Methyl 5-bromo-6-methoxypicolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRACMVCMVIRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673243 | |
| Record name | Methyl 5-bromo-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214329-07-3 | |
| Record name | Methyl 5-bromo-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 5-bromo-6-methoxypicolinate (CAS: 1214329-07-3): Properties, Synthesis, and Applications in Modern Chemistry
Section 1: Introduction and Overview
Methyl 5-bromo-6-methoxypicolinate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its strategic arrangement of functional groups—a reactive bromine atom, an electron-donating methoxy group, and a modifiable methyl ester on a pyridine core—provides a powerful platform for the synthesis of complex molecular architectures. The pyridine scaffold itself is a privileged structure in drug discovery, and the specific substitution pattern of this compound offers multiple avenues for chemical elaboration.
This guide provides an in-depth technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, a predictive analysis of its spectroscopic signature, a plausible and detailed synthetic protocol, and a discussion of its reactivity and strategic applications. The insights herein are designed to bridge theoretical knowledge with practical, field-proven applications, enabling scientists to effectively integrate this reagent into their research and development workflows.
Caption: Core identification data for this compound.
Section 2: Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties and handling requirements is fundamental to its safe and effective use in a laboratory setting. The data presented below are aggregated from supplier technical sheets and predictive databases.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C8H8BrNO3 | AK Scientific, Inc.[1] |
| Molecular Weight | 246.06 | AK Scientific, Inc.[1] |
| Boiling Point | 309.7 ± 37.0 °C (Predicted) | ChemicalBook[2][3] |
| Density | 1.530 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2][3] |
| pKa | -1.95 ± 0.10 (Predicted) | ChemicalBook[3] |
| Appearance | Solid (Form may vary) | N/A |
Safety, Handling, and Storage
Safe handling is paramount. This compound is categorized as an irritant and requires standard laboratory precautions.
| Category | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | AK Scientific, Inc.[1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | AK Scientific, Inc.[1] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | ChemicalBook[2][3] |
| Incompatible Materials | Strong oxidizing agents. | AK Scientific, Inc.[1] |
| Hazardous Decomposition | Carbon oxides, Hydrogen bromide, Nitrogen oxides. | AK Scientific, Inc.[1] |
Section 3: Spectroscopic Characterization (Predictive Analysis)
For novel or specialized reagents, direct spectroscopic data may not be universally published. However, a predictive analysis based on the compound's structure provides a reliable baseline for characterization and quality control.[4]
Predicted Spectral Data
The following table outlines the expected signals in key spectroscopic methods, which are crucial for identity confirmation after synthesis or before use.
| Method | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. - Methoxy Protons (-OCH₃): A singlet integrating to 3H (~3.9-4.1 ppm). - Ester Methyl Protons (-COOCH₃): A singlet integrating to 3H (~3.8-4.0 ppm). |
| ¹³C NMR | - Approximately 8 distinct signals are expected. - Carbonyl Carbon (C=O): ~165-170 ppm. - Aromatic Carbons: Multiple signals between ~110-160 ppm, including the carbon bearing the bromine atom at the lower end of this range. - Methoxy Carbon (-OCH₃): ~50-55 ppm. - Ester Methyl Carbon (-COOCH₃): ~50-55 ppm. |
| Mass Spectrometry (MS) | - Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with a nearly 1:1 intensity ratio, which is the definitive isotopic signature of a monobrominated compound.[5] The nominal masses would be at m/z 245 and 247. |
| Infrared (IR) | - C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹. - C-O Stretch (Ester & Ether): Strong bands in the 1100-1300 cm⁻¹ region. - C=C and C=N Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region. |
Section 4: Synthesis and Purification
While various synthetic routes may exist, a highly reliable and scalable method for preparing this compound is through the direct esterification of its corresponding carboxylic acid precursor, 5-bromo-6-methoxypicolinic acid. This approach is favored for its high efficiency and straightforward execution.
Sources
An In-depth Technical Guide to Methyl 5-bromo-6-methoxypicolinate: Synthesis, Properties, and Applications
Abstract
Methyl 5-bromo-6-methoxypicolinate is a halogenated pyridine derivative that has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctionalized structure, featuring a bromine atom, a methoxy group, and a methyl ester on a pyridine core, offers multiple reaction sites for strategic molecular elaboration. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and its significant applications, particularly in the fields of medicinal chemistry and materials science. The strategic importance of this intermediate lies in its utility in forming complex molecular architectures through reactions such as transition-metal-catalyzed cross-coupling, making it a key component in the synthesis of novel pharmaceuticals and functional materials.
Nomenclature and Chemical Structure
A clear understanding of a compound's identity is foundational for any research endeavor. The structural and naming conventions for this compound are outlined below.
-
IUPAC Name: Methyl 5-bromo-6-methoxypyridine-2-carboxylate
-
CAS Number: 1214329-07-3[1]
-
Molecular Formula: C₈H₈BrNO₃
-
Molecular Weight: 246.06 g/mol [2]
-
Canonical SMILES: COC1=C(C=C(C=N1)C(=O)OC)Br
The molecule consists of a pyridine ring substituted at the 2-position with a methyl carboxylate group, at the 5-position with a bromine atom, and at the 6-position with a methoxy group. This specific arrangement of functional groups dictates its reactivity and synthetic potential.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions. A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| Appearance | Off-white to yellow solid | [3] |
| Purity | ≥97% | [2] |
| Molecular Weight | 246.06 g/mol | [2] |
| Boiling Point | 301.8 ± 37.0 °C (Predicted) | [3] |
| Density | 1.503 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Inert atmosphere, Room Temperature | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor, 5-bromo-6-methoxypicolinic acid. The most direct and common method is a Fischer esterification.
Rationale for Synthetic Approach
Fischer esterification is a classic and reliable method for converting carboxylic acids to esters. The choice of this method is based on several factors:
-
Cost-Effectiveness: The reagents, methanol and a strong acid catalyst (like thionyl chloride or sulfuric acid), are inexpensive and readily available.
-
High Atom Economy: The reaction primarily produces the desired ester and water, minimizing waste.
-
Scalability: The procedure is robust and can be scaled from laboratory grams to industrial kilograms with consistent results.
The use of thionyl chloride (SOCl₂) as a catalyst or reagent is particularly advantageous. It reacts with methanol to generate HCl in situ, which catalyzes the esterification. More importantly, thionyl chloride reacts with any trace water present, driving the equilibrium towards the product side and ensuring a high yield.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 5-bromo-6-methoxypicolinic acid.
Reagents and Equipment:
-
5-bromo-6-methoxypicolinic acid
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂)
-
Methyl tert-butyl ether (MTBE)
-
Water (Deionized)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 5-bromo-6-methoxypicolinic acid (1.0 eq) in anhydrous methanol (approx. 4-5 mL per gram of acid).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension. Expertise Insight: This addition is highly exothermic and releases HCl gas; it must be performed slowly and in a well-ventilated fume hood to control the temperature and manage off-gassing. Maintaining a low temperature (20-30°C) prevents potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (55-65°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C.
-
Work-up: Dissolve the resulting residue in methyl tert-butyl ether (MTBE). Transfer this organic solution to a separatory funnel.
-
Washing: Wash the MTBE solution cautiously with cold water to remove any remaining acid and inorganic byproducts. A subsequent wash with a saturated sodium bicarbonate solution can be used to neutralize residual acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to afford the final product as an off-white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the reactivity of its bromine substituent, which serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably via palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with a halide.[4][5] For this compound, the bromine atom at the C5 position is the electrophilic partner in this reaction.
Mechanistic Rationale: The reaction is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) complex.
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
This reaction is highly valued for its tolerance of a wide variety of functional groups, mild reaction conditions, and the generally low toxicity of the boron-containing reagents.[7]
Suzuki Coupling Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Discovery
The ability to easily introduce aryl or heteroaryl groups at the 5-position makes this compound a crucial intermediate in the synthesis of complex molecules with potential biological activity.
-
Pharmaceutical Intermediates: This compound is widely recognized for its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[8] The substituted picolinate scaffold is a common feature in many modern drugs, and the versatility of this intermediate allows for the rapid generation of diverse compound libraries for high-throughput screening.[9]
-
Materials Science: Beyond pharmaceuticals, the pyridine core and reactive handles of this molecule are useful in creating functional materials.[8] It can be incorporated into the synthesis of specialized polymers, organic light-emitting diode (OLED) components, and advanced coatings where the electronic properties of the pyridine ring can be finely tuned.[7][8]
-
Agrochemicals: Similar to its use in pharmaceuticals, the scaffold is also relevant in the development of new pesticides and herbicides.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound.
-
Hazard Classification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The GHS pictogram is GHS07 (Exclamation mark).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3]
Conclusion
This compound is a synthetically powerful and commercially significant intermediate. Its trifunctionalized nature provides a robust platform for constructing complex molecular frameworks, particularly through palladium-catalyzed cross-coupling reactions. Its established utility in the synthesis of pharmaceuticals and its growing potential in materials science underscore its importance to the chemical research and development community. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating the next generation of innovative molecules.
References
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National Center for Biotechnology Information. (n.d.). Methyl 6-bromo-5-methylpicolinate. PubChem Compound Database. Retrieved from [Link]
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CP Lab Safety. (n.d.). Methyl 5-broMo-6-cyanopicolinate, 98% Purity, C8H5BrN2O2, 1 gram. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-6-fluoropicolinate. PubChem Compound Database. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-6-cyanopicolinate. PubChem Compound Database. Retrieved from [Link]
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Wu, Y. M., Wu, C. M., & Wang, Y. (2008). Methyl 5-bromo-6-methyl-picolinate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o134. Retrieved from [Link]
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Wu, Y. M., Wu, C. M., & Wang, Y. (2008). Methyl 5-Bromo-6-Methylpicolinate - Acta. Amanote Research. Retrieved from [Link]
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Al-Masum, M., & El-Sayed, I. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Steiner, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13123. Retrieved from [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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Choy, W. Y., et al. (2017). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. Molecules, 22(10), 1699. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]
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Appchem. (n.d.). Methyl 5-bromo-6-methylnicotinate | 1174028-22-8. Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 5-bromo-6-methoxypicolinate (C₈H₈BrNO₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-6-methoxypicolinate is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a methyl ester on the pyridine core, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis and characterization, and an exploration of its applications as a key intermediate in the development of novel therapeutics and functional materials. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to equip researchers with the knowledge required for its effective utilization.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS Number 1214329-07-3 . Its molecular formula is C₈H₈BrNO₃, corresponding to a molecular weight of approximately 246.06 g/mol . The structural arrangement of its functional groups dictates its reactivity and physical characteristics.
Structural Confirmation
The molecular structure consists of a pyridine ring substituted at the 2-position with a methyl carboxylate group, at the 5-position with a bromine atom, and at the 6-position with a methoxy group.
Table 1: Core Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| CAS Number | 1214329-07-3 | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 309.7 ± 37.0 °C (Predicted) | [1] |
| Density | 1.530 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.95 ± 0.10 (Predicted) | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
The predicted pKa suggests that the pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the bromo, methoxy, and methyl ester substituents.
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical synthetic route involves the preparation of the corresponding carboxylic acid precursor, 5-bromo-6-methoxypicolinic acid, followed by esterification.
Synthesis of 5-Bromo-6-methoxypicolinic Acid (Precursor)
A robust method for the synthesis of the carboxylic acid precursor is analogous to the synthesis of its isomer, 6-bromo-5-methoxypicolinic acid.[1][2] This involves the oxidation of a methyl-substituted pyridine derivative.
Workflow Diagram: Synthesis of 5-Bromo-6-methoxypicolinic Acid
Caption: Oxidation of the methyl group to a carboxylic acid.
Experimental Protocol: Synthesis of 5-Bromo-6-methoxypicolinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxy-5-bromo-6-methylpyridine in water.
-
Oxidation: While stirring, add potassium permanganate (KMnO₄) portion-wise to the solution. The amount of KMnO₄ should be in molar excess (approximately 2.5 equivalents) to ensure complete oxidation.[2]
-
Heating: Heat the reaction mixture to 80°C for 3 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and adjust the pH to 4 with 10% hydrochloric acid. This protonates the carboxylate salt, making it extractable into an organic solvent.
-
Extraction: Filter the mixture through celite to remove manganese dioxide byproducts. Extract the filtrate with ethyl acetate.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-6-methoxypicolinic acid as a solid.[2]
Causality: The use of a strong oxidizing agent like KMnO₄ is essential for the conversion of the relatively stable methyl group on the pyridine ring to a carboxylic acid. Heating provides the necessary activation energy for this transformation. Acidification is a critical step to ensure the product is in its neutral, less water-soluble form for efficient extraction.
Esterification to this compound
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[3]
Workflow Diagram: Fischer Esterification
Caption: Acid-catalyzed esterification of the carboxylic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 5-bromo-6-methoxypicolinic acid in a large excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3] Using methanol as the solvent ensures a large excess, driving the equilibrium towards the formation of the ester product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While specific spectral data for this exact compound is not widely published, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Two singlets for the two methoxy groups (O-CH₃ and COOCH₃), likely in the 3.9-4.1 ppm range.- Two doublets for the aromatic protons on the pyridine ring, with coupling constants typical for meta-coupling. |
| ¹³C NMR | - Resonances for the two methoxy carbons.- Signals for the six carbons of the pyridine ring, with the carbon bearing the bromine atom shifted downfield.- A signal for the ester carbonyl carbon, typically in the 160-170 ppm range. |
| Mass Spec. (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom. |
| Infrared (IR) | - A strong carbonyl (C=O) stretch for the ester group, typically around 1720-1740 cm⁻¹.- C-O stretching vibrations for the ester and ether linkages.- Aromatic C-H and C=C stretching frequencies. |
Analytical Workflow: Quality Control
Caption: A typical workflow for analytical quality control.
Applications in Research and Drug Development
This compound is a versatile intermediate, primarily utilized in the synthesis of more complex molecules for pharmaceutical and materials science applications.[4] The strategic placement of its functional groups allows for a variety of subsequent chemical transformations.
-
Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, vinyl, or alkynyl substituents, enabling the construction of diverse molecular libraries for drug screening.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the ester group, can facilitate nucleophilic aromatic substitution reactions, potentially at the 6-position under certain conditions, displacing the methoxy group.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives, serving as a handle for further functionalization.
While specific drug candidates synthesized directly from this intermediate are not prominently disclosed in public literature, its structural motifs are present in various biologically active compounds. Its utility lies in its capacity to act as a foundational scaffold for building molecules with potential therapeutic value.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood.
GHS Hazard Information: [1]
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
First Aid Measures: [1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Always consult the full Safety Data Sheet (SDS) before handling this compound.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined structure and multiple reactive sites make it a key component in the synthetic chemist's toolbox for the construction of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is paramount for its successful application in pioneering research and the development of next-generation pharmaceuticals and materials.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Retrieved January 3, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 3, 2026, from [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-6-methoxypicolinate
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of Methyl 5-bromo-6-methoxypicolinate. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount.[1] This guide will not only present the anticipated spectroscopic data (NMR, IR, MS) for this compound but will also delve into the underlying principles and experimental considerations necessary for its unambiguous identification and quality control.
Molecular Structure and Expected Spectroscopic Features
This compound possesses a substituted pyridine ring, a common scaffold in pharmacologically active molecules. The strategic placement of a bromine atom, a methoxy group, and a methyl ester function imparts specific electronic and steric characteristics that are readily probed by various spectroscopic techniques.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₈BrNO₃
-
Molecular Weight: 246.06 g/mol
The key structural features to be identified are:
-
The pyridine ring with its aromatic protons.
-
The methyl ester group (-COOCH₃).
-
The methoxy group (-OCH₃).
-
The bromo substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether functionalities. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 - 8.1 | Doublet | 1H | H-4 | The proton at position 4 is expected to be downfield due to the anisotropic effect of the ester group and deshielding from the ring nitrogen. It will be coupled to the proton at position 3. |
| ~ 7.6 - 7.8 | Doublet | 1H | H-3 | The proton at position 3 will be coupled to the proton at position 4. |
| ~ 4.0 | Singlet | 3H | -OCH₃ (methoxy) | The methoxy protons are in a different chemical environment than the ester methyl protons and are expected to appear as a sharp singlet. |
| ~ 3.9 | Singlet | 3H | -COOCH₃ (ester) | The ester methyl protons will also appear as a singlet, typically slightly downfield from other methyl ethers. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their hybridization and electronic environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C=O (ester) | The carbonyl carbon of the ester group is characteristically found in this downfield region. |
| ~ 160 | C-6 | The carbon bearing the methoxy group (C-6) is expected to be significantly downfield due to the oxygen's deshielding effect. |
| ~ 148 | C-2 | The carbon attached to the ester group (C-2) is also deshielded. |
| ~ 140 | C-4 | Aromatic carbon. |
| ~ 125 | C-3 | Aromatic carbon. |
| ~ 115 | C-5 | The carbon bearing the bromine atom (C-5) will have its chemical shift influenced by the heavy atom effect. |
| ~ 53 | -OCH₃ (methoxy) | The carbon of the methoxy group. |
| ~ 52 | -COOCH₃ (ester) | The carbon of the ester methyl group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group of the ester and the various C-O, C-N, and C-Br bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Weak-Medium | Aliphatic C-H stretch (-OCH₃, -COOCH₃) |
| ~ 1730 - 1710 | Strong | C=O stretch (ester) |
| ~ 1600 - 1450 | Medium | C=C and C=N ring stretching (pyridine) |
| ~ 1300 - 1200 | Strong | C-O stretch (ester and ether) |
| ~ 1100 - 1000 | Medium | C-O stretch (ether) |
| ~ 600 - 500 | Medium | C-Br stretch |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of one bromine atom, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 245 and 247.
-
Key Fragmentation Pathways:
-
Loss of the methoxy radical (•OCH₃) from the ester: [M - 31]⁺ at m/z 214 and 216.
-
Loss of the methyl ester group (•COOCH₃): [M - 59]⁺ at m/z 186 and 188.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS will allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.
-
Calculated Exact Mass for C₈H₈⁷⁹BrNO₃ ([M]⁺): 244.9715
-
Calculated Exact Mass for C₈H₈⁸¹BrNO₃ ([M]⁺): 246.9694
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) can be used to introduce the sample into the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a characteristic mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum will show the relative abundance of the different ions. The isotopic pattern of the molecular ion and key fragments should be carefully analyzed.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's identity, purity, and key structural features. This guide provides the theoretical predictions and practical protocols necessary for researchers to confidently undertake the spectroscopic analysis of this important chemical entity.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-6-methylpicolinate.
- BLD Pharm. (n.d.). Methyl 5-bromo-6-hydroxypicolinate.
- BLD Pharm. (n.d.). 1215860-20-0 | Methyl 5-bromo-6-methylpicolinate.
- PubChem. (n.d.). Methyl 6-bromo-5-methylpicolinate.
- ChemicalBook. (n.d.). Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum.
- AChemBlock. (n.d.). Methyl 6-bromo-5-methoxypicolinate 97%.
- PubMed. (n.d.). Methyl 5-bromo-6-methyl-picolinate.
- BLD Pharm. (n.d.). 137778-20-2 | 5-Bromo-6-methylpicolinic acid.
- Amanote Research. (n.d.). Methyl 5-Bromo-6-Methylpicolinate - Acta.
- MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.
- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma.
- PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate.
- Sigma-Aldrich. (n.d.). 5-Bromo-6-methyl-nicotinic acid methyl ester.
- PubChemLite. (n.d.). Methyl 5-bromo-6-chloropicolinate (C7H5BrClNO2).
- Arctom. (n.d.). CAS NO. 1215860-20-0 | Methyl 5-bromo-6-methylpicolinate.
- The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
- PubChem. (n.d.). Methyl 5-bromo-6-cyanopicolinate.
- ChemScene. (n.d.). 65513-45-3 | 5-Bromo-6-methylquinoline.
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An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-6-methoxypicolinate
Abstract: This technical guide provides a focused examination of the key physical properties—specifically the boiling point and density—of Methyl 5-bromo-6-methoxypicolinate (CAS No. 1214329-07-3). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It critically evaluates the nature of available data, highlighting that current physical property values are computationally predicted. Consequently, this guide offers detailed, field-proven experimental protocols for the empirical determination of these crucial parameters. By explaining the causality behind methodological choices, we aim to equip scientists with the practical knowledge required for accurate compound characterization, process optimization, and safety assessments.
Compound Identification and Overview
This compound is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. Its structural features, including the bromine atom, methoxy group, and methyl ester, make it a versatile building block for the synthesis of more complex molecules. Accurate knowledge of its physical properties is fundamental for its effective use in a laboratory or process chemistry setting.
Key Identifiers:
-
Chemical Name: this compound
-
CAS Number: 1214329-07-3[1]
-
Molecular Formula: C₈H₈BrNO₃
-
Appearance: White to off-white solid[1]
-
Storage Conditions: Room temperature, under an inert atmosphere[1]
Physical Properties: A Note on Predicted Data
A critical aspect for any researcher to understand is the origin and reliability of physical property data. For this compound, the readily available data for boiling point and density are predicted values, derived from computational algorithms rather than direct experimental measurement.[1] While these predictions are valuable for initial estimations, they lack the authority of empirical data and must be treated as such.
Table 1: Predicted Physical Properties of this compound
| Physical Property | Predicted Value | Source |
| Boiling Point | 309.7 ± 37.0 °C | ChemicalBook[1] |
| Density | 1.530 ± 0.06 g/cm³ | ChemicalBook[1] |
The significant margin of error in the predicted boiling point (± 37.0 °C) underscores the necessity of experimental verification for any application requiring precision, such as distillation-based purification or kinetic studies at elevated temperatures.
Rationale for Experimental Determination
Relying solely on predicted data can introduce significant risks in a research and development pipeline. Experimental determination is a self-validating system that ensures trustworthiness and reproducibility.
-
For Process Chemistry: Designing a scaled-up synthesis requires precise boiling point data to set parameters for distillation and purification, ensuring both yield and purity. An inaccurate boiling point could lead to product loss or thermal degradation.
-
For Reaction Modeling: The density of a reagent is crucial for accurate molar calculations, especially when dealing with volumetric additions in kinetic studies or stoichiometric-sensitive reactions.
-
For Safety and Handling: Verified physical properties are essential components of a robust safety data sheet (SDS). For instance, understanding the temperature at which a compound boils is critical for assessing risks of aerosolization and setting appropriate handling protocols within a fume hood.
Experimental Protocol: Boiling Point Determination (Micro-Reflux Method)
Given that research-grade compounds are often available in limited quantities, a micro-boiling point determination using the Thiele tube method is the most appropriate and efficient technique.[2][3][4] This method relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (approx. 0.5 mL) of the sample into a small-diameter test tube (Durham tube).
-
Capillary Inversion: Take a standard melting point capillary tube, seal one end using a flame, and place it, open-end down, into the sample liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer's bulb. Ensure the rubber band is positioned well above the level of the heating oil to prevent it from dissolving or snapping.[4]
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Begin gently heating the side arm of the Thiele tube with a micro-burner.[3][4] The design of the Thiele tube ensures uniform heat distribution via convection currents.
-
Observation (First Stage): As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. This is initially the trapped air being expelled. Continue heating until a rapid and continuous stream of vapor bubbles is observed. This indicates the sample has reached a temperature slightly above its boiling point.
-
Observation (Second Stage): Remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[4] At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
-
Validation: For authoritative results, repeat the determination two more times. The values should be within a narrow range (±1-2 °C).
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Solid Density Determination via Liquid Displacement.
Conclusion
While computational predictions provide a useful starting point, they are not a substitute for rigorous experimental data in a scientific setting. For a compound like this compound, whose utility lies in its role as a synthetic intermediate, the precise knowledge of its boiling point and density is paramount. The protocols detailed in this guide represent robust, reliable, and resource-efficient methods for obtaining these critical physical constants, thereby upholding the principles of scientific integrity and enabling reproducible, high-quality research.
References
- Methyl 5-broMo-6-Methoxypicolin
- Boiling Point Determin
- Determination of Boiling Point (B.P). Vijay Nazare, Weebly.
- Step-by-Step Procedures for Boiling Point Determin
- Investigation 1: Density of Materials. University of California, Irvine.
- Density Determin
Sources
A Technical Guide to Methyl 5-bromo-6-methoxypicolinate: Synthesis, Properties, and Applications in Modern Chemistry
Abstract
Methyl 5-bromo-6-methoxypicolinate is a highly functionalized heterocyclic compound of significant interest to the scientific research and development community. As a substituted pyridine derivative, it serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a methoxy group, and a methyl ester on the picolinate scaffold provides multiple reaction sites for chemical modification. This guide offers an in-depth analysis of its chemical identity, a plausible and detailed synthetic protocol, characteristic analytical data, core reactivity, and its applications in pharmaceutical and material sciences. The content herein is structured to provide researchers, chemists, and drug development professionals with the technical insights required to effectively utilize this versatile reagent.
Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a pyridine-2-carboxylate core structure. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-bromo-6-methoxypyridine-2-carboxylate . The strategic placement of its functional groups—a bromine atom at the 5-position, a methoxy group at the 6-position, and a methyl ester at the 2-position—makes it a valuable intermediate in organic synthesis.
Chemical Structure:
Table 1: Core Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | methyl 5-bromo-6-methoxypyridine-2-carboxylate | N/A |
| CAS Number | 1214329-07-3 | [1] |
| Molecular Formula | C₈H₈BrNO₃ | N/A |
| Molecular Weight | 246.06 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| SMILES | O=C(OC)c1nccc(Br)c1OC | [2][3] |
| InChIKey | N/A | N/A |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Reference |
|---|---|---|
| Boiling Point | 309.7 ± 37.0 °C | [1] |
| Density | 1.530 ± 0.06 g/cm³ | [1] |
| pKa (Conjugate Acid) | -1.95 ± 0.10 |[1] |
Synthesis and Purification
The synthesis of this compound can be approached through a logical sequence of reactions, starting from a readily available precursor. A common strategy involves the functionalization of a pre-existing pyridine ring. The final step is typically an esterification of the corresponding carboxylic acid.
Proposed Synthetic Workflow
The causality behind this proposed pathway lies in establishing the substitution pattern on the pyridine ring prior to the final esterification. Introducing the methoxy and bromo groups onto the picolinic acid core sets the stage for the less sterically demanding and high-yielding conversion to the methyl ester. This approach avoids subjecting the sensitive ester group to potentially harsh bromination or methoxylation conditions.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol is adapted from a standard procedure for the esterification of a structurally similar substituted picolinic acid.[4] The use of thionyl chloride followed by methanol is often preferred for its high efficiency and the formation of gaseous byproducts, which simplifies purification.
Materials:
-
5-Bromo-6-methoxypicolinic acid
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂)
-
Methyl tert-butyl ether (MTBE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-6-methoxypicolinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (2.2 eq) dropwise via a dropping funnel over 30 minutes. Causality: This slow addition is critical to control the exothermic reaction and prevent side reactions. Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent (excess methanol) under reduced pressure.
-
Extraction: Dissolve the resulting residue in MTBE. Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. Trustworthiness: The bicarbonate wash is a self-validating step; effervescence confirms the presence of acid, and its cessation indicates successful neutralization.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Singlet, ~3.9-4.1 ppm (3H, -COOCH₃) - Singlet, ~4.0-4.2 ppm (3H, Ar-OCH₃) - Two doublets in the aromatic region, ~7.5-8.5 ppm (2H, pyridine ring protons) |
| ¹³C NMR | - Peaks for methyl carbons (~53 ppm, ~55 ppm) - Peaks for aromatic carbons (~110-165 ppm) - Peak for carbonyl carbon (~165-170 ppm) |
| Mass Spec (MS) | Isotopic pattern characteristic of a single bromine atom (M+ and M+2 peaks with ~1:1 ratio). Exact mass corresponding to C₈H₈BrNO₃. |
| Infrared (IR) | - Strong C=O stretch (ester) ~1720-1740 cm⁻¹ - C-O stretches ~1100-1300 cm⁻¹ - C-Br stretch ~500-650 cm⁻¹ - Aromatic C=C and C=N stretches ~1400-1600 cm⁻¹ |
Chemical Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from its distinct reactive sites, which can be addressed selectively.
-
Carbon-Bromine Bond: The C-Br bond is the most versatile handle for molecular elaboration. It is highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[5]
-
Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid, converted to amides via aminolysis, or reduced to a primary alcohol.
-
Pyridine Ring: The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution, although this is less common than cross-coupling at the C-Br site.
Caption: Major reaction pathways for this compound.
Applications in Research and Development
The structural motifs present in this molecule are frequently found in biologically active compounds.
-
Pharmaceutical Drug Discovery: Substituted pyridines are a cornerstone of medicinal chemistry.[6] This building block can be used to synthesize novel compounds for screening as enzyme inhibitors, receptor agonists/antagonists, or other therapeutic agents. The bromo-substituent, in particular, serves as a key attachment point for constructing more complex molecular architectures.
-
Material Science: The pyridine core and its functional groups can be incorporated into the synthesis of specialized polymers, organic light-emitting diode (OLED) materials, or advanced coatings.[7] The ability to tune electronic properties via cross-coupling reactions makes it a candidate for developing novel functional materials.[7]
-
Agrochemicals: The pyridine scaffold is also prevalent in herbicides, fungicides, and insecticides. This compound provides a platform for creating new agrochemical candidates with potentially improved efficacy and safety profiles.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related structural analogs like Methyl 5-bromo-6-methylpicolinate provides a reliable basis for hazard assessment.[8]
Table 4: Hazard Identification and Precautionary Measures
| Category | Information (based on structural analogs[8]) |
|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[9]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[10][11]
-
Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.[11]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1]
Disposal
-
Dispose of waste material and contaminated packaging through a licensed and approved waste disposal company, in accordance with local, state, and federal regulations.[9][10]
Conclusion
This compound is a potent and versatile chemical building block with significant potential for innovation in both life sciences and material sciences. Its well-defined reactive sites allow for predictable and controlled chemical transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and safely leverage this compound to construct novel molecules and advance their scientific objectives.
References
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PubChem. Methyl 6-bromo-5-methylpicolinate | C8H8BrNO2 | CID 45789630. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. [Link]
-
PubMed. Methyl 5-bromo-6-methyl-picolinate. [Link]
-
Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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Brown, W. D., & Gouliaev, A. H. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure. [Link]
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The Picolinate Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
For researchers, scientists, and drug development professionals, the pyridine-2-carboxylic acid, or picolinate, scaffold represents a "privileged" structural motif in the discovery of biologically active molecules.[1] Its inherent chelating properties and versatile synthetic handles have led to the development of a wide array of substituted picolinates with significant activities spanning therapeutics and agriculture. This in-depth guide provides a technical exploration of the known biological activities of substituted picolinates, focusing on their mechanisms of action, experimental validation, and future potential.
Introduction to the Picolinate Core
Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring organic compound and an endogenous metabolite of L-tryptophan through the kynurenine pathway.[2] Its fundamental structure, a pyridine ring with a carboxylic acid group at the 2-position, endows it with the ability to act as a bidentate chelating agent, readily forming stable complexes with various metal ions.[1][3] This chelation is not merely a chemical curiosity; it underpins many of its biological functions, from facilitating the absorption of essential minerals to influencing the activity of metalloenzymes.[4][5] Furthermore, the pyridine ring and the carboxylic acid group offer multiple sites for chemical modification, allowing for the synthesis of a diverse library of substituted picolinates with tailored biological activities.
Antiviral Properties of Picolinates
Recent global health challenges have underscored the urgent need for broad-spectrum antiviral agents. Picolinic acid itself has emerged as a potent inhibitor of a wide range of enveloped viruses.[6][7]
Mechanism of Action: Targeting Viral Entry
Mechanistic studies have revealed that picolinic acid exerts its antiviral effects by targeting the early stages of the viral life cycle, specifically viral entry into the host cell.[6][8] It has been shown to:
-
Compromise Viral Membrane Integrity: Picolinic acid can disrupt the physical structure of the viral envelope.[6]
-
Inhibit Virus-Cellular Membrane Fusion: It blocks the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.[6][8][9]
-
Interfere with Endocytic Vesicle Trafficking: For viruses that enter via endocytosis, picolinic acid can impede the trafficking of these vesicles.[6]
This multi-pronged attack on viral entry makes picolinic acid effective against a variety of enveloped viruses, including SARS-CoV-2, influenza A virus (IAV), flaviviruses, and herpes simplex virus.[6][7] Importantly, it is ineffective against non-enveloped viruses, which lack a lipid membrane for it to target.[6][8] Preclinical studies in animal models have shown promising antiviral efficacy for picolinic acid against both SARS-CoV-2 and IAV.[6]
Experimental Workflow: Plaque Reduction Assay for Antiviral Activity
A standard method to quantify the antiviral activity of a compound like picolinic acid is the plaque reduction assay.
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, A549 for IAV) in 6-well plates and grow to 90-100% confluency.
-
Compound Preparation: Prepare serial dilutions of the substituted picolinate in a serum-free medium.
-
Virus Infection: Aspirate the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a medium containing 2% low-melting-point agarose and the desired concentration of the picolinate derivative.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow for Plaque Reduction Assay.
Herbicidal Activity of Picolinates
Substituted picolinates are a significant class of synthetic auxin herbicides used in agriculture to control broadleaf weeds.[10][11]
Mechanism of Action: Mimicking Auxin
These compounds mimic the natural plant hormone auxin (indole-3-acetic acid).[10] They bind to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors.[10] This, in turn, results in the uncontrolled expression of auxin-responsive genes, causing metabolic disruption and ultimately leading to the death of susceptible plants.[10]
The development of novel picolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, has been a focus of agricultural research.[10][11] Structure-activity relationship (SAR) studies have shown that substitutions at the 4, 5, and 6-positions of the picolinate ring are crucial for potent herbicidal activity.[10][12] For instance, 6-(poly-substituted aryl)-4-aminopicolinates have demonstrated a broad spectrum of weed control.[12]
Quantitative Data on Herbicidal Activity
The efficacy of herbicidal picolinates is often quantified by their IC50 values against the root growth of model plants like Arabidopsis thaliana.
| Compound | Target | IC50 (µM) | Reference |
| Picloram | Arabidopsis thaliana root growth | >10 | [10] |
| Halauxifen-methyl | Arabidopsis thaliana root growth | 0.022 | [10] |
| Compound V-7 | Arabidopsis thaliana root growth | 0.0005 | [10] |
| Compound V-8 | Post-emergence herbicidal activity | Better than Picloram at 300 g/ha | [10] |
Note: This table presents a selection of data for illustrative purposes.
Anticancer and Enzyme Inhibitory Activities
The picolinate scaffold is also a valuable pharmacophore in the design of anticancer agents and enzyme inhibitors.
Kinase Inhibition
Several N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their antitumor properties.[13][14] One such compound, designated 6p, exhibited potent and broad-spectrum anti-proliferative activity against various human cancer cell lines, with IC50 values in the low micromolar range.[14] Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[13][14]
Caption: Inhibition of Aurora-B Kinase Pathway.
Inhibition of Other Enzymes
Substituted picolinates have been investigated as inhibitors for a range of other enzymes:
-
Botulinum Neurotoxin A Light Chain: A series of 5-(1H-indol-2-yl)picolinates have been developed as low micromolar inhibitors of this toxin, which is one of the most potent known neurotoxins.[15]
-
Dopamine β-monooxygenase (DBM): Picolinic acids substituted at the 4- and 5-positions have been shown to inhibit DBM, an enzyme involved in the synthesis of norepinephrine.[16] This suggests their potential as antihypertensive agents.[16]
Role in Metabolic Health and as a Chelating Agent
Picolinic acid's ability to chelate metal ions is central to its role in nutrition and metabolic health.
Chromium Picolinate and Insulin Signaling
Chromium picolinate, a complex of chromium (III) and picolinic acid, is a popular nutritional supplement.[5][17][18] The picolinic acid component acts as a chelating agent, enhancing the bioavailability and absorption of chromium.[5][19] Chromium is believed to potentiate the action of insulin by increasing insulin sensitivity.[5][20] This is thought to occur through its involvement in the insulin receptor substrate (IRS) pathway, leading to improved glucose uptake and metabolism.[5][21] Consequently, chromium picolinate is often used to help manage blood sugar levels in individuals with type 2 diabetes and may also play a role in weight management by influencing carbohydrate and lipid metabolism.[17][18][19]
Caption: Role of Chromium Picolinate in Insulin Signaling.
Conclusion and Future Directions
The substituted picolinate core is a remarkably versatile scaffold that has yielded a diverse range of biologically active compounds. From broad-spectrum antivirals and potent herbicides to targeted enzyme inhibitors and metabolic modulators, the applications of picolinate derivatives continue to expand. The ongoing exploration of this chemical space, guided by structure-activity relationship studies and computational modeling, holds significant promise for the development of novel therapeutics and agrochemicals. The ability to fine-tune the biological activity of these compounds through targeted substitutions makes the picolinate scaffold a continuing area of intense and fruitful research in both medicinal and agricultural chemistry.
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Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(8), 101127. [Link]
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Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed. [Link]
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International Society for Tryptophan Research. (2023). Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. ISTRY. [Link]
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Wang, T., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]
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Grokipedia. (n.d.). Picolinic acid. [Link]
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Narayan, R., et al. (2022). A natural broad-spectrum inhibitor of enveloped virus entry, effective against SARS-CoV-2 and Influenza A virus in vivo. bioRxiv. [Link]
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Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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Epicatelean. (n.d.). Chromium Picolinate: Guide for Industry Use & Research. [Link]
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Eubular, J. R., et al. (2015). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. PMC. [Link]
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Wang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC. [Link]
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Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]
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European Patent Office. (n.d.). Substituted 4-amino-picolinic acids and their use as herbicides - EP 2327694 B1. [Link]
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Feng, T., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]
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MedPath. (n.d.). Picolinic acid. [Link]
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Yang, L., et al. (2017). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]
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Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. [Link]
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GlobalRx. (n.d.). Clinical Profile of Chromium Picolinate USP. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]
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GlobalRx. (n.d.). Clinical Profile of Chromium Picolinate 200mcg Tablet. [Link]
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Guillemin, G. J. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]
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Reading, S. A. (1996). Chromium picolinate. PubMed. [Link]
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Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. [Link]
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Liu, G., et al. (2021). Effects of dietary chromium picolinate supplementation on broiler growth performance: A meta-analysis. PMC. [Link]
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Kapustikova, I., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. [Link]
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Al-Suwaidan, I. A., et al. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC. [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-6-methoxypicolinate
Abstract
Methyl 5-bromo-6-methoxypicolinate is a key heterocyclic building block in contemporary medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this compound. While a singular "discovery" paper is not prominent in the literature, this document consolidates established chemical principles and analogous procedures to present a robust, multi-step synthesis. The guide details the strategic rationale, step-by-step experimental protocols, and in-depth characterization of the target molecule and its key intermediates.
Introduction and Strategic Overview
The synthesis of substituted picolinates is of paramount importance in the development of novel therapeutics. The unique electronic and steric properties imparted by substituents on the pyridine ring allow for fine-tuning of a molecule's pharmacological profile. This compound, with its strategically placed bromine atom (a versatile handle for cross-coupling reactions) and methoxy group, serves as a crucial intermediate for accessing a wide range of molecular architectures.
This guide proposes a four-step synthetic sequence, commencing with the commercially available 2-bromo-6-hydroxypyridine. The chosen pathway is designed for efficiency, high yield, and scalability, relying on well-understood and reliable chemical transformations.
Overall Synthetic Pathway
The synthesis is logically structured as follows:
-
Carboxylation: Introduction of a carboxylic acid group at the 2-position of the pyridine ring.
-
Esterification: Conversion of the picolinic acid to its corresponding methyl ester.
-
Regioselective Bromination: Introduction of a bromine atom at the 5-position.
-
O-Methylation: Conversion of the hydroxyl group to a methoxy group to yield the final product.
Caption: Proposed four-step synthesis of this compound.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of the target compound is provided below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1214329-07-3 |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Inert atmosphere, Room Temperature |
Note: Physical properties are based on data from chemical suppliers.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 6-Hydroxypicolinic Acid
-
Rationale: This step introduces the carboxylic acid functionality at the 2-position of the pyridine ring. The starting material, 2-bromo-6-hydroxypyridine, is commercially available. The reaction proceeds via a halogen-metal exchange followed by carboxylation with carbon dioxide. The use of isopropylmagnesium chloride followed by n-butyllithium generates a highly nucleophilic organolithium species, which readily attacks carbon dioxide.
-
Experimental Protocol:
-
To a solution of 2-bromo-6-hydroxypyridine (1.0 eq.) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of isopropylmagnesium chloride (1.0 eq.) in THF dropwise.
-
Stir the solution at 0°C for 5 minutes.
-
Add a solution of n-butyllithium (2.0 eq.) in hexanes dropwise, maintaining the temperature below 20°C.
-
Stir the resulting mixture at this temperature for 30 minutes.
-
Bubble dry carbon dioxide gas through the solution for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous phase with 2M HCl to a pH of approximately 3-4, resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-hydroxypicolinic acid.[1]
-
Step 2: Esterification to Methyl 6-hydroxypicolinate
-
Rationale: The carboxylic acid is converted to its methyl ester via Fischer esterification. This reaction is catalyzed by a strong acid, typically sulfuric acid, in the presence of excess methanol which also serves as the solvent. The reaction is driven to completion by the large excess of alcohol.
-
Experimental Protocol:
-
Suspend 6-hydroxypicolinic acid (1.0 eq.) in methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 6-hydroxypicolinate.[2]
-
Step 3: Bromination of Methyl 6-hydroxypicolinate to Methyl 5-bromo-6-hydroxypicolinate
-
Rationale: This step involves the regioselective electrophilic aromatic substitution of the pyridine ring. The hydroxyl group at the 6-position is a strong activating group, directing the incoming electrophile (bromonium ion from N-bromosuccinimide) to the ortho and para positions (3 and 5 positions). Bromination is expected to occur preferentially at the 5-position due to reduced steric hindrance compared to the 3-position, which is flanked by the ester and hydroxyl groups.
-
Experimental Protocol:
-
Dissolve Methyl 6-hydroxypicolinate (1.0 eq.) in acetonitrile at -10°C.
-
Add N-bromosuccinimide (NBS) (1.0 eq.) in one portion.
-
Stir the resulting mixture at 0°C for 30 minutes to 1 hour, monitoring the reaction by TLC.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 5-bromo-6-hydroxypicolinate.[3]
-
Step 4: O-Methylation of Methyl 5-bromo-6-hydroxypicolinate to this compound
-
Rationale: The final step is the conversion of the hydroxyl group to a methoxy group via a Williamson ether synthesis. The hydroxyl group is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide-like species, which then acts as a nucleophile and attacks a methylating agent like methyl iodide.
-
Experimental Protocol:
-
To a solution of Methyl 5-bromo-6-hydroxypicolinate (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5-2.0 eq.).
-
Add methyl iodide (1.2 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Experimental Workflow and Data Management
A well-structured workflow is crucial for the successful synthesis and analysis of the target compound.
Caption: Integrated workflow for the synthesis, purification, and analysis.
Conclusion
This technical guide outlines a logical and robust synthetic route for the preparation of this compound, a valuable building block for drug discovery. By leveraging a series of well-established and high-yielding reactions, this pathway provides a reliable method for accessing this important intermediate. The detailed protocols and mechanistic discussions herein are intended to empower researchers and scientists in their synthetic endeavors.
References
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]
-
Novel solid-state heavy rare-earth (III) picolinates: A pyrolytic study using: TG- DSC-FTIR. University of Huddersfield Research Portal. [Link]
- Esterification of pyridine carboxylic acids.
-
Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Link]
-
Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. Odinity. [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]
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Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. ResearchGate. [Link]
-
Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. PubMed Central. [Link]
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6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]
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Methyl 6-bromo-5-methylpicolinate. PubChem. [Link]
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Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores. PMC. [Link]
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Methyl 5-bromo-6-methyl-picolinate. PubMed. [Link]
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Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. [Link]
-
Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. ResearchGate. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. Laxmi Organic Industries. [Link]
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Synthesis of methyl 6-methylnicotinate. PrepChem.com. [Link]
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Methylation of the O6-methylguanine-DNA methyltransferase promoter suppresses expression in mouse skin tumors and varies with the tumor induction protocol. PubMed. [Link]
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Pyrosequencing Analysis of O-6-Methylguanine-DNA Methyltransferase Methylation at Different Cut-Offs of Positivity Associated with Treatment Response and Disease-Specific Survival in Isocitrate Dehydrogenase-Wildtype Grade 4 Glioblastoma. MDPI. [Link]
-
Methylation of 6-mercaptopurine and 6-thioguanine by thiopurine S-methyltransferase. A comparison of activity in red blood cell samples of 199 blood donors. PubMed. [Link]
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Navigating the Procurement of Methyl 5-bromo-6-methoxypicolinate: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the timely acquisition of high-quality starting materials and intermediates is paramount to the success and velocity of a project. Methyl 5-bromo-6-methoxypicolinate (CAS No. 1214329-07-3), a key heterocyclic building block, is increasingly sought after for its role in the synthesis of complex molecular architectures destined for therapeutic applications. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial supplier landscape for this critical reagent, focusing on technical specifications, quality control, and strategic procurement considerations.
The Molecular Profile of a Versatile Intermediate
This compound, with the molecular formula C₈H₈BrNO₃, is a substituted pyridine derivative. Its structure, featuring a bromine atom and a methoxy group on the pyridine ring, offers multiple reactive sites for medicinal chemists to elaborate upon. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. The methoxy group can potentially be demethylated to reveal a hydroxyl group, providing another point for modification or a key pharmacophoric element. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation, a cornerstone of medicinal chemistry.
This trifecta of reactive handles makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules. Its utility is particularly noted in the construction of novel kinase inhibitors and other targeted therapies.
The Commercial Supplier Landscape: A Comparative Analysis
A critical step in the research and development workflow is the selection of a reliable supplier who can provide materials of consistent quality, in the required quantities, and within the project timelines. Our investigation has identified several commercial suppliers for this compound. The following table summarizes the key offerings from a selection of these vendors.
| Supplier | CAS Number | Stated Purity | Availability | Notes |
| BLD Pharm | 1214329-07-3 | Inquire for details | Stock | Offers a range of related pyridine derivatives.[1] |
| Ruifanda-biochem | 1214329-07-3 | ≥ 95% | Inquire for details | Specializes in pharmaceutical intermediates and pyridine compounds.[2] |
| AK Scientific, Inc. | 1214329-07-3 | Inquire for details | Inquire for details | Provides a Safety Data Sheet (SDS) with handling information.[3] |
| Aladdin Scientific | 1214329-07-3 | min 97% | 100 mg | Listed as Analytical Research Grade.[4] |
| Laibo Chem | 1214329-07-3 | 97% | 25g | Provides basic product specifications.[5] |
Expert Insight: When evaluating suppliers, it is crucial to look beyond the listed purity. Requesting a Certificate of Analysis (CoA) for a specific batch is a standard and necessary step. A comprehensive CoA should include not only the purity as determined by a primary analytical technique (e.g., HPLC or GC), but also confirmatory data from methods such as ¹H NMR and Mass Spectrometry to verify the structure and identify any potential impurities.
Quality by Design: The Importance of Analytical Verification
For researchers in drug development, the adage "garbage in, garbage out" holds particularly true. The purity and structural integrity of starting materials directly impact the outcome of synthetic transformations and the biological activity of the final compounds. Therefore, a rigorous approach to quality control is non-negotiable.
A typical workflow for the quality assessment of incoming this compound should include:
-
Review of Supplier's Certificate of Analysis (CoA): Scrutinize the CoA for completeness and clarity. Key data points to verify include:
-
Purity (typically by HPLC or GC, with chromatogram provided).
-
Identity confirmation (¹H NMR, ¹³C NMR, MS).
-
Appearance and other physical properties.
-
Date of analysis and batch number.
-
-
In-house Analytical Verification (Recommended): For critical applications, especially in later-stage development, it is best practice to perform in-house analytical testing to confirm the supplier's data. This may include:
-
¹H NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
HPLC-MS: To confirm purity and molecular weight, and to detect any non-volatile or high-molecular-weight impurities.
-
Water Content (Karl Fischer titration): Important for reactions sensitive to moisture.
-
Residual Solvents (GC-HS): To ensure that no harmful solvents from the synthesis and purification process remain.
-
The following diagram illustrates a typical procurement and quality control workflow for a critical chemical intermediate like this compound.
Synthetic Considerations and Strategic Applications
While a detailed, step-by-step synthesis protocol for this compound is often proprietary to the manufacturers, a plausible synthetic route can be envisioned based on established pyridine chemistry. A potential disconnection approach would involve the synthesis of the core picolinic acid followed by esterification.
The following diagram illustrates a generalized synthetic pathway where this compound serves as a key starting material.
Conclusion and Recommendations
This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents. For researchers and drug development professionals, the selection of a reliable commercial supplier is a critical decision that can significantly impact project timelines and outcomes.
Key recommendations for procurement:
-
Prioritize Quality: Always request and scrutinize the Certificate of Analysis. For critical studies, perform in-house analytical verification.
-
Diversify Supply Chain: For long-term projects, consider qualifying more than one supplier to mitigate supply chain risks.
-
Communicate with Suppliers: Establish a good working relationship with the technical support teams of your chosen suppliers. They can often provide valuable information on batch consistency and availability.
-
Plan Ahead: Lead times for specialty chemicals can vary. Factor this into your project planning to avoid delays.
By adhering to these principles, researchers can confidently source high-quality this compound and accelerate their journey towards the discovery and development of new medicines.
References
-
Ruifanda-biochem. This compound. [Link]
-
Aladdin Scientific. This compound, min 97%. [Link]
-
Laibo Chem. This compound. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 5-bromo-6-methoxypicolinate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of a Versatile Pyridine Building Block
Methyl 5-bromo-6-methoxypicolinate is a highly functionalized pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine atom for cross-coupling, an electron-donating methoxy group, and a methyl ester for further derivatization—makes it an invaluable precursor for constructing complex molecular architectures. This compound is particularly significant in the synthesis of bioactive molecules for drug discovery and functional materials.[1][2][3] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron reagent, stands as one of the most powerful and widely used methods for forging carbon-carbon bonds.[4][5] Its success is attributed to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boron reagents.[5][6]
This guide provides an in-depth analysis and field-proven protocols for the effective use of this compound in Suzuki-Miyaura coupling reactions, designed for researchers and professionals in chemical synthesis and drug development.
The Mechanism: A Palladium-Catalyzed Journey
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[7] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[4][8] For heteroaryl halides like our substrate, this step can be challenging due to potential coordination of the pyridine nitrogen to the palladium center, necessitating carefully chosen ligands.[9]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[4][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Causality Behind Experimental Choices: A Scientist's Perspective
Optimizing the Suzuki coupling of this compound requires a rational approach based on the substrate's electronic and steric properties.
-
The Substrate's Influence : The pyridine ring is electron-deficient, which generally facilitates oxidative addition. However, the ortho-methoxy group is electron-donating, which can slightly deactivate the C-Br bond compared to an unsubstituted bromopyridine. More importantly, the nitrogen lone pair can coordinate to the palladium catalyst, potentially inhibiting its activity.[9] This makes the choice of ligand particularly critical to ensure efficient catalysis. The methyl ester group is sensitive to strongly basic conditions, which could lead to hydrolysis if not managed correctly.[10]
-
Catalyst and Ligand Selection :
-
Palladium Precursor : Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes like Pd(PPh₃)₄. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.
-
Ligand : For electron-rich or sterically hindered heteroaryl halides, standard ligands like PPh₃ may be insufficient. Bulky and electron-rich phosphine ligands (e.g., SPhos, RuPhos, P(t-Bu)₃) are often superior.[10][11] They accelerate both the oxidative addition and reductive elimination steps and help prevent catalyst deactivation, leading to higher turnover numbers.[7]
-
-
The Role of the Base : The base is not merely a spectator; it is essential for activating the boronic acid.[10]
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): These are highly effective and often provide the best yields, especially for less reactive coupling partners.
-
Milder Bases (e.g., K₂CO₃, KF): These are preferred when base-sensitive functional groups, such as the ester in our substrate, are present.[10] Potassium fluoride (KF) is particularly useful as it can activate the boronic acid while minimizing the risk of ester hydrolysis.
-
-
Organoboron Reagent :
-
Boronic Acids (Ar-B(OH)₂) : Most common, but can be prone to decomposition via protodeboronation, especially under harsh conditions.[12][13]
-
Boronic Esters (e.g., Pinacol Esters, Ar-B(pin)) : These are often more stable, crystalline, and easier to purify than their corresponding acids.[5][6] They are excellent coupling partners and are less susceptible to decomposition pathways. For challenging substrates, using a boronic ester can significantly improve reaction consistency and yield.
-
Experimental Protocols and Workflow
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.2–1.5 eq)
-
Palladium Catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃, 1–5 mol%)
-
Ligand (if required, e.g., SPhos, 2–10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification (silica gel chromatography)
Step-by-Step Procedure:
-
Preparation : To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 246 mg, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%, 22 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Inerting : Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification : Filter the mixture, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.
Data Presentation: Representative Reaction Conditions
The following table summarizes effective conditions for Suzuki couplings involving substituted bromopyridines, providing a valuable reference for optimization.
| Entry | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd(PPh₃)₂Cl₂ (3) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 95 | ~85 | [11][14] |
| 2 | 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | >90 | [12] |
| 3 | 2-Thienylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 85 | ~80 | [15] |
| 4 | 3-Pyridylboronic Acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Dioxane | 100 | ~75-90 | [16] |
| 5 | Arylboronic Pinacol Ester | Pd(OAc)₂ (2) | RuPhos (4) | KF (3) | Dioxane | 100 | High | [12] |
Applications in Synthesis
The products derived from the Suzuki coupling of this compound are valuable intermediates. The resulting biaryl or heteroaryl-aryl structures form the core of many pharmaceutically active compounds and advanced materials.[1][2] The preserved methyl ester and methoxy groups offer additional handles for subsequent chemical transformations, allowing for the rapid construction of complex and diverse molecular libraries for screening and development.
Conclusion
This compound is a powerful and versatile substrate for Suzuki-Miyaura cross-coupling reactions. A successful outcome hinges on the rational selection of catalyst, ligand, base, and solvent, tailored to the specific electronic properties of the pyridine ring and the coupling partner. By understanding the underlying mechanism and the causality behind these experimental choices, researchers can reliably synthesize complex substituted pyridines, accelerating innovation in drug discovery and material science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Fors, B. P., et al. (2008). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Fors, B. P., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Chem C&EN. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Pharmaffiliates. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
DergiPark. (2012). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. [Link]
-
Joule, J. A., & Mills, K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
MDPI. (n.d.). Bioactive Molecules: Isolation, Synthesis, Analysis, and Application in Medicinal Chemistry. [Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
PubMed. (2008). Methyl 5-bromo-6-methyl-picolinate. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 5-bromo-6-methoxypicolinate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Architectural Significance of a Versatile Pyridine Building Block
In the landscape of modern pharmaceutical development, the strategic assembly of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly substituted pyridines, form the core of a vast array of therapeutic agents. Among the myriad of available building blocks, Methyl 5-bromo-6-methoxypicolinate has emerged as a particularly valuable and versatile intermediate. Its utility lies in the orthogonal reactivity of its functional groups: a bromine atom at the 5-position, ripe for a variety of palladium-catalyzed cross-coupling reactions; a methoxy group at the 6-position, influencing the electronic properties of the ring and offering potential for further modification; and a methyl ester at the 2-position, which can be readily hydrolyzed or converted to an amide.
This guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into its role in key carbon-carbon and carbon-nitrogen bond-forming reactions, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1214329-07-3 | |
| Molecular Formula | C₈H₈BrNO₃ | |
| Molecular Weight | 246.06 g/mol | |
| Appearance | Off-white to white solid | |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-5 position of this compound serves as a synthetic handle for the introduction of a wide range of molecular fragments. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, which have revolutionized modern organic synthesis due to their broad functional group tolerance and high efficiency.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl-aryl motifs prevalent in many drug candidates.[1] this compound is an excellent substrate for this reaction, as evidenced by its use in the synthesis of advanced intermediates for therapeutic targets like Anaplastic Lymphoma Kinase (ALK) inhibitors.[2]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.[3]
-
Base: A base is required to activate the boronic acid or ester for transmetalation.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective but potentially leading to side reactions with sensitive functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 5-bromo-6-methoxypicolinate
Introduction: The Versatility of a Privileged Scaffold
Methyl 5-bromo-6-methoxypicolinate is a key building block in modern medicinal chemistry and drug discovery. Its substituted pyridine core serves as a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activity. The strategic placement of the bromine atom at the 5-position, the methoxy group at the 6-position, and the methyl ester at the 2-position provides multiple reactive handles for functionalization. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of novel drug candidates. Picolinic acid derivatives, in general, are recognized as "privileged" structures in drug discovery due to their ability to interact with a wide range of biological targets.[1]
This technical guide provides detailed experimental protocols for the synthesis of various derivatives from this compound. The methodologies discussed herein are based on well-established, robust, and widely utilized cross-coupling reactions, offering researchers and drug development professionals a practical guide to harnessing the synthetic potential of this important intermediate.
Core Synthetic Strategies: A Gateway to Molecular Diversity
The bromine atom on the picolinate ring is the primary site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools in modern organic synthesis due to their broad functional group tolerance, high efficiency, and predictable stereochemistry. The principal transformations covered in this guide are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl derivatives.
-
Sonogashira Coupling: For the introduction of alkynyl moieties.
These reactions enable the construction of a vast library of compounds with diverse functionalities, paving the way for the discovery of novel therapeutics.
I. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules.
Causality Behind Experimental Choices:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are commonly used.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency and substrate scope.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of Methyl 5-aryl-6-methoxypicolinates
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 5-aryl-6-methoxypicolinate derivative.
| Derivative | Arylboronic Acid | Typical Yield (%) |
| Methyl 5-phenyl-6-methoxypicolinate | Phenylboronic acid | 85-95 |
| Methyl 6-methoxy-5-(4-tolyl)picolinate | 4-Tolylboronic acid | 80-90 |
| Methyl 5-(4-fluorophenyl)-6-methoxypicolinate | 4-Fluorophenylboronic acid | 82-92 |
| Methyl 6-methoxy-5-(thiophen-3-yl)picolinate | Thiophen-3-ylboronic acid | 75-85 |
Table 1: Representative examples of Methyl 5-aryl-6-methoxypicolinate derivatives synthesized via Suzuki-Miyaura coupling. Yields are based on literature for similar substrates.[4][5]
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][6] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are often employed to facilitate the catalytic cycle.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of Methyl 5-(arylamino)-6-methoxypicolinates
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 5-(arylamino)-6-methoxypicolinate derivative.[6]
| Derivative | Amine | Typical Yield (%) |
| Methyl 6-methoxy-5-(phenylamino)picolinate | Aniline | 70-85 |
| Methyl 6-methoxy-5-(morpholino)picolinate | Morpholine | 75-90 |
| Methyl 5-(benzylamino)-6-methoxypicolinate | Benzylamine | 65-80 |
| Methyl 5-(indol-1-yl)-6-methoxypicolinate | Indole | 60-75 |
Table 2: Representative examples of aminated picolinate derivatives. Yields are based on literature for similar substrates.[6][7]
III. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.[8] This reaction is highly efficient for the formation of C(sp)-C(sp²) bonds and is widely used in the synthesis of conjugated enynes and arylalkynes.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the product. The copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used as both the base and the solvent. It serves to deprotonate the terminal alkyne and to scavenge the hydrogen halide formed during the reaction.
-
Copper-Free Variants: In some cases, copper-free Sonogashira couplings can be performed, particularly with electron-rich phosphine ligands, to avoid issues related to the formation of alkyne homocoupling byproducts.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Detailed Protocol: Synthesis of Methyl 5-alkynyl-6-methoxypicolinates
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and Et₃N (typically in a 2:1 ratio).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, or until completion as indicated by TLC or LC-MS.[8]
-
Filter the reaction mixture through a pad of celite to remove the triethylammonium bromide salt, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 5-alkynyl-6-methoxypicolinate.
| Derivative | Terminal Alkyne | Typical Yield (%) |
| Methyl 6-methoxy-5-(phenylethynyl)picolinate | Phenylacetylene | 80-90 |
| Methyl 5-(hex-1-yn-1-yl)-6-methoxypicolinate | 1-Hexyne | 75-85 |
| Methyl 6-methoxy-5-((trimethylsilyl)ethynyl)picolinate | Ethynyltrimethylsilane | 85-95 |
| Methyl 5-(3-hydroxyprop-1-yn-1-yl)-6-methoxypicolinate | Propargyl alcohol | 70-80 |
Table 3: Representative examples of alkynylated picolinate derivatives. Yields are based on literature for similar substrates.[8][9][10]
Conclusion: A Platform for Innovation
This compound stands as a valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for the construction of C-C and C-N bonds, enabling the rapid generation of diverse molecular libraries. By understanding the principles behind these transformations and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this key intermediate to accelerate their research and development efforts.
References
- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
- Google Patents. (n.d.). US3228950A - Process for the production of new picolinic acid derivatives.
- Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of the Serbian Chemical Society.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Khan, I., & Ali, S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Karbale, P. P., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(56), 15004-15008.
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Organic Chemistry Tutor. Retrieved from [Link]
- Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6689-6729.
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]
-
Amazon S3. (2020, July 9). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved from [Link]
- Garg, N. K. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5432-5441.
- Ali, I., et al. (2012). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1637-1646.
- Khan, K. M., et al. (2014). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 19(8), 12596-12609.
- McQuade, D. T., & Seeberger, P. H. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2286-2295.
- Abarbri, M., et al. (2022). Metal-Catalyzed Cross-Coupling Reactions and More. Molecules, 27(3), 893.
- Silva, A. M. S., & Marques, M. M. (Eds.). (2021). Frontiers in Metal-Catalysed Cross-Coupling Reactions for the Synthesis and Functionalisation of Heterocycles [Special Issue]. Molecules.
- Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI.
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Methyl 5-bromo-6-methoxypicolinate as a building block in medicinal chemistry
Application Notes & Protocols: Methyl 5-bromo-6-methoxypicolinate
A Versatile Heterocyclic Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of a Multi-Functionalized Picolinate
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds, with the pyridine ring being a ubiquitous feature in a vast array of approved therapeutics. Within this class, substituted picolinates (pyridine-2-carboxylates) offer a synthetically tractable entry point for generating molecular complexity. This compound has emerged as a particularly valuable building block due to the orthogonal reactivity of its three principal functional groups. This strategic arrangement allows for a stepwise and controlled elaboration of the core, making it an ideal starting material for the synthesis of diverse compound libraries in drug discovery programs.
The utility of this reagent is rooted in its distinct reactive sites:
-
The 5-bromo Substituent: This serves as a classical handle for a multitude of palladium-catalyzed cross-coupling reactions. It provides a reliable site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties.[1][2][3]
-
The 6-methoxy Group: Positioned ortho to the ring nitrogen, this group activates the 6-position for potential nucleophilic aromatic substitution (SNAr) reactions. Furthermore, its electronic properties can influence the reactivity of the adjacent positions and the overall pharmacological profile of the final molecule.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which opens up a vast chemical space for further derivatization, most commonly through amide bond formation with a diverse range of amines.
This guide provides a detailed overview of the physicochemical properties, core synthetic transformations, and detailed experimental protocols for utilizing this compound as a strategic precursor in the synthesis of complex, biologically relevant molecules.
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. The key properties and safety considerations are summarized below.
| Property | Value | Reference |
| CAS Number | 1214329-07-3 | [4] |
| Molecular Formula | C₈H₈BrNO₃ | - |
| Molecular Weight | 246.06 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 309.7 ± 37.0 °C (Predicted) | [4] |
| Density | 1.530 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | Store under an inert atmosphere at room temperature. | [4] |
Safety & Handling Precautions:
While a specific safety data sheet for this exact compound is not detailed in the provided results, general precautions for halogenated aromatic compounds should be strictly followed.
-
Hazard Statement: Assumed to be harmful if swallowed (H302) and may cause skin and eye irritation (H315, H319).
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Core Synthetic Transformations & Protocols
The true power of this compound lies in its versatility in key bond-forming reactions. The following sections provide the scientific rationale and detailed, field-tested protocols for its most important applications.
Diagram: Synthetic Versatility
The following diagram illustrates the primary synthetic pathways accessible from this compound, showcasing its role as a central hub for generating diverse molecular architectures.
Caption: Key cross-coupling and derivatization pathways.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
Causality: The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures.[2][7] The reaction proceeds via a palladium catalytic cycle involving the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form the new C-C bond.[8][9] The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step.
Detailed Protocol:
-
Reagent Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 equiv.).[10]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[2] Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Reaction: Heat the reaction mixture with vigorous stirring to 85-95 °C for 12-18 hours.[2] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.[11]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
Causality: The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing direct access to synthetically useful alkynyl-aromatic compounds.[3][12] The catalytic cycle involves both palladium and a copper(I) co-catalyst. The palladium species undergoes oxidative addition with the aryl bromide, while the copper acetylide, formed in situ, participates in the key transmetalation step.[3]
Detailed Protocol:
-
Reagent Setup: In a dry Schlenk flask under an Argon atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as anhydrous THF or DMF.[13]
-
Catalyst & Base Addition: To the solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the copper co-catalyst (e.g., Copper(I) iodide (CuI), 10 mol%), and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).[13] The amine acts as both the base and often as a co-solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.[13]
-
Workup: After completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (hexane/ethyl acetate) to obtain the desired alkynylpicolinate.
Buchwald-Hartwig Amination: C-N Bond Formation
Causality: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key pharmacophores.[1][14] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[1][15] The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond.
Detailed Protocol:
-
Reagent Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4-5 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv.).[1][16]
-
Addition of Reactants: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent & Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.[16]
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the target aminopicolinate.[1]
Ester Hydrolysis: Unmasking the Carboxylic Acid
Causality: Saponification of the methyl ester is a fundamental transformation that converts the relatively inert ester into a highly versatile carboxylic acid. This functional group is an essential precursor for forming amide bonds, a cornerstone of medicinal chemistry, through coupling with amines using standard reagents like HATU or EDC/HOBt.
Detailed Protocol:
-
Dissolution: Dissolve the methyl picolinate derivative (1.0 equiv.) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equiv.) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Acidification & Isolation: Remove the organic solvents (THF, methanol) under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~3-4 with 1M HCl. A precipitate should form.
-
Filtration: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum to yield the pure carboxylic acid.
Applications and Significance in Drug Discovery
While specific drugs derived directly from this compound are not prominently cited, the structural motifs it generates are of immense importance in pharmaceutical research.[17]
-
Bi-aryl Picolinates (from Suzuki Coupling): The bi-aryl scaffold is a privileged structure in numerous classes of therapeutics, particularly protein kinase inhibitors. The ability to couple the picolinate core with other (hetero)aryl rings allows for the exploration of key interactions within the ATP-binding pocket of kinases.
-
Aminopicolinates (from Buchwald-Hartwig): The 2-aminopyridine motif is a critical component of many CNS-active agents, ion channel modulators, and enzyme inhibitors. This building block provides a direct route to 5-amino-6-methoxypicolinates, which can be further elaborated.
-
Alkynylpicolinates (from Sonogashira): The introduction of an alkyne provides a rigid linker that can be used to probe protein binding sites. Furthermore, the alkyne itself is a versatile functional group that can participate in subsequent reactions, such as click chemistry or cyclization reactions, to build more complex heterocyclic systems.
The strategic combination of these powerful, modern synthetic methods with a versatile and well-designed starting material like this compound provides medicinal chemists with a reliable and efficient platform for the discovery of novel therapeutics.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin - Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications.
- This compound CAS#: 1214329-07-3 - ChemicalBook.
- Methyl 5-bromo-6-methylpicolinate | 1215860-20-0 - Sigma-Aldrich.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Methyl 6-bromo-5-methoxypicolinate 97% | CAS: 170235-18-4 | AChemBlock.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
- Suzuki Coupling - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
- Sonogashira Coupling - Organic Chemistry Portal.
- A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine - MDPI.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem.
- Buy 5-Bromo-8-methylquinoline | 74316-55-5 - Smolecule.
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- 5. Methyl 6-bromo-5-methoxypicolinate 97% | CAS: 170235-18-4 | AChemBlock [achemblock.com]
- 6. fishersci.fr [fishersci.fr]
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- 8. m.youtube.com [m.youtube.com]
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- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]
Application Note: A Scalable and Efficient Synthesis of Methyl 5-bromo-6-methoxypicolinate
Abstract
Methyl 5-bromo-6-methoxypicolinate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. This application note provides a detailed, robust, and scalable three-step protocol for its synthesis, commencing from commercially available 6-hydroxypicolinic acid. The procedure is designed for large-scale production, emphasizing safety, efficiency, and high purity of the final product. Each step—methoxylation, electrophilic bromination, and Fischer esterification—is thoroughly described, including mechanistic insights, process controls, and analytical checkpoints. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable method for producing multi-gram to kilogram quantities of the title compound.
Introduction and Strategic Overview
The pyridine scaffold is a privileged structure in drug discovery, and its functionalization is critical for modulating pharmacological properties. This compound, with its strategically placed bromo, methoxy, and methyl ester functional groups, serves as a versatile intermediate for introducing structural diversity through cross-coupling reactions, nucleophilic substitutions, and amide bond formations.
The synthetic strategy outlined herein was developed for scalability and operational simplicity. It avoids hazardous reagents where possible and utilizes classical, well-understood reactions that are amenable to large-scale chemical manufacturing. The chosen three-step route maximizes yield and minimizes complex purification procedures.
Physicochemical Data of Key Compounds
A summary of the physical and chemical properties of the starting material, intermediates, and the final product is provided below for reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Hydroxypicolinic Acid | 19632-02-9 | C₆H₅NO₃ | 139.11 | Off-white to light yellow solid |
| 6-Methoxypicolinic Acid | 26893-73-2 | C₇H₇NO₃ | 153.13 | White to off-white solid |
| 5-Bromo-6-methoxypicolinic Acid | 1214334-70-9 | C₇H₆BrNO₃ | 232.03 | White to pale yellow solid |
| This compound | 569968-99-8 | C₈H₈BrNO₃ | 246.06 | White crystalline solid |
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Methoxylation of 6-Hydroxypicolinic Acid
Principle: This step involves an O-methylation of 6-hydroxypicolinic acid using dimethyl sulfate (DMS) under basic conditions. Sodium hydroxide is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that readily attacks the electrophilic methyl group of DMS. Careful control of temperature and pH is crucial to ensure selective O-methylation and prevent N-methylation of the pyridine ring.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 6-Hydroxypicolinic Acid | 139.11 | 1.00 | 1.0 | 139.1 g |
| Sodium Hydroxide (NaOH) | 40.00 | 2.20 | 2.2 | 88.0 g |
| Dimethyl Sulfate (DMS) | 126.13 | 1.10 | 1.1 | 138.7 g (104.3 mL) |
| Water (Deionized) | - | - | - | 1.4 L |
| Hydrochloric Acid (conc. HCl) | - | - | - | As needed |
Procedure:
-
Charge a 3 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel with 1.4 L of deionized water and 88.0 g (2.20 mol) of sodium hydroxide pellets. Stir until all solids are dissolved.
-
Cool the NaOH solution to 10-15 °C using a circulating chiller.
-
Add 139.1 g (1.00 mol) of 6-hydroxypicolinic acid to the reactor in portions, ensuring the temperature does not exceed 25 °C. Stir for 30 minutes until a clear solution is obtained.
-
Cool the reaction mixture to 10 °C.
-
Slowly add 138.7 g (1.10 mol) of dimethyl sulfate via the addition funnel over 1-2 hours, maintaining the internal temperature between 10-15 °C. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care.
-
After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Carefully acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration. Wash the filter cake with 2 x 200 mL of cold deionized water.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 6-Methoxypicolinic Acid [1].
-
Expected Yield: 130-140 g (85-91%)
-
Appearance: White to off-white solid.
-
Step 2: Bromination of 6-Methoxypicolinic Acid
Principle: This reaction is an electrophilic aromatic substitution. The electron-donating methoxy group activates the pyridine ring, directing the incoming electrophile (bromonium ion, Br⁺) to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically favored for bromination. N-Bromosuccinimide (NBS) is used as a safer and more manageable source of electrophilic bromine compared to liquid Br₂.[2]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 6-Methoxypicolinic Acid | 153.13 | 1.00 | 1.0 | 153.1 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.05 | 186.9 g |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | - | - | 750 mL |
| Ice | - | - | - | ~2 kg |
| Sodium Bisulfite (NaHSO₃) | - | - | - | As needed |
Procedure:
-
To a 2 L jacketed reactor, add 750 mL of concentrated sulfuric acid and cool to 0-5 °C.
-
Slowly add 153.1 g (1.00 mol) of 6-methoxypicolinic acid in small portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
-
Add 186.9 g (1.05 mol) of N-bromosuccinimide portion-wise over 1 hour, maintaining the temperature at 0-5 °C. The reaction is exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto ~2 kg of crushed ice in a separate, larger vessel with vigorous stirring. Caution: This is a highly exothermic quench.
-
A precipitate will form. If the solution has a yellow/orange color due to excess bromine, add a small amount of saturated sodium bisulfite solution until the color disappears.
-
Stir the resulting slurry for 1 hour in the ice bath.
-
Collect the solid by vacuum filtration and wash the cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).
-
Dry the product in a vacuum oven at 50-60 °C to yield 5-Bromo-6-methoxypicolinic Acid [3].
-
Expected Yield: 200-215 g (86-93%)
-
Appearance: White to pale yellow solid.
-
Step 3: Fischer Esterification of 5-Bromo-6-methoxypicolinic Acid
Principle: The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] In this step, sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the picolinic acid. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. The reaction is an equilibrium, which is driven towards the product side by using a large excess of methanol, which also serves as the solvent.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 5-Bromo-6-methoxypicolinic Acid | 232.03 | 1.00 | 1.0 | 232.0 g |
| Methanol (Anhydrous) | 32.04 | - | - | 2.3 L |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | - | Catalyst | 23 mL |
| Sodium Bicarbonate (Sat. Soln.) | - | - | - | ~1.5 L |
| Brine | - | - | - | 500 mL |
| Ethyl Acetate | - | - | - | 1.0 L |
| Magnesium Sulfate (Anhydrous) | - | - | - | 50 g |
Procedure:
-
Suspend 232.0 g (1.00 mol) of 5-bromo-6-methoxypicolinic acid in 2.3 L of anhydrous methanol in a 5 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath and slowly add 23 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 18-24 hours. The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC/HPLC until completion.
-
Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the oily residue in 1.0 L of ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully wash with 3 x 500 mL of saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with 500 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure This compound .
-
Expected Yield: 220-235 g (90-96%)
-
Appearance: White crystalline solid.
-
Process Workflow and Safety
The following diagram illustrates the complete workflow from starting materials to the final, purified product.
Safety Considerations:
-
Dimethyl Sulfate (DMS): Extremely hazardous, toxic, and a known carcinogen. All operations involving DMS must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves and face shield. Have a DMS quenching solution (e.g., aqueous ammonia) readily available.
-
Strong Acids (H₂SO₄, HCl): Highly corrosive. Handle with care, wearing acid-resistant gloves, lab coat, and safety goggles. Additions to water or other solutions should always be done slowly and with cooling, as these processes are highly exothermic.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin.
-
Exothermic Reactions: All three steps involve exothermic additions or quenches. Maintain strict temperature control using jacketed reactors or ice baths as specified.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: To compare with literature values for the pure compound.
-
HPLC: To determine the final purity, typically >98%.
Conclusion
This application note details a comprehensive and scalable three-step synthesis of this compound. The process is designed for robustness, utilizing well-established chemical transformations and prioritizing operational safety. By following this protocol, researchers and chemical development professionals can reliably produce high-purity material suitable for further use in pharmaceutical R&D and manufacturing.
References
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin.[Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.[Link]
Sources
Introduction: The Strategic Importance of 5-Aryl-6-methoxypicolinates
An in-depth guide to the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-6-methoxypicolinate with boronic acids, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and critical insights for optimization and troubleshooting.
The picolinate scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The targeted synthesis of 5-aryl-6-methoxypicolinates via the arylation of this compound represents a critical synthetic route for generating molecular diversity in drug discovery programs.[1][2] The Suzuki-Miyaura cross-coupling reaction is a premier method for forging carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[3][4][5] This guide provides a comprehensive overview of this transformation, from its fundamental mechanism to detailed laboratory protocols, enabling chemists to effectively leverage this reaction in the synthesis of complex molecular architectures.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[4] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[3][6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex.[3][7] This is often the rate-determining step of the overall reaction.
-
Transmetalation : This step requires the presence of a base. The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (R-B(OH)₃⁻).[8][9][10] This activated boronate then transfers its organic group (the aryl moiety) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic ligands on the palladium center (the picolinate and the newly transferred aryl group) couple and are eliminated from the metal center.[3] This forms the desired C-C bond of the final product, 5-aryl-6-methoxypicolinate, and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexanes, Ethyl acetate)
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 246 mg), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition : In a separate step to minimize exposure to air, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).
-
Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11] This is crucial as the active Pd(0) catalyst can be oxidized and deactivated by oxygen.
-
Solvent Addition : Add the degassed solvent system via syringe. For a 1.0 mmol scale, 5 mL of solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water) is typically sufficient to achieve a concentration of 0.2 M.[4]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4][12]
-
Monitoring : Monitor the reaction progress periodically using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting bromide is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-methoxypicolinate product.
Optimization and Data
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation, which makes the choice of ligand and conditions particularly important.[4][5]
| Parameter | Options | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ : A standard, effective Pd(0) source, but can be air-sensitive.[11] PdCl₂(dppf) : An air-stable Pd(II) precatalyst with a built-in bulky ligand, often excellent for heteroaromatic couplings.[13] Pd(OAc)₂ + Ligand : Allows for screening of various phosphine ligands (e.g., SPhos, XPhos) to optimize for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ : A common, inexpensive, and moderately strong base.[11] Cs₂CO₃ : A stronger, more soluble base that can accelerate reactions, especially with less reactive chlorides or hindered substrates. K₃PO₄ : A strong base often used under anhydrous conditions or with boronic esters.[14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile | Dioxane/Water : A very common and effective solvent system that aids in dissolving both organic substrates and inorganic bases.[4][15] Toluene : Can be used for higher reaction temperatures. DMF : A polar aprotic solvent that can increase reaction rates but may be difficult to remove. |
| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate but can also lead to increased side reactions, such as protodeboronation (the replacement of the boronic acid group with a hydrogen atom). |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized); Poor choice of ligand/base; Low temperature. | Ensure proper inert atmosphere technique.[11] Screen different catalysts, ligands, and stronger bases (e.g., Cs₂CO₃). Increase reaction temperature. |
| Protodeboronation | Presence of excess water/protons; Prolonged reaction time at high temperature. | Use anhydrous solvents and freshly dried base. If using aqueous conditions, minimize water content. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Difficult Purification | Residual palladium catalyst; Closely eluting byproducts. | Filter the crude reaction mixture through a pad of Celite® or silica to remove baseline palladium species. Optimize chromatography conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of 5-aryl-6-methoxypicolinates. A thorough understanding of the reaction mechanism and the role of each component allows for rational optimization and troubleshooting. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can reliably access a diverse range of valuable compounds for application in drug discovery and materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Benchchem. Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Organic Chemistry Portal. Mechanism of the Suzuki Coupling.
- NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. (Year not specified). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ACS Publications. (Year not specified). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- ResearchGate.
- PubMed. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry.
- MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules.
Sources
- 1. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mt.com [mt.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of Methyl 5-bromo-6-methoxypicolinate in the Synthesis of Advanced Agrochemicals
Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthetic utility of Methyl 5-bromo-6-methoxypicolinate as a key intermediate in the development of modern agrochemicals. The picolinic acid scaffold is central to a class of highly effective synthetic auxin herbicides, and functionalized precursors like this compound offer a strategic entry point for creating diverse and potent active ingredients.[1] This document moves beyond theoretical discussion to provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer a framework for the synthesis of next-generation pyridine-based herbicides.[2]
Introduction: The Picolinate Core in Modern Herbicides
The pyridine carboxylic acid family of herbicides, which includes prominent compounds like aminopyralid, clopyralid, and picloram, represents a cornerstone of modern weed management.[3][4] These compounds function as synthetic auxins, mimicking natural plant growth hormones to induce abnormal and lethal growth in broadleaf weeds.[5] Their high efficacy, systemic action, and selectivity have made them invaluable in agriculture and land management.[6]
The strategic value of an intermediate like this compound lies in its pre-installed functional handles, which allow for controlled, sequential modifications of the pyridine core. This guide will explore its application through two primary synthetic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): Leveraging the bromo-substituent for the introduction of key amine functionalities.
-
Metal-Catalyzed Cross-Coupling: Utilizing the bromo-substituent as a reactive site for building complex aryl-picolinate structures, a feature of newer, highly potent herbicides.[7]
Chemical Profile and Synthetic Strategy
This compound is a versatile building block. Understanding the reactivity of each functional group is critical to designing a successful synthetic campaign.
Caption: Synthetic pathways from this compound.
Case Study I: Synthesis of an Aminopyralid Analog
Aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) is a highly effective herbicide.[5] We can adapt its known synthetic logic to create a novel analog starting from this compound. This multi-step synthesis demonstrates a logical sequence of amination, chlorination, and saponification.
Workflow Diagram
Caption: Workflow for the synthesis of an Aminopyralid analog.
Protocol 1: Synthesis of 5-Amino-3-chloro-6-methoxypicolinic Acid
This protocol is presented as a self-validating system. Each step includes checkpoints for reaction monitoring and characterization.
Step 1: Nucleophilic Amination of this compound
-
Causality: The direct amination of the bromo-position is achieved under pressure. A copper catalyst is often employed in pyridine systems to facilitate this SNAr reaction, which might otherwise be sluggish. An autoclave is required to maintain the pressure and temperature necessary for the reaction to proceed to completion. A similar ammonolysis process is used in the industrial synthesis of Picloram.[8]
-
Procedure:
-
To a 250 mL high-pressure autoclave, add this compound (1.0 eq).
-
Add copper(I) iodide (0.05 eq) and 1,4-dioxane as the solvent.
-
Seal the autoclave and purge with nitrogen gas.
-
Cool the vessel to -10 °C and introduce anhydrous ammonia (5.0 eq).
-
Heat the reaction mixture to 120-130 °C and maintain for 12 hours with vigorous stirring.
-
Checkpoint: After cooling, a sample is taken for analysis by LC-MS to confirm the consumption of starting material and the formation of Methyl 5-amino-6-methoxypicolinate.
-
Vent the excess ammonia and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).
-
Step 2: Regioselective Chlorination
-
Causality: The amino group at the C5 position is an activating group, directing electrophilic substitution to the ortho (C4) and para (C6) positions. As C6 is already substituted, the incoming electrophile (Cl+) is directed to the C3 or C4 position. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine, minimizing side reactions.
-
Procedure:
-
Dissolve Methyl 5-amino-6-methoxypicolinate (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Checkpoint: Monitor the reaction progress by TLC or HPLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Methyl 5-amino-3-chloro-6-methoxypicolinate.
-
Step 3: Saponification to the Active Herbicide
-
Causality: The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard saponification reaction using a strong base, which deprotonates the carboxylic acid to form a water-soluble carboxylate salt. Subsequent acidification precipitates the final product. A similar acidification and precipitation step is used in the workup for Aminopyralid synthesis.[9]
-
Procedure:
-
Dissolve the crude product from Step 2 in a mixture of methanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to 60 °C for 2 hours.
-
Checkpoint: Completion of the hydrolysis is confirmed by the disappearance of the starting ester spot on TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-acidic impurities.
-
Adjust the pH of the aqueous layer to ~2 using 2N HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-Amino-3-chloro-6-methoxypicolinic Acid.
-
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume |
| This compound | 246.06 | 1.0 | (User Defined) |
| Ammonia | 17.03 | 5.0 | (Calculated) |
| N-Chlorosuccinimide | 133.53 | 1.1 | (Calculated) |
| Sodium Hydroxide | 40.00 | 2.5 | (Calculated) |
Case Study II: Synthesis via Suzuki Cross-Coupling
The development of 6-aryl-picolinates represents a significant advancement in herbicide technology.[7] The bromo-substituent at C5 of this compound is an ideal handle for palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl moieties.
Protocol 2: General Procedure for Suzuki Cross-Coupling
-
Causality: This reaction creates a new carbon-carbon bond between the pyridine ring (sp2 carbon of the C-Br bond) and an aryl group. A palladium catalyst (e.g., Pd(PPh₃)₄) is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired Arylboronic Acid (1.2 eq), and Potassium Carbonate (2.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 8-16 hours.
-
Checkpoint: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the coupled product mass.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the Methyl 5-aryl-6-methoxypicolinate derivative. This intermediate can then be further modified or hydrolyzed to the final active ingredient as described in Protocol 1, Step 3.
-
References
- Picolinic acid family of herbicides - management of invasive plants in the western usa. [No Author].
- Clopyralid - Wikipedia. [No Author].
- Pyridine - Wikipedia. [No Author].
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. [No Author].
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. [No Author]. Published on 2023-02-02.
- Picolinic herbicides - Affinisep. [No Author].
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [No Author].
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [No Author]. Published on 2016-02-01.
- Picloram synthesis - ChemicalBook. [No Author].
- AMINOPYRALID synthesis - ChemicalBook. [No Author].
- Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem. [No Author].
- Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents. [No Author].
Sources
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- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 4. affinisep.com [affinisep.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 8. Picloram synthesis - chemicalbook [chemicalbook.com]
- 9. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Safe Handling and Storage of Methyl 5-bromo-6-methoxypicolinate
Abstract
This document provides a comprehensive guide to the safe handling and storage procedures for Methyl 5-bromo-6-methoxypicolinate (CAS No. 1214329-07-3), a key intermediate in pharmaceutical research and drug development. Adherence to these protocols is critical to ensure the chemical integrity of the compound, minimize risks to laboratory personnel, and maintain a safe research environment. The procedures outlined are synthesized from established best practices for handling halogenated aromatic compounds and picolinate esters, supported by available chemical safety data.
Introduction to this compound
This compound is a substituted pyridine derivative. The presence of a bromine atom and a methoxy group on the pyridine ring, along with the methyl ester functionality, defines its reactivity and potential hazards. Halogenated pyridines are common structural motifs in pharmacologically active molecules.[1] Picolinate esters, while generally stable, can be susceptible to hydrolysis, particularly in the presence of strong acids, bases, or moisture.[2][3] Understanding these intrinsic chemical properties is fundamental to establishing safe and effective handling and storage protocols.
This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The causality behind each procedural recommendation is explained to foster a deeper understanding of the safety principles involved.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related analog, Methyl 5-bromo-6-methylpicolinate (CAS No. 1215860-20-0), provides a strong basis for assessing its potential hazards.
GHS Hazard Classification (Inferred): Based on its structural analog, this compound should be treated as a hazardous substance.
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
Causality of Hazards: The hazards are typical for halogenated aromatic compounds. The powdered, solid nature of the compound presents an inhalation risk.[4] Skin and eye irritation are common for many organic chemical intermediates. The pyridine core and its substituents can interact with biological macromolecules, leading to irritation and toxicity if absorbed.
Storage and Stability
Proper storage is paramount to preserving the purity and stability of this compound and preventing hazardous situations.[5][6]
Storage Conditions
The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | Room Temperature[4][7] | The compound is a stable solid at ambient temperatures. Refrigeration is not typically required and may increase the risk of moisture condensation upon removal unless properly equilibrated. |
| Atmosphere | Inert Atmosphere (e.g., Argon or Nitrogen)[4][7] | Picolinate esters can be sensitive to hydrolysis.[2][3] Storing under an inert, dry atmosphere minimizes contact with atmospheric moisture, preventing slow degradation over time and preserving sample integrity for long-term studies. |
| Light | Store in a dark place (e.g., amber vial, cabinet)[5][8] | While not explicitly stated for this compound, many complex organic molecules, especially those with aromatic rings, can be light-sensitive. Protection from light is a standard best practice to prevent potential photochemical degradation. |
| Container | Tightly sealed, clearly labeled container[5][6] | Prevents contamination from atmospheric moisture and other lab contaminants.[5] Clear labeling with the chemical name, CAS number, date received, and hazard pictograms is essential for safety and inventory management.[6] |
Incompatible Materials
To prevent unintended and potentially hazardous reactions, store this compound segregated from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the methyl ester group, degrading the compound.
-
Moisture: As detailed above, can lead to hydrolysis. Keep containers tightly sealed in a dry environment.[5][6]
Handling Procedures and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and PPE, is essential.[5][8]
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.[9][10] This is the primary defense against inhaling the powdered chemical, which may cause respiratory irritation.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the fume hood.[8][11]
Personal Protective Equipment (PPE)
The appropriate PPE provides a crucial barrier against direct exposure.[5][9]
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves[9] | Inspect gloves for tears or holes before use. Change gloves immediately if contaminated. Use proper removal technique to avoid skin contact. |
| Eye Protection | Chemical splash goggles[9][12] | Provides a seal around the eyes to protect against airborne powder and splashes. Standard safety glasses with side shields are not sufficient.[9][12] |
| Body Protection | Laboratory coat[8][9] | Protects skin and personal clothing from contamination. Should be buttoned completely. |
| Respiratory | Not required if handled in a fume hood. | If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate particulate filters (P95 or P100) should be used. |
Workflow Diagram for Safe Handling
The following diagram illustrates the logical flow for safely handling the compound from storage to use.
Caption: Logical workflow for handling this compound.
Protocols
Protocol for Weighing Solid Compound
Objective: To accurately weigh a desired amount of this compound while minimizing exposure and contamination.
Methodology:
-
Preparation: Don all required PPE (lab coat, nitrile gloves, chemical splash goggles).[9] Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a piece of clean weigh paper or a tared vial on the balance and tare the weight.
-
Dispensing: Retrieve the stock container from its storage location. Inside the fume hood, carefully open the container. Use a clean, dry spatula to transfer a small amount of the solid powder to the weigh paper.
-
Expertise Note: Avoid creating airborne dust by handling the powder gently. Do not tap the spatula on the side of the container.
-
-
Weighing: Close the stock container immediately. Record the stable weight.
-
Transfer: Carefully transfer the weighed powder to the reaction vessel or volumetric flask. Use a funnel if necessary to prevent spills.
-
Cleanup: Dispose of the used weigh paper and any contaminated materials in the designated solid chemical waste container.[6]
-
Storage: Tightly seal the stock container, preferably after purging the headspace with an inert gas like argon or nitrogen, and return it to its designated storage location.
Protocol for Spill and Emergency Response
Objective: To safely manage a spill and respond to accidental exposure.
Methodology:
-
Chemical Spill (Small):
-
Alert personnel in the immediate area.[8]
-
If the spill is inside a fume hood, keep the sash down.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11]
-
Carefully sweep up the absorbed material into a sealable container.
-
Label the container as hazardous waste and arrange for proper disposal according to institutional guidelines.[13]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention and show the chemical's container or label.[14]
-
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards and the consistent application of robust handling and storage protocols. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to the specific procedures outlined in this guide, researchers can significantly mitigate risks, ensure the compound's stability, and maintain the integrity of their experimental outcomes.
References
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.Google Cloud.
- Methyl 5-bromo-6-methylpicolin
- Methyl 5-bromo-6-methylpicolin
- Best practices for handling chemical reagents to prevent cross-contamin
- Methyl 6-bromo-5-methylpicolin
- 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indic
- Life-Changing Safety Tips for Handling Labor
- Methyl 5-broMo-6-Methylpicolin
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET.Thermo Fisher Scientific Chemicals, Inc.
- Working with Chemicals.
- Pyridine Safety Information.
- Methyl 5-broMo-6-Methoxypicolin
- SAFETY D
- Safe handling and storage of chemicals.Sciencemadness Wiki.
- Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals.
- Handling and Storage of Hazardous Materials.
- 12 Safety Precautions To Follow When Handling Pyridine.Post Apple Scientific.
- Pyridine.Apollo Scientific.
- Chemical properties and biotoxicity of several chromium picolinate deriv
- Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterific
- Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions.
Sources
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 5-broMo-6-Methylpicolinate CAS#: 1215860-20-0 [m.chemicalbook.com]
- 5. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 6. shahandassociates.co.in [shahandassociates.co.in]
- 7. 1215860-20-0|Methyl 5-bromo-6-methylpicolinate|BLD Pharm [bldpharm.com]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. fishersci.fr [fishersci.fr]
Application Notes and Protocols for Methyl 5-bromo-6-methoxypicolinate: A Guide for Advanced Research
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
Methyl 5-bromo-6-methoxypicolinate (CAS No. 1214329-07-3) is a halogenated pyridine derivative that serves as a highly valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. Its unique trifunctionalized structure—featuring a bromine atom, a methoxy group, and a methyl ester on a pyridine core—offers a rich platform for molecular elaboration. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it a key component in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.[1]
The bromine atom at the 5-position provides a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions, enabling the introduction of diverse substituents. The methoxy group at the 6-position and the methyl ester at the 2-position modulate the electronic properties of the pyridine ring and offer further sites for chemical modification.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safe handling, storage, and key applications of this compound, complete with detailed experimental protocols.
Critical Safety and Handling Protocols
Hazard Identification and Personal Protective Equipment (PPE)
Based on related compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.
| Hazard Class | GHS Pictogram | Required PPE |
| Acute Toxicity, Oral (Harmful) | GHS07 (Exclamation Mark) | Chemical-resistant gloves (Nitrile), safety glasses with side-shields, lab coat. |
| Skin Irritation | GHS07 (Exclamation Mark) | Chemical-resistant gloves, lab coat. |
| Eye Irritation | GHS07 (Exclamation Mark) | Safety glasses with side-shields or goggles. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Use in a certified chemical fume hood. |
Table 1: Summary of Anticipated Hazards and Required PPE.
All handling of solid this compound should be conducted within a chemical fume hood to prevent inhalation of dust particles.[4] Always wash hands thoroughly after handling, even if gloves were worn.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is critical. The following procedures are recommended based on data for similar chemical structures.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Management and Waste Disposal
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for chemical waste. The spill area should then be decontaminated with an appropriate solvent and washed thoroughly. All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.
Storage and Stability
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4][5] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]
Physicochemical Properties and Data
Understanding the physicochemical properties of this compound is essential for designing experiments and predicting its behavior in various chemical systems.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₃ | ChemScene[6] |
| Molecular Weight | 246.06 g/mol | ChemScene[6] |
| Appearance | Solid (Predicted) | General Chemical Knowledge |
| Storage Temperature | Room temperature, under inert atmosphere | BLD Pharm[5], Sigma-Aldrich |
Table 2: Physicochemical Data for this compound.
Application Notes: Synthetic Utility and Strategic Application
The strategic arrangement of functional groups in this compound makes it a powerful tool for constructing complex molecular architectures. The bromine atom is the primary site for diversification, while the ester and methoxy groups can be manipulated in subsequent synthetic steps.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast array of substituted pyridine derivatives.
Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems, a common strategy in the synthesis of bi-aryl compounds with potential biological activity.
-
Buchwald-Hartwig Amination: The introduction of primary or secondary amines allows for the synthesis of various amino-pyridines, which are prevalent motifs in pharmacologically active compounds.
-
Sonogashira Coupling: The formation of a C-C bond with terminal alkynes yields alkynyl-pyridines, which can be further functionalized.
Nucleophilic Aromatic Substitution (SNAr)
While less reactive than some other aromatic systems, the pyridine ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The bromine atom can be displaced by strong nucleophiles, such as alkoxides or thiolates, to introduce new functional groups.
Detailed Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in synthesis. These should be adapted and optimized based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a typical procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Objective: To synthesize Methyl 6-methoxy-5-phenylpicolinate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water). Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 5-bromo-6-methoxypicolinate
Welcome to the technical support center for the purification of Methyl 5-bromo-6-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying this pyridine derivative. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Molecule: Key Purification Challenges
This compound is a substituted pyridine, a class of heterocyclic compounds known for presenting specific purification challenges. The primary obstacle stems from the basicity of the pyridine nitrogen atom. This lone pair of electrons can engage in strong, undesirable interactions with the acidic silanol groups present on the surface of standard silica gel, a common stationary phase in chromatography. This interaction often leads to issues such as peak tailing, poor separation, and even decomposition of the target compound.[1][2]
This guide provides a structured approach to overcoming these challenges, focusing on practical, field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a persistent oil and won't crystallize. What should I do?
A1: The failure to crystallize is often due to the presence of minor impurities that inhibit the formation of a crystal lattice.[2] First, ensure the highest possible purity using column chromatography. If the product is still an oil, systematically screen a range of solvents and solvent mixtures (e.g., diethyl ether/hexane, ethyl acetate/heptane, dichloromethane/pentane). Techniques such as slow evaporation, cooling to sub-zero temperatures, or scratching the inside of the flask with a glass rod can help induce crystallization.
Q2: I'm observing significant peak tailing during column chromatography. What is the cause and how can I fix it?
A2: Peak tailing is a classic sign of strong interaction between your basic pyridine compound and acidic silica gel.[1] The basic nitrogen atom on the pyridine ring interacts with acidic silanol groups on the silica surface, leading to a non-uniform flow through the column. To mitigate this, add a small amount of a competing base, such as 0.1-1% triethylamine (TEA), to your mobile phase (eluent).[2] The TEA will preferentially interact with the active silanol sites, effectively shielding your compound from these interactions and resulting in more symmetrical peaks.
Q3: What are the likely impurities I should be looking for in my crude sample?
A3: While this depends on the specific synthetic route, common impurities in reactions forming this type of molecule can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Hydrolysis Product: The corresponding carboxylic acid (5-bromo-6-methoxypicolinic acid) if the methyl ester is hydrolyzed during work-up or on storage.
-
Regioisomers: Isomeric products from non-specific bromination or methoxylation steps.
-
Solvent Residues: Residual solvents from the reaction or work-up that have not been fully removed.
Q4: Can I use a stationary phase other than silica gel?
A4: Absolutely. If you continue to face issues with silica, consider alternative stationary phases. Neutral or basic alumina can be effective for basic compounds like pyridine derivatives.[2] Alternatively, "end-capped" silica gel, where the acidic silanol groups have been chemically deactivated, can also provide improved peak shape and resolution.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the purification process.
Issue 1: Poor Separation in Column Chromatography
Symptom: Your target compound co-elutes with one or more impurities, as seen on TLC or by HPLC analysis of the collected fractions.
Possible Causes:
-
The polarity of the chosen solvent system is not optimal for resolving the components of the mixture.
-
The crude sample was overloaded onto the column.
Solutions:
-
Optimize the Mobile Phase:
-
Systematic TLC Screening: Before running a column, screen various solvent systems using TLC. A good system will show clear separation between your product and impurities, with an Rf value for your product ideally between 0.2 and 0.4.
-
Adjust Solvent Polarity: If separation is poor, try a less polar or more polar solvent system. For this compound, common solvent systems include gradients of ethyl acetate in hexane or dichloromethane in methanol.
-
Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents to provide different interactions. For example, replacing ethyl acetate with diethyl ether or acetone can alter the separation.
-
-
Employ Gradient Elution:
-
Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column. This often provides superior separation compared to isocratic (constant solvent mixture) elution.
-
-
Reduce Column Loading:
-
As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel in the column. Overloading saturates the stationary phase and leads to broad bands and poor separation.[1]
-
Issue 2: Low Recovery of the Product
Symptom: The mass of the purified compound is significantly lower than expected, even after accounting for impurities.
Possible Causes:
-
The compound is irreversibly adsorbing to the acidic silica gel.
-
The compound is degrading on the silica gel.
-
The compound is volatile and was lost during solvent removal.
Solutions:
-
Neutralize the Stationary Phase:
-
If decomposition or irreversible adsorption is suspected, use silica gel that has been pre-treated or "neutralized" with a base. This can be done by preparing the silica slurry in the mobile phase containing 1% triethylamine.[2]
-
Alternatively, switch to a more inert stationary phase like neutral alumina.
-
-
Perform a 2D TLC Test for Stability:
-
This simple test can indicate if your compound is stable on silica. Spot your sample on a TLC plate, develop it in a solvent system, dry the plate completely, and then rotate it 90 degrees and develop it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the TLC plate (and likely on a column).
-
-
Gentle Solvent Removal:
-
When concentrating your purified fractions, use a rotary evaporator with a moderately warm water bath (e.g., 30-40°C) to avoid potential decomposition or volatilization. For the final drying step, use a high vacuum at room temperature.
-
Issue 3: Product Discoloration
Symptom: The final isolated product is colored (e.g., yellow or brown) when it is expected to be a white or off-white solid.
Possible Causes:
-
Presence of highly conjugated, colored impurities.
-
Trace amounts of residual metals from catalysts used in the synthesis.
-
Slow degradation of the product upon exposure to air or light.
Solutions:
-
Activated Carbon Treatment:
-
Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter the mixture through a pad of celite. The carbon will adsorb many colored impurities. Note that this can sometimes lead to a loss of product, so use it judiciously.
-
-
Recrystallization:
-
A successful recrystallization is often the best way to remove colored impurities, as they are typically excluded from the crystal lattice of the pure compound.
-
-
Proper Storage:
-
Store the purified product in a dark container, under an inert atmosphere (nitrogen or argon), and at a low temperature to prevent degradation over time.
-
Data Presentation & Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Solvent System (v/v) | Target Rf on TLC | Notes |
| Hexane / Ethyl Acetate (9:1 to 1:1) | 0.2 - 0.4 | A standard, versatile system. Start with a lower polarity and increase as needed. |
| Dichloromethane / Methanol (99:1 to 95:5) | 0.2 - 0.4 | Good for slightly more polar compounds. Be cautious as methanol can be a strong eluent. |
| Toluene / Acetone (9:1 to 7:3) | 0.2 - 0.4 | Offers different selectivity compared to ester-based systems. |
| Add 0.1-1% Triethylamine (TEA) to all systems | Crucial for preventing peak tailing with this class of compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with TEA-Modified Mobile Phase
-
Slurry Preparation: In a fume hood, add the calculated amount of silica gel to a beaker. Add your starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 1% TEA) to the silica gel to create a free-flowing slurry.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your mobile phase. Add a small amount of silica gel to this solution and concentrate it to a dry powder on a rotary evaporator. Carefully layer this dry powder onto the top of the packed column.
-
Elution: Add the mobile phase to the column and begin elution, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as required to move your product down the column.
-
Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure.
Protocol 2: Recrystallization Screening
-
Preparation: Place approximately 20-30 mg of your impure, semi-purified solid into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise while gently warming, until the solid just dissolves.
-
Crystallization: Allow the tubes to cool slowly to room temperature, and then place them in an ice bath or refrigerator.
-
Observation: Observe which solvent system yields good quality crystals. An ideal recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.
-
Scale-Up: Once a suitable solvent or solvent pair is identified, perform the recrystallization on the bulk of your material.
Visualizations
Purification Workflow Diagram
Caption: How TEA prevents peak tailing in chromatography.
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
Sources
Technical Support Center: Synthesis of Methyl 5-bromo-6-methoxypicolinate
Welcome to the technical support guide for the synthesis of Methyl 5-bromo-6-methoxypicolinate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate in their synthetic workflows. As a key building block, ensuring its purity is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. My insights are drawn from established chemical principles and practical experience in our application laboratories.
Overview of the Primary Synthetic Pathway
The most common and logical synthetic route to this compound involves a multi-step process typically starting from 6-hydroxypicolinic acid. Understanding this pathway is the first step in diagnosing potential issues.
Caption: Common synthetic route to this compound.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental observations that may indicate the formation of byproducts.
Question 1: My NMR spectrum shows two distinct methoxy singlets and two sets of pyridine proton signals after the bromination step. What is the likely impurity?
Answer: This is a classic sign of a lack of regioselectivity during the electrophilic bromination step. The primary byproduct is almost certainly the isomeric Methyl 3-bromo-6-methoxypicolinate .
Causality and Expert Insight: The pyridine ring's reactivity is governed by the directing effects of its substituents.
-
-OCH₃ group (at C6): This is a strongly activating, ortho, para-directing group. It strongly directs electrophiles to the C5 and C3 positions.
-
-CO₂Me group (at C2): This is a deactivating, meta-directing group.
-
Pyridine Nitrogen: This is a strongly deactivating group, making the ring less reactive than benzene.
The desired C5 bromination is favored by the ortho effect of the methoxy group. However, the C3 position is also activated (para to the methoxy group). If the reaction conditions are not carefully controlled, competitive bromination at C3 will occur.[1]
Caption: Competing pathways in the bromination of Methyl 6-methoxypicolinate.
Mitigation Protocol: Regioselective Bromination
-
Setup: Dissolve Methyl 6-methoxypicolinate (1.0 eq) in a suitable solvent like acetonitrile or chloroform in a flask protected from light.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Careful temperature control is critical to suppress the formation of the 3-bromo isomer.[2]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. Using NBS is often preferable to liquid bromine for better control and safety.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The resulting crude product will likely require purification by column chromatography on silica gel to separate the desired 5-bromo isomer from any 3-bromo byproduct.
Question 2: My mass spectrometry data shows a peak corresponding to a dibrominated product. How did this happen?
Answer: The presence of a dibrominated species, Methyl 3,5-dibromo-6-methoxypicolinate , indicates over-bromination.
Causality and Expert Insight: The methoxy group is a powerful activating group. Once the first bromine atom has been added at the C5 position, the ring is somewhat deactivated. However, if excess brominating agent is present or the reaction conditions are too harsh (e.g., elevated temperature, prolonged reaction time), a second bromination can occur at the still-activated C3 position. The use of more than 1.1 equivalents of the brominating agent should be avoided to prevent the formation of such byproducts.[2]
Mitigation Strategy:
-
Stoichiometry: Use no more than 1.05 - 1.1 equivalents of your brominating agent (e.g., NBS).
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the mono-brominated product is the major species and starting material has been consumed.
-
Purification: Separation of the dibrominated byproduct from the desired mono-brominated product is typically straightforward using column chromatography, as the polarity difference is significant.
Question 3: My final product is an acid, not a methyl ester. What byproduct have I formed and why?
Answer: You have likely formed 5-Bromo-6-methoxypicolinic acid due to the hydrolysis of the methyl ester.
Causality and Expert Insight: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, particularly if heat is applied during an aqueous workup or extraction.
-
Basic Conditions: Using strong bases (e.g., NaOH, KOH) during workup will rapidly saponify the ester.
-
Acidic Conditions: Prolonged exposure to strong acids, especially with heating, can also catalyze hydrolysis.
Mitigation Strategy:
-
During workup, use mild bases like sodium bicarbonate (NaHCO₃) for neutralization and avoid prolonged contact times.
-
Ensure all extractions and washes are performed at room temperature or below.
-
If the product must be purified via an acid-base extraction, re-esterification may be necessary as a final step.
Summary of Common Byproducts
| Byproduct Name | Structure | Formation Step | Reason | Mitigation |
| Methyl 3-bromo-6-methoxypicolinate | Isomer of target | Bromination | Lack of regioselectivity | Low temperature, controlled addition of NBS |
| Methyl 3,5-dibromo-6-methoxypicolinate | Dibrominated product | Bromination | Over-bromination | Strict stoichiometric control of NBS (≤1.1 eq) |
| 5-Bromo-6-methoxypicolinic acid | Carboxylic acid | Workup / Purification | Ester hydrolysis | Careful pH control, avoid heat during workup |
| Methyl 6-methoxypicolinate | Starting Material | Bromination | Incomplete reaction | Increase reaction time, check reagent quality |
| Methyl 6-hydroxypicolinate | Precursor | O-Methylation | Incomplete reaction | Ensure anhydrous conditions, use a strong base |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to quickly check for isomeric byproducts?
A1: ¹H NMR spectroscopy is the most powerful tool. The pyridine protons of the 5-bromo (desired) and 3-bromo (byproduct) isomers will have distinct chemical shifts and coupling patterns. The two aromatic protons in the desired 5-bromo product typically appear as doublets, whereas in the 3-bromo isomer, they will also be doublets but in a different region of the spectrum. LC-MS is also excellent for confirming the presence of species with the same mass but different retention times.
Q2: Can I use recrystallization to purify my final product?
A2: Recrystallization can be effective if the level of impurity is relatively low (<10%) and there is a significant difference in solubility between the desired product and the byproducts. However, isomeric byproducts often have very similar physical properties, making separation by recrystallization challenging. Column chromatography is the more reliable and generally recommended method for achieving high purity (>98%).
Q3: My O-methylation step using methyl iodide and potassium carbonate is very slow. What can I do?
A3: This is a common issue. Potassium carbonate is a relatively weak base. For a more efficient reaction, consider the following:
-
Stronger Base: Use a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF. This will completely deprotonate the hydroxyl group, making it a much more reactive nucleophile.
-
Solvent Choice: Ensure your solvent is completely anhydrous. Water will consume the base and hinder the reaction.
-
Phase-Transfer Catalyst: If using a biphasic system or a base like K₂CO₃, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly accelerate the reaction.
Q4: Are there any specific safety precautions I should take during the bromination step?
A4: Yes. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, which is another reason for slow, portion-wise addition and cooling. It is also light-sensitive, so protecting the reaction flask with aluminum foil is good practice to prevent radical side reactions.
References
-
Dalby Brown, W., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure. Retrieved from [Link]
-
Motati, D. R., Uredi, D., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]
-
Singh, R. P., et al. (2005). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 5-bromo-2-picoline.
Sources
Technical Support Center: Synthesis of Methyl 5-bromo-6-methoxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of Methyl 5-bromo-6-methoxypicolinate, a key intermediate in pharmaceutical and materials science applications.[1] As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based strategies to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a multi-step process starting from a substituted picolinic acid. A common route includes:
-
Bromination of a suitable picolinic acid precursor.
-
Methoxylation of the pyridine ring.
-
Esterification of the carboxylic acid to the methyl ester.
The order of these steps can vary depending on the starting material and desired selectivity.
Q2: What are the critical parameters to control during the synthesis?
A2: Several factors significantly impact the success of the synthesis:
-
Reagent Quality: Use of high-purity starting materials and reagents is crucial to minimize side reactions.
-
Temperature Control: Many of the reaction steps are temperature-sensitive. Precise temperature control is essential to prevent decomposition and the formation of byproducts.
-
Atmosphere: Some intermediates may be sensitive to air or moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Stoichiometry: Careful control of reagent ratios is necessary to drive the reaction to completion and avoid excess reagents that can complicate purification.
Q3: How does the position of substituents on the pyridine ring affect the reaction?
A3: The electronic nature and position of substituents on the pyridine ring govern its reactivity. Nucleophilic aromatic substitution (SNAr), a key reaction in this synthesis, is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[2][3][4] This is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2][3]
Troubleshooting Guide
Problem 1: Low Yield in Bromination Step
Possible Causes:
-
Inappropriate Brominating Agent: The choice of brominating agent is critical. While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective alternative.
-
Incorrect Reaction Conditions: Temperature and solvent can significantly influence the outcome. For α-bromination of carboxylic acids, the Hell-Volhard-Zelinskii reaction conditions (Br2, PBr3) are often employed.[5][6]
-
Decomposition of Starting Material: Picolinic acid derivatives can be sensitive to harsh reaction conditions.
Solutions:
-
Optimize Brominating Agent: If using Br2, consider switching to NBS for potentially higher selectivity and milder conditions.
-
Screen Solvents: Test a range of solvents to find the optimal medium for the reaction.
-
Control Temperature: Perform the reaction at the lowest effective temperature to minimize side reactions.
-
Consider an Alternative Route: A patent describes the synthesis of 5-bromo-2-picolinic acid by oxidizing 5-bromo-2-picoline with potassium permanganate in water.[7]
Problem 2: Incomplete Methoxylation
Possible Causes:
-
Insufficiently Activated Ring: The pyridine ring's electron deficiency facilitates nucleophilic attack. However, the presence of electron-withdrawing groups enhances reactivity. If your substrate is not sufficiently activated, the reaction may be sluggish.[8]
-
Weak Nucleophile: Sodium methoxide is a common methoxylating agent. Ensure it is fresh and anhydrous.
-
Poor Leaving Group: The nature of the leaving group is critical. For SNAr reactions on pyridines, the typical reactivity order for halides is F > Cl ≈ Br > I.[8]
Solutions:
-
Increase Reaction Temperature: SNAr reactions on pyridines can sometimes require elevated temperatures to proceed.[8]
-
Use a Stronger Base: A stronger base can be used to generate the methoxide anion in situ, but be cautious of potential side reactions.
-
Change the Solvent: The choice of solvent can affect the solubility of reactants and stabilize the intermediate.[8]
Problem 3: Low Yield during Esterification
Possible Causes:
-
Unfavorable Equilibrium: Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a reversible reaction.[9]
-
Steric Hindrance: Substituents near the carboxylic acid group can hinder the approach of the alcohol.
-
Water Contamination: The presence of water can shift the equilibrium back towards the carboxylic acid.
Solutions:
-
Use a Large Excess of Methanol: Driving the equilibrium towards the product side can be achieved by using a large excess of the alcohol.[9]
-
Remove Water: Employ techniques like Dean-Stark distillation or the use of a drying agent to remove water as it is formed.[9]
-
Alternative Esterification Methods: Consider using milder, non-equilibrium methods such as Steglich esterification or reacting the corresponding acid chloride with methanol.[9][10] A convenient method for synthesizing active esters of picolinic acids involves reacting the acid with SOCl2 and then with the alcohol.[10]
Experimental Protocols
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Protocol: Fischer-Speier Esterification of 5-bromo-6-methoxypicolinic acid
-
To a solution of 5-bromo-6-methoxypicolinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Data Summary
| Parameter | Recommended Range | Notes |
| Esterification Catalyst | H₂SO₄, p-TsOH, Lewis Acids | Sulfuric acid is a common and cost-effective choice.[9] |
| Esterification Temperature | 60-110 °C | Dependent on the specific substrates and catalyst used.[9] |
| Esterification Time | 1-10 hours | Monitor by TLC or LC-MS for completion.[9] |
| Methoxylation Reagent | Sodium methoxide | Ensure the reagent is anhydrous. |
| Bromination Reagent | NBS, Br₂/PBr₃ | NBS often provides better selectivity. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Available at: [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Available at: [Link]
-
Why nucleophilic substitution in pyridine favours at position-2? - Quora. (2016). Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. (2001). Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). Available at: [Link]
-
Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions - RSC Publishing. (2019). Available at: [Link]
- CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents. (2015).
-
Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions | Journal of the American Chemical Society - ACS Publications. (1975). Available at: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. (2015). Available at: [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. (n.d.). Available at: [Link]
- WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents. (2018).
-
Picolinic acid - Wikipedia. (n.d.). Available at: [Link]
-
Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. (n.d.). Available at: [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). Available at: [Link]
-
Methyl 5-bromo-6-methyl-picolinate - PubMed. (2008). Available at: [Link]
-
(PDF) Methyl 5-Bromo-6-Methylpicolinate - Acta - Amanote Research. (n.d.). Available at: [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid - Chemical & Pharmaceutical Bulletin. (1998). Available at: [Link]
-
22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024). Available at: [Link]
-
22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax. (2023). Available at: [Link]
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- 6. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
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- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Methyl 5-bromo-6-methoxypicolinate under acidic/basic conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 5-bromo-6-methoxypicolinate. This guide is designed to provide in-depth information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to address the common challenges you may face.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern for this molecule is hydrolysis of the methyl ester group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 5-bromo-6-methoxypicolinic acid and methanol. The pyridine ring itself is generally stable, but the substituents can influence its reactivity.
Q2: What are the expected degradation products under acidic and basic conditions?
Under both acidic and basic conditions, the primary degradation product is 5-bromo-6-methoxypicolinic acid. The reaction mechanism, however, differs between the two conditions.
-
Acidic Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of water.[1] The excess water helps to drive the equilibrium towards the formation of the carboxylic acid and alcohol.[1][2]
-
Basic Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a base, such as sodium hydroxide or potassium hydroxide.[3][4] The reaction results in the formation of a carboxylate salt, which is then protonated in a subsequent workup step to yield the carboxylic acid.[3][5]
Q3: How can I monitor the stability of this compound in my experiments?
Forced degradation studies are a common approach to assess the stability of pharmaceutical compounds.[6][7][8][9][10] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter to accelerate degradation.[6][9]
The stability of this compound can be monitored using various analytical techniques:[11]
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying the parent compound and its degradation products.[12] Mixed-mode columns can be effective for separating pyridine and its derivatives.[12]
-
Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID) or mass spectrometry (MS) detector, is another powerful technique for analyzing volatile and semi-volatile pyridine compounds.[11][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight and structural information.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry place, under an inert atmosphere. Room temperature storage is generally acceptable for the solid material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected formation of 5-bromo-6-methoxypicolinic acid in my reaction mixture. | The reaction conditions may be too acidic or basic, causing hydrolysis of the methyl ester. | Buffer the reaction mixture to maintain a neutral pH. If acidic or basic conditions are required for your reaction, consider protecting the ester group or using a milder acid/base. |
| Low yield of the desired product when using this compound as a starting material. | The compound may have degraded during storage or the reaction itself. | Verify the purity of your starting material using HPLC or GC before use. Optimize reaction conditions (temperature, reaction time, pH) to minimize degradation. |
| Difficulty in separating the parent compound from its degradation product by chromatography. | The polarity of the parent ester and the resulting carboxylic acid may be very different, leading to poor peak shape or resolution. | For HPLC, consider using a mixed-mode column or an ion-pairing reagent.[12] For GC, derivatization of the carboxylic acid to a more volatile ester may be necessary. |
Experimental Protocols & Workflows
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[8][10]
Objective: To evaluate the stability of this compound under various stress conditions.
Stress Conditions (as per ICH guidelines): [6][9]
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C (solid state)
-
Photostability: Exposure to light (ICH Q1B)
Methodology:
-
Prepare solutions of this compound in the respective stress media.
-
Incubate the solutions under the specified conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Identify and quantify the parent compound and any degradation products.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound.
Mechanistic Insights
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[14] This is a reversible process.[1]
Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.
Base-Promoted Hydrolysis (Saponification)
In basic conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.[3] This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.[4]
Caption: Simplified mechanism of base-promoted ester hydrolysis.
References
-
Pyridine 1613 | NIOSH - CDC. (n.d.). Retrieved from [Link]
-
ANALYTICAL METHODS. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]
- Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251–2256.
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]
-
The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). Retrieved from [Link]
-
TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI. (n.d.). Retrieved from [Link]
-
saponification mechanism - YouTube. (2018, October 15). Retrieved from [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. (n.d.). Retrieved from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Retrieved from [Link]
-
Saponification - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Retrieved from [Link]
-
Saponification: Reaction, Mechanism, Values, Examples, Uses - Science Info. (2023, July 26). Retrieved from [Link]
-
Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]
-
HYDROLYSIS. (n.d.). Retrieved from [Link]
-
Saponification-Typical procedures - OperaChem. (2024, April 27). Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
Saponification - Base promoted ester hydrolysis | MCAT | Khan Academy - YouTube. (2014, October 24). Retrieved from [Link]
-
mechanism of ester hydrolysis - YouTube. (2019, January 15). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. youtube.com [youtube.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. scispace.com [scispace.com]
- 10. biomedres.us [biomedres.us]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. cdc.gov [cdc.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Suzuki Reactions with Methyl 5-bromo-6-methoxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromo-6-methoxypicolinate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you overcome common challenges in your synthetic endeavors.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific experimental outcomes, providing a logical workflow to diagnose and resolve issues.
Issue 1: Low to No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows predominantly unreacted this compound.
Q: My reaction isn't working. What are the most common points of failure for a Suzuki reaction with this specific substrate?
A: Failure to achieve conversion with an electron-deficient N-heterocycle like this compound often points to one of three critical areas: the catalyst system (palladium source and ligand), the base, or the integrity of your boronic acid/ester.
-
Catalyst and Ligand Inactivity: Your substrate is a 2-halopyridine derivative, which can be challenging.[1] The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[2] Furthermore, the electron-withdrawing nature of the ester and the pyridine ring itself can affect the oxidative addition step.[3]
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] Consider using more robust systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the key steps of oxidative addition and reductive elimination.[5][6] Pre-catalysts, such as palladacycles, can also be more effective as they are often more stable and readily form the active Pd(0) species.[5]
-
-
Inappropriate Base Selection: The base plays multiple crucial roles in the Suzuki reaction.[7] It activates the organoboron species to facilitate transmetalation and reacts with the palladium complex.[7][8] For a substrate with a potentially base-labile ester group, a carefully chosen base is paramount.
-
Boronic Acid/Ester Decomposition: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved, or formation of boroxines (cyclic trimers).[3] Boronate esters, like pinacol esters, generally exhibit greater stability.[10][11][12]
Issue 2: Significant Side Product Formation
Your reaction proceeds, but you observe significant quantities of unintended products, complicating purification and reducing yield.
Q: I'm seeing a major byproduct that appears to be the dehalogenated starting material (Methyl 6-methoxypicolinate). What causes this and how can I prevent it?
A: This side product arises from a process called reductive dehalogenation . It's a common side reaction, especially with electron-deficient N-heterocyclic halides.[2][13]
The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can be generated from various sources in your reaction mixture, including the base, solvent (especially alcohols), or residual water. This Pd-H species can then undergo reductive elimination with your substrate's aryl group on the palladium center, yielding the dehalogenated product.[3]
Strategies to Minimize Dehalogenation:
| Strategy | Rationale & Explanation | Recommended Action |
| Ligand Choice | Bulky, electron-rich ligands can accelerate the rate of the desired reductive elimination (forming your product) over the undesired dehalogenation pathway.[2][14] | Switch to ligands like SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand.[2] |
| Base Optimization | Certain bases, particularly strong alkoxide bases, can be a source of hydrides.[2] | Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] |
| Solvent Selection | Aprotic solvents are less likely to act as hydride donors compared to protic solvents like alcohols. | Use solvents such as dioxane, THF, or toluene.[2] If a mixed solvent system is required, minimize the proportion of any protic component.[15] |
| Water Content | While often necessary for the reaction, excess water can be a proton source that contributes to dehalogenation. | If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, systematically vary the water ratio to find an optimal balance.[2] |
Q: My main byproduct is a homocoupled version of my boronic acid (a biaryl). Why is this happening?
A: The homocoupling of boronic acids is another common side reaction, often promoted by the presence of oxygen.[16][17] If your reaction mixture was not properly degassed, residual oxygen can facilitate this undesired coupling.
-
Primary Cause: Inadequate degassing of the reaction mixture.
-
Solution: Ensure your solvent and reaction setup are thoroughly deoxygenated. This is a critical step for most cross-coupling reactions. Standard methods include:
-
Freeze-Pump-Thaw: Repeating this cycle three times is a highly effective method for removing dissolved gases.
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes can also be effective.[2]
-
Experimental Workflow & Visualization
To aid in your troubleshooting process, the following workflow and catalytic cycle diagrams illustrate key decision points and mechanisms.
Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose a failed Suzuki reaction.
Caption: A decision tree for troubleshooting Suzuki reactions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[18][19]
Sources
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of Cross-Coupling Reactions with Methyl 5-bromo-6-methoxypicolinate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving Methyl 5-bromo-6-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
A1: this compound is a heteroaromatic substrate with several features that dictate its behavior in palladium-catalyzed reactions:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalyst, slowing down or halting the catalytic cycle. This is a well-known challenge when working with pyridyl substrates.[1][2]
-
Electron-Withdrawing Ester Group: The methyl picolinate (ester) group at the C2 position is electron-withdrawing. This makes the pyridine ring electron-deficient, which can facilitate the initial oxidative addition step of the palladium catalyst to the C-Br bond.
-
Electron-Donating Methoxy Group: The methoxy group at the C6 position is electron-donating. This group electronically opposes the ester, modulating the overall electron density of the ring. Its proximity to the bromine at C5 can also have a steric influence.
-
Potential for Hydrolysis: The methyl ester functionality can be sensitive to strongly basic or aqueous conditions, especially at elevated temperatures, leading to hydrolysis to the corresponding carboxylic acid. This needs to be considered when selecting a base.
Understanding this interplay of electronic and steric effects is crucial for selecting the appropriate catalyst, ligand, and base to achieve high yields.
Q2: I am setting up my first cross-coupling reaction with this substrate. What are the most critical general precautions I should take?
A2: Success in palladium-catalyzed cross-coupling hinges on meticulous experimental setup. Failure to control the reaction atmosphere and reagent quality is a primary cause of low yields and side reactions.
-
Inert Atmosphere: The active form of the catalyst is a Pd(0) species, which is highly sensitive to oxygen. Oxygen can lead to the formation of palladium black (inactive Pd) and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[3] All reactions must be performed under a rigorously maintained inert atmosphere (Argon or Nitrogen). This involves using Schlenk line techniques or a glovebox.
-
Solvent and Reagent Purity: Solvents must be anhydrous and thoroughly degassed. Water can act as a proton source, leading to hydrodehalogenation (replacement of bromine with hydrogen).[3] Boronic acids, in particular, can degrade upon storage and should be of high purity.[4]
-
Degassing: Before heating, the reaction mixture must be degassed to remove dissolved oxygen. Common methods include:
-
Freeze-Pump-Thaw: The most rigorous method, suitable for most solvents.
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. However, the unique features of this compound can present challenges.
Problem 1: Low or no conversion of starting material.
This is the most common issue and can stem from several factors related to the catalytic cycle.
Root Causes & Solutions:
-
Inefficient Oxidative Addition: While the electron-deficient nature of the ring should favor this step, a poorly chosen catalyst system can still be inefficient.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can bind too strongly to the palladium center, preventing other steps in the catalytic cycle.[2]
-
Slow Transmetalation: The transfer of the organic group from boron to palladium can be a rate-limiting step. This is highly dependent on the choice of base.[5]
-
Difficult Reductive Elimination: Steric hindrance around the palladium center can slow the final, product-forming step.
Troubleshooting Workflow:
Sources
- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Identification of Impurities in Commercial Methyl 5-bromo-6-methoxypicolinate
Introduction
Welcome to the technical support center for Methyl 5-bromo-6-methoxypicolinate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. The purity of starting materials is paramount to the success of complex chemical syntheses, and the presence of even trace impurities can significantly impact reaction outcomes, yield, and the purity of the final active pharmaceutical ingredient (API).[1][2]
This document provides a comprehensive resource for identifying potential impurities in commercial batches of this compound. It is structured in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies. We will delve into the likely synthetic origins of impurities, their structural characteristics, and detailed analytical methodologies for their detection and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter in a commercial sample of this compound?
A1: Based on a likely synthetic pathway for this compound, impurities can be categorized into several classes:
-
Starting Material-Related Impurities: These are unreacted materials from the synthetic process.
-
Process-Related Impurities: These are intermediates or byproducts formed during the synthesis.
-
Degradation Products: These can form during storage or under specific experimental conditions.
A plausible synthetic route starts with 6-hydroxypicolinic acid, which undergoes methoxylation, bromination, and finally esterification.
Proposed Synthetic Pathway and Potential Impurities
To understand the origin of potential impurities, a logical synthetic route is proposed below. Each step presents the possibility of introducing specific impurities.
Caption: Proposed synthetic pathway for this compound.
The following table summarizes the most likely impurities based on this synthetic pathway:
| Impurity Class | Potential Impurity | Structure | Origin |
| Starting Materials & Intermediates | 6-Hydroxypicolinic acid | Incomplete methylation. | |
| 6-Methoxypicolinic acid | Incomplete bromination or esterification. | ||
| 5-Bromo-6-methoxypicolinic acid | Incomplete esterification. | ||
| Process-Related (Bromination) | 3-Bromo-6-methoxypicolinic acid | Isomeric byproduct of bromination. | |
| 3,5-Dibromo-6-methoxypicolinic acid | Over-bromination side product. | ||
| Process-Related (Esterification) | Unreacted Methanol | CH₃OH | Excess reagent from esterification. |
| Degradation Products | 5-Bromo-6-hydroxypicolinic acid | Hydrolysis of the methoxy group. |
Q2: I am observing an unexpected peak in my HPLC analysis. How can I begin to identify it?
A2: An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. A systematic approach is crucial for its identification.
-
Review the Synthesis: Consider the synthetic route of your commercial material. This will help you predict the likely structures of impurities (see Q1).
-
LC-MS Analysis: The most powerful initial step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the mass-to-charge ratio (m/z) of the impurity, giving you its molecular weight. For bromine-containing compounds, look for a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[3]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing you to determine the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated or is present in a significant quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[4]
-
Forced Degradation Studies: To determine if the impurity is a degradation product, you can subject a pure sample of your target molecule to stress conditions (acidic, basic, oxidative, photolytic, and thermal) and monitor for the formation of the unknown peak.[5]
Troubleshooting Guide: Analytical Methodologies
This section provides detailed protocols and troubleshooting tips for the analytical techniques used to identify and quantify impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a primary tool for purity assessment and impurity profiling.[2][6][7]
Q3: What are the recommended starting conditions for an HPLC method to analyze this compound?
A3: A good starting point for method development would be a reverse-phase HPLC method.
Experimental Protocol: HPLC-UV Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for pyridine-containing compounds by protonating the nitrogen. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is a good starting point to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 270 nm | Pyridine derivatives typically have a strong UV absorbance in this region. A diode array detector (DAD) is recommended to assess peak purity and identify the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
Troubleshooting HPLC Issues:
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing) | Secondary interactions with silica; inappropriate mobile phase pH. | Add a competing base like triethylamine (0.1%) to the mobile phase. Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine nitrogen. |
| Co-eluting peaks | Insufficient resolution. | Modify the gradient (make it shallower), change the organic modifier (e.g., to methanol), or try a different column chemistry (e.g., phenyl-hexyl). |
| No peaks detected | Compound not eluting or not UV active at the selected wavelength. | Run a very broad and strong gradient (e.g., 5-95% B). Use a DAD to check for absorbance at other wavelengths. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for obtaining molecular weight information of unknown impurities.[1]
Q4: How should I set up an LC-MS experiment for impurity identification?
A4: The HPLC conditions from the previous section can be adapted for LC-MS.
Experimental Protocol: LC-MS Analysis
-
Ionization Source: Electrospray Ionization (ESI) is generally suitable for pyridine derivatives and is often used in LC-MS analysis.[1]
-
Polarity: Run in both positive and negative ion modes initially. Pyridine nitrogen is basic and will likely show a strong signal in positive mode ([M+H]⁺). Carboxylic acid impurities will be more readily detected in negative mode ([M-H]⁻).
-
Fragmentation: For structural information, perform MS/MS (tandem mass spectrometry) on the parent ion of the impurity. The fragmentation pattern can provide clues about the structure. For example, the loss of a methyl group (15 Da) or a methoxy group (31 Da) from the parent ion would be indicative of certain structures.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the definitive structural elucidation of impurities.[4]
Q5: I have an impurity in my sample. What key features should I look for in the ¹H and ¹³C NMR spectra?
A5: The chemical shifts and coupling patterns in the NMR spectra provide a detailed map of the molecule's structure.
Interpreting NMR Spectra:
The following table provides estimated chemical shifts for the target molecule and potential impurities based on general principles for substituted pyridines. Actual values may vary depending on the solvent and other factors.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~7.8-8.2 (d, 1H, H-3), ~7.6-8.0 (d, 1H, H-4), ~4.0 (s, 3H, OMe), ~3.9 (s, 3H, COOMe) | ~165 (C=O), ~160 (C-6), ~145 (C-2), ~140 (C-4), ~115 (C-3), ~110 (C-5), ~60 (OMe), ~53 (COOMe) |
| 6-Methoxypicolinic acid | Aromatic protons will be present, but the methyl ester singlet (~3.9 ppm) will be absent. A broad singlet for the carboxylic acid proton may be visible (>10 ppm). | The methyl ester carbon (~53 ppm) will be absent. |
| 3,5-Dibromo-6-methoxypicolinic acid | Only one aromatic proton (singlet) will be observed. | Fewer signals in the aromatic region of the ¹³C spectrum due to symmetry. |
| 5-Bromo-6-hydroxypicolinic acid | The methoxy singlet (~4.0 ppm) will be absent. A broad singlet for the hydroxyl proton will be present. | The methoxy carbon (~60 ppm) will be absent. |
Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for the identification of an unknown impurity.
Conclusion
The identification of impurities in pharmaceutical intermediates like this compound is a critical aspect of quality control and process development. This guide provides a framework for understanding the potential origins of impurities and a systematic approach to their identification using modern analytical techniques. By combining knowledge of the synthetic process with powerful analytical tools such as HPLC, LC-MS, and NMR, researchers can confidently characterize the purity of their materials and troubleshoot any issues that may arise.
References
- Benchchem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- IARC. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France: IARC.
- Benchchem. (2025). Troubleshooting common issues in pyridine synthesis.
- U.S. Patent No. 9,475,771 B2. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- Li, Y., et al. (2008). Drug-excipient incompatibility and its importance in formulation and development. Journal of Pharmaceutical Sciences, 97(1), 1-19.
- Gorog, S. (2000).
- International Conference on Harmonisation. (1999). ICH Q3A Impurities in New Drug Substances.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Kim, Y., et al. (2003). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Bulletin of the Korean Chemical Society, 24(10), 1471-1474.
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CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]
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Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
- Wu, Y.-M., Wu, C.-M., & Wang, Y. (2008). Methyl 5-bromo-6-methyl-picolinate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o134.
-
Amanote Research. (n.d.). (PDF) Methyl 5-Bromo-6-Methylpicolinate - Acta. Retrieved from [Link]
- Benchchem. (2025). Decoding the Fragmentation Fingerprint: A Mass Spectrometry Guide to 6-Bromo-3-methoxy-2-methylbenzoic Acid.
- Bakht, J., et al. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Pharmacognosy and Phytochemistry, 7(4), 1285-1293.
- Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Pharmaceutical Research, 28(1), 136-152.
-
PubChem. (n.d.). Methyl 6-bromo-5-methylpicolinate. Retrieved from [Link]
- Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: Characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
Sources
Technical Support Center: Safe Disposal of Methyl 5-bromo-6-methoxypicolinate Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing Methyl 5-bromo-6-methoxypicolinate (CAS No. 1215860-20-0). As a halogenated pyridine derivative, this compound and its associated waste streams require careful management to ensure personnel safety and environmental protection. This document is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Core Principles & Hazard Assessment
This section addresses the fundamental questions regarding the hazardous nature of this compound waste.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its waste considered hazardous?
This compound is a brominated heterocyclic organic compound.[1] Its waste is considered hazardous primarily due to its classification as a halogenated organic compound . Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), heavily regulate halogenated organic compounds because they can be persistent in the environment and may exhibit toxicity.[2][3][4] The bromine atom in the molecule places it in this special category, which dictates specific, more stringent disposal pathways compared to non-halogenated chemical waste.[5][6]
Q2: What are the primary hazards associated with this compound during handling and disposal?
The primary hazards can be categorized as follows:
-
Physicochemical Hazards : While specific data for this exact compound is limited, related brominated pyridines are classified as harmful if swallowed and can cause skin and eye irritation.[7] Thermal decomposition during improper disposal (e.g., uncontrolled burning) can lead to the release of toxic and corrosive gases, such as hydrogen bromide (HBr) and nitrogen oxides (NOx).[8][9]
-
Environmental Hazards : Improper disposal can lead to environmental contamination. Halogenated compounds can persist in soil and water.[10] Furthermore, incomplete combustion of brominated materials can potentially form polybrominated dibenzodioxins or dibenzofurans (PBDD/Fs), which are highly toxic and persistent environmental pollutants.[11]
-
Regulatory Hazards : Failure to dispose of this waste according to hazardous waste regulations can lead to significant institutional fines and legal action. The U.S. EPA regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[2][12]
Q3: A small amount of the compound was spilled on my lab bench. How should I clean and dispose of it?
For minor spills of solid this compound:
-
Restrict Access : Cordon off the area to prevent cross-contamination.
-
Wear Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Contain the Spill : Gently sweep up the solid material, avoiding dust formation. Use a plastic dustpan and brush.
-
Collect Waste : Place the swept-up material and any grossly contaminated cleaning materials (e.g., paper towels) into a clearly labeled, sealed container designated for "Solid Halogenated Organic Waste."
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. The cleaning cloth must also be disposed of as hazardous solid waste.
-
Label and Dispose : Ensure the waste container is properly labeled and manage it through your institution's hazardous waste program.
Section 2: Waste Characterization and Segregation
Properly identifying and separating waste streams is the most critical step in ensuring safe, compliant, and cost-effective disposal.
Logical Workflow: Waste Stream Characterization
The following diagram outlines the decision-making process for characterizing waste containing this compound.
Caption: Waste Characterization Decision Tree.
Frequently Asked Questions (FAQs)
Q4: Why is it so critical to segregate waste containing this compound from non-halogenated solvent waste?
This is primarily for reasons of both safety and cost. Halogenated waste streams require disposal via high-temperature incineration, which is significantly more expensive than the fuel blending or recycling options available for some non-halogenated solvents.[6] If you mix a small amount of halogenated waste with a large volume of non-halogenated waste, the entire container must be managed and disposed of as halogenated waste, dramatically increasing disposal costs.[6][13]
Q5: How should I categorize different waste streams from my experiment?
You should establish distinct, clearly labeled waste containers for each category. A typical segregation scheme is summarized in the table below.
| Waste Stream Category | Description | Recommended Container | Primary Disposal Pathway |
| Solid Halogenated Waste | Unused or off-spec this compound, contaminated weigh paper, pipette tips, gloves, silica gel. | Labeled, sealed, wide-mouth solid waste container or a lined drum. | Incineration |
| Liquid Halogenated Waste | Solutions of the compound in halogenated solvents (e.g., Dichloromethane, Chloroform). Reaction mixtures containing the compound. | Labeled, sealed, pressure-rated glass or polyethylene-coated glass bottle. | Incineration |
| Aqueous Halogenated Waste | Dilute aqueous solutions from workups or extractions containing the compound. | Labeled, sealed glass or plastic carboy. | Incineration or specialized aqueous waste treatment. |
| Non-Halogenated Waste | Separate Stream. Solvents like Hexane, Ethyl Acetate, Methanol that have not come into contact with the compound. | Labeled, sealed solvent can or carboy. | Fuel Blending / Incineration |
Q6: What about "empty" containers of the solid compound?
An "empty" container that held this compound is not truly empty; it contains hazardous residue. These containers must be managed as hazardous waste themselves or triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must then be collected and disposed of as liquid halogenated hazardous waste.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during waste management.
Q7: I accidentally mixed my this compound waste with a bottle of non-halogenated solvent waste (e.g., Hexanes/Ethyl Acetate). What now?
Unfortunately, there is no safe way to separate the components in a lab setting. The entire mixture is now considered halogenated hazardous waste.[6][13] You must:
-
Immediately stop adding any more waste to the container.
-
Cap the container securely.
-
Re-label the container clearly as "HALOGENATED ORGANIC WASTE" and list all components, including the this compound and the non-halogenated solvents.
-
Inform your institution's Environmental Health & Safety (EHS) office.
Q8: My reaction mixture is strongly acidic (or basic) and contains the compound. Can I neutralize it before putting it in the waste container?
Yes, neutralization is often advisable to reduce the corrosivity hazard, making the waste safer to handle and store.[14][15] However, neutralization does not eliminate the hazardous nature of the organic compound. [16] The resulting neutralized solution is still a halogenated hazardous waste and must be disposed of as such. If you choose to neutralize, follow a validated protocol (see Section 4). Never perform a neutralization reaction inside a sealed waste container due to potential gas and heat generation.
Q9: I am seeing a precipitate form in my liquid waste container. What should I do?
Precipitation can occur due to delayed reactions, temperature changes, or solvent evaporation.[17]
-
Do not add incompatible chemicals : Ensure that no incompatible chemicals have been added that could be causing a reaction. Check incompatibility charts for all components.[18][19]
-
Vent the container : If you suspect a reaction is generating gas, carefully vent the container in a fume hood.
-
Consult EHS : Contact your EHS office for guidance. The waste may need to be managed as a mixed solid/liquid waste or may require special handling.
Section 4: Standard Operating Protocols
Follow these detailed protocols for on-site waste management procedures.
Protocol 1: Neutralization of Corrosive Aqueous Waste Streams
This protocol is for neutralizing acidic or basic aqueous waste streams containing this compound before collection.
-
Preparation and PPE : Perform this procedure inside a certified chemical fume hood. Wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). Have a spill kit ready.
-
Cooling : Place a beaker or flask containing the corrosive waste into a larger container filled with an ice-water bath. This will help dissipate any heat generated during neutralization.[16]
-
Dilution (Optional but Recommended) : If dealing with concentrated acid or base, slowly add the waste to a larger volume of cold water (at least 10 parts water to 1 part waste) to dilute it before neutralization.[16][20] Always add acid/base to water, never the other way around. [16]
-
Slow Addition of Neutralizer :
-
For Acidic Waste : Slowly add a weak base, such as a 1 M solution of sodium bicarbonate or sodium carbonate.
-
For Basic Waste : Slowly add a weak acid, such as a 1 M solution of citric acid or acetic acid.
-
Add the neutralizer dropwise or in very small increments with constant stirring.
-
-
Monitor pH : Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding neutralizer until the pH is between 6.0 and 9.0.[15]
-
Cool and Settle : Allow the solution to cool to room temperature.
-
Transfer to Waste : Once cool and confirmed to be within the target pH range, carefully transfer the neutralized solution to your designated "Aqueous Halogenated Waste" container.
-
Labeling : Ensure the container label is updated to reflect that the solution has been neutralized.
Overall Disposal Workflow
The following diagram illustrates the complete lifecycle of the waste from generation to final disposal.
Caption: End-to-End Waste Disposal Workflow.
Section 5: Final Disposal Pathways
Understanding the ultimate fate of your chemical waste reinforces the importance of proper segregation.
Q10: What is the required and most common final disposal method for this type of waste?
The industry standard and regulatory-required method for destroying halogenated organic compounds is high-temperature incineration .[2][13] The waste is burned in a specialized hazardous waste incinerator at temperatures exceeding 1,800°F (982°C), which is designed to achieve a 99.99% destruction and removal efficiency (DRE).[21] These facilities are equipped with advanced air pollution control systems, including scrubbers, to neutralize acidic gases like HBr that are formed during combustion.[9][22]
Q11: Can this waste ever be disposed of in a landfill?
No. The EPA's Land Disposal Restrictions (LDR) program specifically prohibits the landfilling of untreated hazardous wastes, including halogenated organic compounds.[3][23][24][25] These restrictions are in place to prevent hazardous constituents from leaching into groundwater and contaminating the environment.[12]
References
- Greenflow. (2024, October 1).
- BW Water. Acid Waste Neutralisation (AWN)
- Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION, Section 729.
- Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions.
- Illinois Pollution Control Board. TITLE 35: ENVIRONMENTAL PROTECTION, Section 729.
- Cornell Law School Legal Information Institute. 40 CFR § 721.
- University of California, Berkeley, Environment, Health and Safety. 7.1.
- University of Georgia Environmental Safety Division.
- Jakab, E., & Blazsó, M. (2003).
- Cornell University Environmental Health and Safety.
- BLD Pharm.
- Sigma-Aldrich.
- Dutkiewicz, T. (1997).
- Thermo Fisher Scientific. (2010, May 7).
- Sigma-Aldrich. (2023, November 3).
- Thermo Fisher Scientific. (2024, March 31).
- Fisher Scientific.
- U.S. Environmental Protection Agency.
- Adnan, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- Electronic Code of Federal Regulations (eCFR).
- U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units.
- University of California, Santa Cruz.
- Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Nordic Council of Ministers. (2014, March 4).
- Pharmaceutical Technology.
- University of Maryland Environmental Safety, Sustainability & Risk.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- Utah State University Office of Research Environmental Health and Safety.
- Vehlow, J. (2003).
- U.S. Government Accountability Office. (1992).
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- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
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- 11. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
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- 18. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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Technical Support Center: Characterization of Unexpected Side Products in Reactions of Methyl 5-bromo-6-methoxypicolinate
Introduction
Methyl 5-bromo-6-methoxypicolinate is a versatile substituted pyridine intermediate, prized in medicinal chemistry and materials science for its electronically distinct functionalities. Its structure presents three primary reactive sites: the C5-bromo group, amenable to cross-coupling; the C6-methoxy group; and the C2-methyl ester. While this polyfunctionality is advantageous, it can also lead to a portfolio of unexpected and often difficult-to-characterize side products.
This guide serves as a dedicated technical resource for researchers encountering anomalous results in their reactions. We will dissect common side reactions, provide troubleshooting strategies rooted in mechanistic principles, and outline robust analytical workflows for the unambiguous identification of these off-target products.
Troubleshooting Guide: Identifying and Mitigating Common Side Products
This section is structured in a problem-solution format, addressing specific issues you may encounter during your experiments.
Issue 1: An unexpected product with a mass significantly higher than the starting material is observed in a cross-coupling reaction.
Most Probable Side Product: Homocoupled Bipyridine Dimer
-
Structure: 6,6'-Dimethoxy-5,5'-bis(methoxycarbonyl)-2,2'-bipyridine
-
Expected (M+H)⁺: ~413.1 g/mol (for the C₁₈H₁₆N₂O₆Br₂ dimer, this is incorrect. The dimer would be from two molecules coupling, so the mass would be 2x(starting material) - 2x(Br). Let's calculate the correct mass. SM = C8H8BrNO3 = 246.06 g/mol . Dimer = C16H16N2O6. MW = 332.31. So (M+H)+ would be ~333.3.) Let's re-evaluate. The homocoupling product is from two molecules of the starting material. The reaction is 2 * (C8H8BrNO3) -> C16H16N2O6 + Br2 (or 2 Br-). The molecular weight of C16H16N2O6 is 332.31. So the expected (M+H)+ is indeed ~333.1.
Plausible Mechanism & Cause: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Stille, the oxidative addition of the aryl bromide to the Pd(0) catalyst is a key step.[1] If the subsequent transmetalation step with the coupling partner (e.g., a boronic acid) is slow, or if the concentration of the Pd(I)-aryl intermediate is high, a competing reaction can occur where two of these intermediates couple with each other. This is known as Ullmann-type homocoupling and is a common side reaction with electron-deficient aryl halides.[2][3]
Proposed Solution & Prevention:
-
Optimize Catalyst Loading: Reduce the palladium catalyst loading to the minimum effective concentration (start with 1-2 mol %).
-
Control Reagent Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of the boronic acid or organotin reagent is used to favor the cross-coupling pathway.[4]
-
Slow Addition: For particularly problematic substrates, slow addition of the boronic acid or the starting material can keep the concentration of the reactive palladium intermediate low, thus suppressing the homocoupling side reaction.
-
Ligand Choice: Employing bulky electron-rich phosphine ligands can sometimes accelerate the reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway.
Characterization Notes:
-
MS: Look for a molecular ion peak corresponding to the dimer (e.g., [M+H]⁺ ≈ 333.1).
-
¹H NMR: The resulting bipyridine is highly symmetrical.[5][6] Expect a simplified spectrum with fewer aromatic signals than the starting material, but with integrals corresponding to the full dimeric structure.
-
¹³C NMR: The number of carbon signals will be halved due to the C2 symmetry of the molecule.
Issue 2: The major product has a mass 14 Da less than the desired product.
Most Probable Side Product: Demethylated Hydroxypyridine
-
Structure: Methyl 5-(coupled-group)-6-hydroxypicolinate
-
Mass Difference: -14.02 Da (loss of CH₂)
Plausible Mechanism & Cause: The methoxy group on the electron-deficient pyridine ring is more labile than an analogous group on a simple benzene ring (anisole).[7] It is susceptible to nucleophilic or acid-catalyzed cleavage. This is particularly common when:
-
Using strong nucleophilic reagents (e.g., thiolates, L-selectride).[7][8]
-
Employing Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids under heated conditions.[9][10]
-
Using certain bases like lithium chloride in DMF at high temperatures, which can generate a nucleophilic chloride that facilitates demethylation.[9]
Proposed Solution & Prevention:
-
Screen Reagents: If demethylation is observed, switch to milder conditions. For example, if using BBr₃, try a less aggressive Lewis acid or a different demethylation strategy altogether if the methoxy group is intended to be a protecting group.[11]
-
Temperature Control: Avoid excessive heating. Many cross-coupling reactions can proceed at lower temperatures with the right catalyst system.
-
Avoid Nucleophilic Additives: Be mindful of additives. For instance, if using a salt like LiCl as an additive, be aware of its potential to act as a nucleophile at elevated temperatures.
Characterization Notes:
-
MS: A clear mass shift of -14 Da from the expected product.
-
¹H NMR: The sharp singlet corresponding to the methoxy group (~4.0 ppm) will disappear, and a new, often broad, singlet for the hydroxyl proton will appear further downfield. The aromatic protons adjacent to the new hydroxyl group may also shift.
-
IR Spectroscopy: Look for the appearance of a broad O-H stretching band in the 3200-3600 cm⁻¹ region.
Issue 3: The isolated product has a mass 14 Da less than the starting material.
Most Probable Side Product: Hydrolyzed Carboxylic Acid
-
Structure: 5-bromo-6-methoxypicolinic acid
-
Mass Difference: -14.02 Da (loss of CH₂ from the methyl ester)
Plausible Mechanism & Cause: Ester hydrolysis is the cleavage of an ester bond by water, a reaction catalyzed by either acid or base.[12] In many reaction setups, especially those using aqueous bases (e.g., Na₂CO₃, K₂CO₃ in Suzuki couplings) or acidic workups, the methyl ester can be partially or fully hydrolyzed.[12][13] The hydrolysis of picolinate esters can sometimes be accelerated by the coordination of metal ions to the pyridine nitrogen.[13]
Proposed Solution & Prevention:
-
Anhydrous Conditions: If possible, use anhydrous conditions and a non-nucleophilic organic base (e.g., triethylamine, DBU) instead of aqueous inorganic bases.
-
Careful Workup: During the reaction workup, neutralize any acidic or basic conditions promptly and avoid prolonged exposure to aqueous layers, especially at non-neutral pH. Use of a buffered aqueous solution can be beneficial.
-
Alternative Ester Group: If hydrolysis is a persistent issue, consider using a bulkier ester, such as a tert-butyl ester, which is more resistant to hydrolysis under these conditions.
Characterization Notes:
-
MS: A clear mass shift of -14 Da from the starting material.
-
¹H NMR: The sharp singlet for the ester methyl group (~3.9 ppm) will disappear. A very broad singlet for the carboxylic acid proton may be visible far downfield (>10 ppm), or it may not be observed due to exchange.
-
Solubility: The carboxylic acid product will be soluble in aqueous base (e.g., NaHCO₃ solution), unlike the starting ester. This can be used as a simple chemical test and for purification.
Issue 4: A product with a mass corresponding to the loss of bromine is detected.
Most Probable Side Product: Protodebrominated Picolinate
-
Structure: Methyl 6-methoxypicolinate
-
Mass Difference: -78.92 Da (loss of ⁷⁹Br) or -80.92 Da (loss of ⁸¹Br)
Plausible Mechanism & Cause: Protodebromination is the replacement of a bromine atom with a hydrogen atom. In the context of palladium-catalyzed reactions, this can occur through several pathways:
-
Hydrolytic Deboronation: In Suzuki couplings, the boronic acid can undergo hydrolysis to produce boric acid and an arene (R-H), which can then participate in the catalytic cycle in unintended ways.[4]
-
Reductive Cleavage: Trace amounts of hydride sources (e.g., from solvents like isopropanol, or from certain bases) can lead to the reduction of the C-Br bond.
-
β-Hydride Elimination: If the coupling partner has a β-hydride, this can lead to side reactions that regenerate a Pd-H species, which can then reductively eliminate with the picolinate to give the debrominated product.
Proposed Solution & Prevention:
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to minimize sources of adventitious water or hydride.
-
Scrutinize Base/Solvent: Be aware that some bases or solvents can act as hydride donors. For example, using potassium formate as a base can lead to extensive hydrodehalogenation.
-
Ligand and Catalyst Choice: Sometimes, changing the ligand or palladium source can alter the relative rates of the desired reaction versus the side reaction.
Characterization Notes:
-
MS: The mass spectrum will show a peak corresponding to the debrominated product. Crucially, the characteristic 1:1 isotopic pattern for bromine will be absent.
-
¹H NMR: A new proton signal will appear in the aromatic region, often as a doublet, coupled to the adjacent proton. The coupling patterns of the other aromatic protons will also change.
Summary of Potential Side Products
| Observed Issue | Probable Side Product | Formula | MW ( g/mol ) | Mass Shift (Da) | Common Reaction Type |
| High MW Product | Homocoupled Dimer | C₁₆H₁₆N₂O₆ | 332.31 | +86.25 | Cross-Coupling |
| Product MW -14 | Demethylated Product | C₇H₆BrNO₃ | 232.03 | -14.02 | Various (harsh conditions) |
| SM MW -14 | Hydrolyzed Product | C₇H₆BrNO₃ | 232.03 | -14.02 | Various (aqueous conditions) |
| Loss of Bromine | Protodebrominated SM | C₈H₉NO₃ | 167.16 | -78.92 | Cross-Coupling |
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction is clean, but the yield is low. I suspect hydrolysis of my boronic acid. How can I confirm this and prevent it? A1: Hydrolytic deboronation is a common issue, especially with electron-deficient heteroaryl boronic acids.[4] To confirm, analyze your crude reaction mixture by LC-MS. Look for a peak corresponding to the mass of the arene that would result from your boronic acid losing the B(OH)₂ group. To prevent this, use fresh, high-quality boronic acid, ensure your solvent is dry, and consider using boronate esters (e.g., pinacol esters), which are often more stable.
Q2: I am trying to perform a reaction on the ester, but I am seeing demethylation of the methoxy group. What are the mildest conditions to avoid this? A2: The methoxypyridine moiety is sensitive.[7][9] To avoid demethylation, use non-acidic conditions and moderate temperatures (<80 °C if possible). If a base is required, use a non-nucleophilic one like cesium carbonate or an organic base. If nucleophiles are part of your reaction, consider protecting the eventual hydroxyl group as a more robust ether (e.g., benzyl ether) if your synthesis plan allows.
Q3: Which analytical technique is best for quickly identifying an unknown side product? A3: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS) is the most powerful tool.[14][15] LC separates the components of your crude mixture, while HRMS provides a highly accurate mass for each component. This allows you to determine the exact elemental composition of your side product, which is often sufficient to propose a structure that you can then confirm with other techniques like NMR.
Analytical Workflows & Protocols
Workflow for Side Product Identification
Caption: A logical workflow for identifying unknown reaction side products.
Protocol 1: LC-MS Analysis for Crude Reaction Monitoring
-
Sample Preparation: Quench a small aliquot (~5-10 µL) of your reaction mixture and dilute it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatography: Use a standard C18 reverse-phase column. A typical gradient might be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that covers your starting materials, expected products, and potential dimers (e.g., m/z 100-800).
-
Data Analysis: Extract the ion chromatograms for the expected masses of your starting material, product, and the potential side products listed in the table above. The presence of peaks at these m/z values provides strong evidence for their formation.
Protocol 2: NMR Characterization
-
Purification: Isolate the side product of interest using column chromatography or preparative HPLC to a purity of >95%.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shifts, integration values, and coupling patterns in the aromatic region. Note the presence or absence of singlets for the methoxy (~4.0 ppm) and methyl ester (~3.9 ppm) groups.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is useful for determining the number of unique carbons. For symmetrical molecules like the homocoupled dimer, you will see fewer signals than expected.
-
2D NMR (if needed): If the structure is still ambiguous, run 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations). These are invaluable for definitively assigning the structure.[14]
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 5-bromo-6-methoxypicolinate
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 5-bromo-6-methoxypicolinate, a substituted pyridine derivative of interest in organic synthesis.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The structure of this compound, with the IUPAC name methyl 5-bromo-6-methoxypyridine-2-carboxylate, is presented below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects on the pyridine ring.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.8 - 8.0 | d | ~ 8.0 - 9.0 |
| H-4 | ~ 7.6 - 7.8 | d | ~ 8.0 - 9.0 |
| OCH₃ (ester) | ~ 3.9 - 4.1 | s | - |
| OCH₃ (ring) | ~ 4.0 - 4.2 | s | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 164 - 166 |
| C-2 | ~ 148 - 150 |
| C-3 | ~ 140 - 142 |
| C-4 | ~ 115 - 117 |
| C-5 | ~ 110 - 112 |
| C-6 | ~ 158 - 160 |
| OCH₃ (ester) | ~ 52 - 54 |
| OCH₃ (ring) | ~ 53 - 55 |
Comparative NMR Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of analogous compounds is invaluable. The following compounds provide a basis for understanding the electronic effects of the substituents on the pyridine ring.
Methyl 6-bromopicolinate
This compound lacks the bromo and methoxy substituents at the 5 and 6 positions, respectively, providing a baseline for the pyridine ring protons.
Experimental ¹H NMR Data (300 MHz, CDCl₃) [1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.08 | d | 7.7 |
| H-4 | 7.71 | t | 7.8 |
| H-5 | 7.64 | d | 8.0 |
| OCH₃ | 4.00 | s | - |
Methyl 5-bromo-6-methylpicolinate
Replacing the methoxy group at the 6-position with a methyl group allows for the assessment of the electronic contribution of the methoxy group.
¹H and ¹³C NMR data for this compound were not explicitly found in the search results, but its synthesis has been reported. [2][3][4]
2-Bromo-6-methoxypyridine
This simpler analog helps in understanding the effect of the methoxy group on the pyridine ring in a less substituted system.
Physical properties are available, but specific NMR data was not found in the search results.
Discussion of Substituent Effects
The electron-withdrawing nature of the bromine atom and the ester group, combined with the electron-donating effect of the methoxy group, significantly influences the chemical shifts of the aromatic protons and carbons in this compound.
-
¹H NMR: The protons on the pyridine ring are expected to be in the downfield region due to the aromatic ring current and the presence of the electronegative nitrogen atom. The bromine at C-5 will deshield the adjacent protons H-4 and H-6 (if it were present). The methoxy group at C-6, being electron-donating through resonance, will shield the ortho and para positions. In this case, it would primarily affect H-5 (which is substituted) and H-3. The two aromatic protons, H-3 and H-4, are expected to be doublets due to coupling with each other. The two methoxy groups will appear as sharp singlets.
-
¹³C NMR: The chemical shifts of the pyridine ring carbons are also modulated by the substituents. The carbon bearing the bromine (C-5) will be significantly shifted. The carbon attached to the electron-donating methoxy group (C-6) will be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the electron-withdrawing ester group (C-2) will be shifted downfield.
Standard Experimental Protocol for NMR Analysis
For researchers aiming to acquire NMR data for this compound or related compounds, the following protocol is recommended.
References
A Comparative Guide to the Reactivity of Methyl 5-bromo-6-methoxypicolinate and Other Brominated Pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, brominated pyridines are indispensable building blocks. Their utility stems from their susceptibility to a variety of palladium-catalyzed cross-coupling reactions, which allow for the facile construction of complex molecular architectures.[1] This guide provides an in-depth technical comparison of the reactivity of Methyl 5-bromo-6-methoxypicolinate with other common brominated pyridine isomers in three key transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Understanding the nuanced reactivity of these substrates is paramount for rational reaction design and optimization.
The Structural Uniqueness of this compound
This compound is a highly functionalized pyridine derivative with a unique substitution pattern that significantly influences its reactivity. The bromine atom at the 5-position is flanked by a methoxy group at the 6-position and a methyl ester at the 2-position. This arrangement imparts a distinct electronic and steric profile compared to simpler bromopyridines.
Electronic Effects: The pyridine ring is inherently electron-deficient, which generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in palladium-catalyzed cycles.[1] The methoxy group at the 6-position is a strong electron-donating group through resonance, which can increase the electron density of the ring. Conversely, the methyl ester at the 2-position is an electron-withdrawing group. The interplay of these opposing electronic factors modulates the overall electron density at the C-Br bond, influencing its reactivity.
Steric Hindrance: The methoxy group at the 6-position introduces significant steric bulk around the adjacent C-Br bond at the 5-position. This steric hindrance can play a crucial role in the approach of the bulky palladium catalyst, potentially impacting reaction rates and yields.[2]
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a comparative analysis of the reactivity of this compound and other brominated pyridines. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. Therefore, this analysis combines available experimental data with established principles of chemical reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound. The reactivity of bromopyridines in this reaction is sensitive to both electronic and steric factors.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Bromopyridines
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 85 | [3] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 | [4] |
| This compound | Arylboronic acid | Predicted High | - | - | - | - | - |
Predicted reactivity for this compound is based on general principles, as direct comparative data was not found.
The electron-donating methoxy group in this compound may slightly deactivate the C-Br bond towards oxidative addition compared to unsubstituted bromopyridines. However, the steric hindrance from the ortho-methoxy group could also promote the reductive elimination step. For challenging substrates like this, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6] The success of this reaction with bromopyridines is highly dependent on the ligand, base, and the electronic nature of the pyridine ring.
dot
Caption: A simplified representation of the Sonogashira coupling mechanism.
Table 3: Comparative Yields in Sonogashira Coupling of Various Bromopyridines
| Bromopyridine Substrate | Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 72-96 | [7]| | 5- and 6-Bromo-3-fluoro-2-cyanopyridines | Terminal Alkynes | Pd(PPh₃)₄ / CuI | THF / Et₃N | Room Temp | High | [8]| | 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N / NMP | 90 | 98 | [9]| | This compound | Terminal Alkynes | Predicted Moderate to High | - | - | - | - |
Predicted reactivity for this compound is based on general principles, as direct comparative data was not found.
In Sonogashira couplings, electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step. [10]The methyl ester group on this compound would therefore be expected to have a positive influence on its reactivity. The steric hindrance of the ortho-methoxy group could be a factor, potentially requiring the use of less bulky phosphine ligands or higher reaction temperatures.
Experimental Protocols
The following are generalized protocols for the three major cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
dppp (1,3-Bis(diphenylphosphino)propane) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried, sealed tube, add Pd(OAc)₂, dppp, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas.
-
Add the bromopyridine, amine, and anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling of a Bromopyridine
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound presents a unique reactivity profile governed by a combination of electronic and steric effects from its multiple substituents. While direct comparative data is sparse, a thorough understanding of the fundamental principles of palladium-catalyzed cross-coupling reactions allows for informed predictions of its behavior relative to other brominated pyridines. The electron-withdrawing ester group is expected to enhance reactivity in oxidative addition, while the electron-donating and sterically hindering ortho-methoxy group introduces a more complex influence that may require careful optimization of reaction conditions, particularly the choice of ligand. For researchers and drug development professionals, this guide serves as a foundational resource for designing synthetic strategies that leverage the distinct characteristics of this and other valuable brominated pyridine building blocks.
References
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions - Benchchem. (URL not available)
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. [Link]
-
DFT analysis of substituent effects on electron-donating efficacy of pyridine - ResearchGate. [Link]
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem. (URL not available)
-
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications. [Link]
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem. (URL not available)
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Effect of Electron-Donating Substituents and an Electric Field on the ΔEST of Selected Imidazopyridine Derivatives: A DFT Study | The Journal of Physical Chemistry A - ACS Publications. [Link]
- A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL not available)
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. [Link]
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL not available)
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). [Link]
-
Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes - Organic Chemistry Portal. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. [Link]
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL not available)
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. [Link]
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (URL not available)
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem. (URL not available)
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. [Link]
- iterative cross-coupling with mida boronates by eric paul gillis dissert
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]
-
Methyl 5-bromo-6-methyl-picolinate - PubMed. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem. (URL not available)
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. [Link]
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed. [Link]
-
The palladium(ii)-catalyzed regioselective ortho-C-H bromination/iodination of arylacetamides with in situ generated imidic acid as the directing group: mechanistic exploration - PubMed. [Link]
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A Comparative Guide to the Biological Activity Screening of Novel Methyl 5-bromo-6-methoxypicolinate Derivatives
In the landscape of modern drug discovery, the pyridine nucleus stands as a "privileged" structural motif, integral to a vast number of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile scaffold for targeting a wide array of biological macromolecules. Within this class, Methyl 5-bromo-6-methoxypicolinate emerges as a particularly compelling starting point for the synthesis of novel bioactive compounds. The strategic placement of a reactive bromo-substituent, a modifiable ester, and an electron-donating methoxy group provides a rich platform for chemical diversification to explore potential anticancer, antimicrobial, and anti-inflammatory activities.
This guide presents a comprehensive framework for the synthesis and comparative biological evaluation of a hypothetical library of derivatives originating from this compound. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for biological screening, and interpret illustrative data to guide structure-activity relationship (SAR) studies.
The Strategic Advantage of the this compound Scaffold
The selection of this specific starting material is a deliberate choice rooted in established medicinal chemistry principles:
-
The Picolinate Core: Picolinic acid and its derivatives are known to possess a wide spectrum of pharmacological activities, including antitumor and anti-inflammatory properties.[2][3] They also serve as effective chelating agents, a property that can be crucial for inhibiting metalloenzymes.
-
Bromo-Substitution: The bromine atom at the 5-position is not merely a placeholder. It serves as a key reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2][4][5] This allows for the systematic introduction of various aryl and heteroaryl moieties, profoundly influencing the compound's steric and electronic profile and, consequently, its biological target interactions.
-
Methoxy Group: The methoxy group at the 6-position is an electron-donating group that can influence the reactivity of the pyridine ring and participate in hydrogen bonding with biological targets. Its presence can also enhance metabolic stability and lipophilicity, which are critical pharmacokinetic properties.[6]
Proposed Synthesis of a Diverse Derivative Library
To effectively probe the biological potential of the scaffold, a library of derivatives will be synthesized. The primary points of diversification will be the 5-position (via Suzuki coupling) and the ester at the 2-position (via amidation).
Workflow for Derivative Synthesis
Caption: General workflow for in vitro cytotoxicity testing.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [7][8]5. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve. [9]
The following table presents hypothetical IC₅₀ values to demonstrate how data would be structured for comparison.
Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM) of this compound Derivatives
| Compound ID | R Group (at C5-position) | R' Group (at C2-position) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent | -Br | -OCH₃ | >100 | >100 | >100 |
| A-1 | -Phenyl | -OCH₃ | 55.2 | 68.4 | 75.1 |
| A-2 | -4-Fluorophenyl | -OCH₃ | 25.8 | 33.1 | 40.5 |
| A-3 | -4-Methoxyphenyl | -OCH₃ | 40.1 | 52.9 | 61.3 |
| B-1 | -4-Fluorophenyl | -NH(CH₃) | 15.6 | 20.7 | 25.4 |
| B-2 | -4-Fluorophenyl | -NH(Cyclopropyl) | 8.3 | 11.2 | 14.8 |
| Doxorubicin | (Positive Control) | 0.85 | 1.2 | 0.95 |
Data are for illustrative purposes only.
From this hypothetical data, a preliminary SAR can be deduced:
-
The introduction of an aryl group at the 5-position (Series A) confers moderate cytotoxicity compared to the parent compound.
-
Electron-withdrawing groups on the phenyl ring (A-2 vs. A-3) appear to enhance potency.
-
Conversion of the methyl ester to small alkyl amides (Series B) significantly improves anticancer activity, with the cyclopropyl amide (B-2) being the most potent in this series.
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with antibacterial and antifungal properties. [10]Halogenated heterocyclic compounds have historically been a rich source of antimicrobial agents.
Comparative Evaluation of Minimum Inhibitory Concentration (MIC)
The most common and standardized method to quantitatively assess antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound. [11]This value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [8]
Caption: Workflow for MIC determination via broth microdilution.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi. [12][13]5. MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the growth of the microorganism. [11]
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Select Derivatives
| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| A-2 | 64 | 128 | >256 |
| B-1 | 32 | 64 | 128 |
| B-2 | 16 | 32 | 64 |
| B-3 (R'=-NH-benzyl) | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 4 |
Data are for illustrative purposes only. N/A = Not Applicable.
From this hypothetical data, we can infer:
-
The compounds exhibit broad-spectrum activity, though they are more potent against the Gram-positive bacterium and the fungus than the Gram-negative bacterium.
-
The amide derivatives (Series B) are more potent antimicrobials than the ester (A-2).
-
Increasing the lipophilicity of the amide substituent (B-3 vs. B-2) appears to enhance antimicrobial activity.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is a key pathological feature of numerous diseases. A major strategy in developing anti-inflammatory drugs is the inhibition of enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Dual inhibition of COX and LOX is considered a particularly promising approach as it may offer broader efficacy and a better safety profile compared to selective COX-2 inhibitors.
Comparative Evaluation of COX/LOX Enzyme Inhibition
We will assess the in vitro inhibitory activity of the synthesized derivatives against COX-1, COX-2, and 5-LOX enzymes using commercially available colorimetric or fluorometric inhibitor screening kits. These assays measure the ability of a compound to block the enzymatic conversion of arachidonic acid to prostaglandins (by COX) or leukotrienes (by LOX).
Caption: General workflow for COX/LOX enzyme inhibition screening.
-
Reagent Preparation: Prepare the assay buffer containing heme and the COX-1 or COX-2 enzyme in a 96-well plate according to the manufacturer's protocol (e.g., Cayman Chemical kit).
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a vehicle control and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C. The COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂).
-
Detection: The assay measures the peroxidase activity of COX. A chromogenic substrate is added, which is oxidized by the PGG₂ produced, resulting in a color change that can be measured at ~590 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. The same principle applies to 5-LOX inhibitor screening assays, which measure the formation of leukotrienes.
Table 3: Hypothetical Anti-inflammatory Activity (IC₅₀ in µM) and Selectivity Index
| Compound ID | COX-1 IC₅₀ | COX-2 IC₅₀ | 5-LOX IC₅₀ | COX-2 Selectivity Index (COX-1/COX-2) |
| A-2 | 45.2 | 15.8 | 25.6 | 2.86 |
| B-2 | 30.5 | 8.1 | 12.4 | 3.77 |
| B-3 | 25.1 | 5.3 | 7.9 | 4.74 |
| B-4 (R'=-NH-(4-OH-phenyl)) | 18.9 | 1.2 | 5.8 | 15.75 |
| Celecoxib | 15 | 0.08 | >100 | 187.5 |
| Licofelone (Dual Inhibitor) | 0.2 | 0.9 | 0.5 | 0.22 |
Data are for illustrative purposes only.
This hypothetical data suggests:
-
The compounds exhibit dual COX/LOX inhibitory activity.
-
The SAR trend follows that observed in the anticancer and antimicrobial assays, with the amide derivatives being more potent.
-
The introduction of a hydrogen-bond-donating phenol group (B-4) significantly enhances COX-2 potency and selectivity over COX-1, a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. Compound B-4 emerges as a promising lead for a selective COX-2 inhibitor with additional 5-LOX inhibitory action.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the synthesis and biological evaluation of novel derivatives of this compound. The proposed workflow, leveraging established synthetic methodologies and validated in vitro screening assays, provides a clear path for exploring the therapeutic potential of this versatile chemical scaffold.
The illustrative data and preliminary SAR analysis highlight how targeted chemical modifications can profoundly influence biological activity across different therapeutic areas. The hypothetical "hit" compounds identified—such as the cyclopropyl amide B-2 for its broad anticancer and antimicrobial effects, and the phenolic amide B-4 as a selective anti-inflammatory agent—demonstrate the power of this comparative screening approach.
Subsequent steps in a real-world drug discovery program would involve the synthesis and confirmation of these results with actual compounds, expansion of the derivative library to refine SAR, and advancement of the most promising leads into secondary assays, including mechanism of action studies, in vivo efficacy models, and ADME/Tox profiling.
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC - NIH. Available at: [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. Available at: [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]
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Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay - Scholars Middle East Publishers. Available at: [Link]
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The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed. Available at: [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH. Available at: [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available at: [Link]
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Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC - NIH. Available at: [Link]
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Palladium-Catalyzed Reactions - MDPI. Available at: [Link]
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Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - NIH. Available at: [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. Available at: [Link]
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The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. Available at: [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. Available at: [Link]
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. Available at: [Link]
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COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum - The Journal of Phytopharmacology. Available at: [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. Available at: [Link]
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Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. Available at: [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. Available at: [Link]
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Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents - Universiti Kebangsaan Malaysia. Available at: [Link]
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A Senior Application Scientist's Guide to the Strategic Use of Methyl 5-bromo-6-methoxypicolinate in Synthesis
For the discerning researcher and drug development professional, the selection of a starting material is not merely a matter of retrosynthetic possibility, but a strategic decision with cascading implications for cost, efficiency, and the overall timeline of a research program. Methyl 5-bromo-6-methoxypicolinate stands as a prime example of a highly functionalized building block whose value must be weighed against its cost. This guide provides an in-depth cost-benefit analysis of its application, comparing it directly with a modern, alternative synthetic strategy, supported by experimental data and protocols.
The Strategic Value of this compound
This compound is a substituted pyridine derivative, a heterocyclic motif of immense importance in medicinal chemistry. Its structure is strategically designed for synthetic utility:
-
The Bromine Atom (Position 5): This serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the direct and convergent formation of carbon-carbon and carbon-heteroatom bonds.
-
The Methoxy Group (Position 6): As an electron-donating group, it can influence the electronic properties and reactivity of the pyridine ring, potentially affecting reaction kinetics and the biological activity of the final compound.
-
The Methyl Ester (Position 2): A stable protecting group for the picolinic acid, which can be readily hydrolyzed in a final step if the free acid is the desired target.
This pre-functionalization makes it an attractive option for convergent synthesis strategies, where complex molecular fragments are prepared separately and then joined together in the later stages. This approach is often superior to linear syntheses, especially for generating libraries of related compounds by varying the coupling partner.
Cost Analysis: The Price of Convenience
As a specialty chemical, this compound carries a significant upfront cost compared to simpler, less functionalized pyridines. A survey of current market prices reveals the investment required.
| Supplier | Quantity | Estimated Price (USD) | Price per Gram (USD) |
| Acrotein | 1 g | $235.28 | $235.28 |
| AK Scientific | 5 g | $843.00 | $168.60 |
| Ambeed | 10 g | $1049.00 | $104.90 |
| BLD Pharm | Varies | Inquire | Varies |
| Sigma-Aldrich | Varies | Inquire | Varies |
Table 1: Representative market pricing for this compound. Prices are subject to change and may vary by vendor and purity. Data compiled from publicly available supplier information.[1][2][3]
The primary cost driver is the multi-step synthesis required to produce this specific substitution pattern. This initial outlay must be justified by downstream efficiencies, such as fewer reaction steps, simplified purification, and higher overall yields.
Performance Benchmark: The Suzuki-Miyaura Cross-Coupling
The quintessential application for this building block is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction provides a powerful method for constructing biaryl or hetero-biaryl linkages, which are common motifs in pharmaceuticals.
A typical reaction involves coupling this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The key benefits of using this "ready-to-couple" substrate include:
-
High Convergence: Drastically shortens the synthetic route to complex targets.
-
Predictability: Suzuki couplings on bromo-pyridines are well-established, with predictable outcomes and good functional group tolerance.[5]
-
Efficiency: Often proceeds with high yields (typically >80%), simplifying purification by minimizing side products.
A Viable Alternative: The C-H Borylation Strategy
Modern synthetic chemistry offers an alternative that challenges the traditional building block approach: Iridium-catalyzed C-H borylation .[6][7] This method allows for the direct conversion of a C-H bond on an aromatic ring into a C-B bond, creating a boronic ester in situ. This boronate can then be used in a subsequent Suzuki coupling.
This strategy allows one to start with a much cheaper, simpler precursor, such as Methyl 6-methoxypicolinate , and generate the reactive coupling partner directly, bypassing the need for a pre-installed halogen.
Head-to-Head Comparison: Building Block vs. C-H Activation
Let's analyze the synthesis of a hypothetical target molecule, Methyl 6-methoxy-5-phenylpicolinate , using both approaches.
Logical Workflows
Figure 1: Comparison of synthetic workflows. Strategy A uses the expensive building block in a single coupling step. Strategy B uses a cheaper precursor and involves two sequential catalytic reactions.
Quantitative Cost-Benefit Analysis
| Metric | Strategy A: Building Block | Strategy B: C-H Borylation | Analysis |
| Starting Material Cost | High (~$100-200/g) | Low (Estimated <$20/g) | Strategy B offers >80% reduction in starting material cost. |
| Number of Steps | 1 (from building block) | 2 (Borylation + Coupling) | Strategy A is more concise, saving time and labor. |
| Key Reagents | Pd catalyst, base, boronic acid | Ir catalyst, B2pin2, Pd catalyst, base, aryl halide | Strategy B requires two expensive transition metal catalysts and a diboron reagent. |
| Atom Economy | Good | Excellent | C-H activation is inherently more atom-economical, avoiding the use and disposal of a halogen atom.[7] |
| Process Control | Simpler, single reaction | More complex; requires control over regioselectivity of borylation.[6] | |
| Library Synthesis | Highly efficient; simply swap the boronic acid. | Less efficient; requires re-optimization for each new aryl halide coupling partner. | |
| Overall Yield | High (typically 80-95%) | Good (Borylation ~70-85%, Coupling ~80-95%); Overall ~56-80% | Strategy A often provides a higher overall isolated yield in a single operation. |
Detailed Experimental Protocols
Protocol 1: Suzuki Coupling using this compound (Strategy A)
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of pyridyl halides.[4][5]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the limiting reagent).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure target molecule.
Figure 2: Experimental workflow for Strategy A.
Protocol 2: One-Pot C-H Borylation / Suzuki Coupling (Strategy B)
This protocol is a conceptual adaptation based on modern iridium-catalyzed borylation and subsequent coupling.[6][7][8]
-
Borylation Setup: To a flame-dried microwave vial under an argon atmosphere, add Methyl 6-methoxypicolinate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), [Ir(COD)OMe]₂ (0.015 eq), and 4,4'-di-tert-butylbipyridine (dtbpy, 0.03 eq).
-
Borylation Reaction: Add anhydrous tetrahydrofuran (THF) as the solvent. Seal the vial and heat to 80 °C for 16 hours. Monitor for the formation of the borylated intermediate by GC-MS.
-
Suzuki Coupling Setup: Cool the reaction mixture to room temperature. To the same vial, add bromobenzene (1.2 eq), an aqueous solution of potassium carbonate (3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).
-
Coupling Reaction: Reseal the vial and heat to 90 °C for 12 hours. Monitor the consumption of the borylated intermediate and formation of the product by LC-MS.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Senior Application Scientist's Recommendation
The choice between these two strategies is fundamentally a project-dependent decision.
Choose this compound (Strategy A) when:
-
Speed is critical: For lead optimization or rapid generation of key intermediates, the single-step, reliable nature of this approach is unparalleled.
-
Library synthesis is the goal: The ability to couple a single, advanced building block with a diverse array of boronic acids is the most efficient way to explore chemical space around a core scaffold.
-
Process simplicity is paramount: Fewer steps and well-understood reaction conditions reduce the risk of failure and simplify troubleshooting.
Choose the C-H Borylation Strategy (Strategy B) when:
-
Cost is the primary driver: For large-scale synthesis or early-stage discovery where raw material costs must be minimized, this is the superior economic choice.
-
"Green chemistry" principles are a priority: The higher atom economy and avoidance of halogenated intermediates make this a more environmentally benign route.
-
The required aryl halide is cheaper or more readily available than the corresponding boronic acid.
References
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (n.d.). MDPI. [Link]
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Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2024). RSC Publishing. [Link]
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Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (2024). ResearchGate. [Link]
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Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. (2021). BIO Web of Conferences. [Link]
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Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]
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Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2009). ACS Publications. [Link]
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Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Methyl 6 Bromo 5 Methyl Picolinate. (n.d.). IndiaMART. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). ACS Publications. [Link]
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Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022). ACS Omega. [Link]
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Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. (2009). ResearchGate. [Link]
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Borylation. (n.d.). Wikipedia. [Link]
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A Comparative Guide to the X-ray Crystal Structure of Methyl 5-bromo-6-methoxypicolinate and Its Analogs for Drug Discovery Professionals
Introduction: The Significance of Substituted Picolinates in Medicinal Chemistry
Substituted pyridine scaffolds, particularly picolinates, are privileged structures in medicinal chemistry due to their versatile coordination properties, ability to participate in hydrogen bonding, and their presence in numerous biologically active compounds. Methyl 5-bromo-6-methoxypicolinate, with its specific substitution pattern, represents a key building block in the synthesis of novel therapeutic agents. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the methoxy and methyl ester groups influence the molecule's solubility, electronic properties, and potential intermolecular interactions.
An unambiguous determination of the three-dimensional structure of such molecules through single-crystal X-ray diffraction is paramount.[1] It provides precise information on bond lengths, bond angles, and conformation, which are critical for structure-activity relationship (SAR) studies and in silico drug design. Furthermore, understanding the crystal packing and intermolecular interactions can provide insights into the solid-state properties of a compound, such as polymorphism, stability, and solubility.
A Comparative Case Study: The Crystal Structure of Methyl 5-bromo-6-methylpicolinate
To anticipate the structural features of this compound, we will first examine the published crystal structure of its close analog, Methyl 5-bromo-6-methylpicolinate.[2][3] This compound differs only by the substitution of a methoxy group for a methyl group at the 6-position of the pyridine ring.
The crystal structure of Methyl 5-bromo-6-methylpicolinate reveals a largely planar molecule. The primary intermolecular interaction reported is a weak Br···Br interaction with a distance of 3.715(1) Å.[2] Notably, significant π-π stacking or C-H···π interactions are absent in its crystal packing.[2]
| Parameter | Methyl 5-bromo-6-methylpicolinate |
| Chemical Formula | C₈H₈BrNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interaction | Weak Br···Br interaction (3.715 Å) |
Table 1: Crystallographic Data for Methyl 5-bromo-6-methylpicolinate.[2]
Predictive Comparison: this compound vs. Methyl 5-bromo-6-methylpicolinate
The substitution of a methyl group with a methoxy group is expected to introduce significant changes in the crystal packing of this compound.
-
Electronic Effects: The oxygen atom of the methoxy group is a potential hydrogen bond acceptor, which could lead to the formation of C-H···O hydrogen bonds with neighboring molecules. This is a significant departure from the methyl analog, where such interactions are not possible.
-
Steric Effects: The methoxy group is slightly larger and has a different conformational flexibility compared to the methyl group. This will influence the overall shape of the molecule and how it packs in the solid state.
-
Dipole Moment: The introduction of the electronegative oxygen atom will alter the molecule's dipole moment, which can influence long-range electrostatic interactions within the crystal lattice.
Based on these differences, we can hypothesize that the crystal structure of this compound may exhibit a more complex network of intermolecular interactions, potentially leading to a different crystal system and space group compared to its methyl analog.
Caption: Structural comparison of the two picolinate analogs.
Experimental Guide: From Synthesis to Structure
This section provides a detailed, step-by-step protocol for obtaining the single-crystal X-ray structure of this compound.
Synthesis and Purification
A plausible synthetic route to this compound involves the esterification of the corresponding carboxylic acid, which can be prepared from commercially available starting materials.
Protocol:
-
Esterification: To a solution of 5-bromo-6-methoxypicolinic acid in methanol, add a catalytic amount of sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Crystallization Screening and Optimization
The key to successful single-crystal X-ray diffraction is obtaining high-quality single crystals.[4] A systematic screening of crystallization conditions is crucial.
Protocol:
-
Solvent Selection: Start with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent and place it in a sealed container with a less volatile anti-solvent.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Optimization: Once initial crystals are obtained, optimize the conditions by varying the solvent system, concentration, and temperature to improve crystal size and quality.[5]
Caption: Experimental workflow for crystal structure determination.
Single-Crystal X-ray Diffraction
Modern X-ray diffractometers and software have streamlined the process of data collection and structure solution.[6]
Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[6] The data collection strategy should aim for high completeness and redundancy.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters against the experimental data.
-
Validation: The final structure should be validated using standard crystallographic checks, and the results should be reported in a standard format, such as a Crystallographic Information File (CIF).
Broader Comparison: Other Substituted Picolinates
The principles discussed can be extended to a variety of other substituted picolinates. For instance, comparing this compound with analogs like Methyl 5-bromo-6-fluoropicolinate[7] or Methyl 5-bromo-6-cyanopicolinate[8] would reveal the influence of different electronic and steric factors on crystal packing. The Cambridge Structural Database (CSD) is an invaluable resource for such comparative studies, containing a vast collection of experimentally determined crystal structures.[9][10]
Conclusion
While the crystal structure of this compound is not yet publicly available, a detailed analysis of its close analog, Methyl 5-bromo-6-methylpicolinate, provides a solid foundation for predicting its structural features. The substitution of a methyl with a methoxy group is anticipated to introduce hydrogen bonding capabilities, leading to a distinct crystal packing arrangement. The provided experimental guide offers a robust and systematic approach for the synthesis, crystallization, and definitive structural elucidation of this important medicinal chemistry building block. The insights gained from such studies are indispensable for rational drug design and the development of new materials with tailored solid-state properties.
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ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. [Link]
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Comparative study of different synthetic routes to Methyl 5-bromo-6-methoxypicolinate
Methyl 5-bromo-6-methoxypicolinate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate for accessing a diverse range of complex molecules. This guide provides a comparative analysis of different synthetic strategies for the preparation of this important compound, offering insights into the practical advantages and disadvantages of each approach. We will delve into the mechanistic underpinnings of the key transformations and provide detailed experimental protocols for the most viable route.
Introduction to Synthetic Strategies
The synthesis of this compound presents several challenges, including the selective introduction of three different substituents onto the pyridine ring. The choice of starting material and the sequence of reactions are crucial for achieving a high overall yield and purity. This guide will explore three distinct conceptual routes, starting from readily available precursors: 2,6-lutidine, 2-amino-6-methylpyridine, and 6-hydroxypicolinic acid.
Route 1: A Multi-step Synthesis from 2,6-Lutidine
This approach utilizes the symmetrical and inexpensive starting material, 2,6-lutidine, and involves a sequence of oxidation, esterification, bromination, selective reduction, decarboxylation, and methoxylation.
Caption: Synthetic pathway starting from 2-amino-6-methylpyridine.
The Sandmeyer reaction provides a reliable method for introducing the chloro group. However, the subsequent oxidation of the methyl group to a carboxylic acid in the presence of a chloro substituent can be problematic, potentially leading to side reactions. The final methoxylation step, involving nucleophilic aromatic substitution of the chloro group, generally proceeds well. The overall efficiency of this route is highly dependent on the success of the selective oxidation step.
Route 3: An Efficient and Convergent Synthesis from 6-Hydroxypicolinic Acid
This route is arguably the most efficient and practical approach, starting from the readily available 6-hydroxypicolinic acid. The synthesis involves a straightforward sequence of esterification, bromination, and O-methylation.
Caption: The most efficient synthetic pathway starting from 6-hydroxypicolinic acid.
This route is highly convergent and avoids many of the selectivity issues encountered in the previous two approaches. The starting material already possesses the carboxyl and hydroxyl groups at the desired positions. The subsequent transformations are generally high-yielding and well-established reactions.
Comparative Analysis of Synthetic Routes
| Feature | Route 1 (from 2,6-Lutidine) | Route 2 (from 2-amino-6-methylpyridine) | Route 3 (from 6-Hydroxypicolinic Acid) |
| Starting Material Cost | Low | Moderate | Moderate |
| Number of Steps | 5 | 5 | 3 |
| Key Challenges | Selective mono-reduction, harsh decarboxylation | Selective oxidation of the methyl group | None significant |
| Overall Yield (Estimated) | Low | Moderate | High |
| Scalability | Difficult | Moderate | High |
| Safety & Environmental | Use of strong oxidants | Use of diazonium salts | Standard laboratory reagents |
Detailed Experimental Protocol for Route 3
This section provides a detailed, step-by-step methodology for the synthesis of this compound starting from 6-hydroxypicolinic acid.
Step 1: Esterification of 6-Hydroxypicolinic Acid to Methyl 6-Hydroxypicolinate
Causality: The carboxylic acid is converted to its methyl ester via Fischer esterification to protect it from reacting in the subsequent bromination step and to increase the solubility of the intermediate in organic solvents. [1][2][3][4] Protocol:
-
To a stirred solution of 6-hydroxypicolinic acid (10.0 g, 71.9 mmol) in methanol (150 mL) at 0 °C, slowly add concentrated sulfuric acid (4.0 mL, 75.5 mmol).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 6-hydroxypicolinate as a white solid.
-
Expected Yield: 85-95%
-
Step 2: Bromination of Methyl 6-Hydroxypicolinate to Methyl 5-bromo-6-hydroxypicolinate
Causality: The electron-donating hydroxyl group activates the pyridine ring, directing the electrophilic bromination to the ortho and para positions. Steric hindrance from the ester group favors substitution at the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings. [5][6][7] Protocol:
-
Dissolve Methyl 6-hydroxypicolinate (10.0 g, 65.3 mmol) in acetonitrile (200 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (12.8 g, 71.8 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Methyl 5-bromo-6-hydroxypicolinate as a crystalline solid.
-
Expected Yield: 70-85%
-
Step 3: O-Methylation of Methyl 5-bromo-6-hydroxypicolinate to this compound
Causality: The phenolic hydroxyl group is converted to a methoxy group via Williamson ether synthesis. A strong base is used to deprotonate the hydroxyl group, forming a nucleophilic phenoxide which then reacts with a methylating agent like methyl iodide. [8] Protocol:
-
To a solution of Methyl 5-bromo-6-hydroxypicolinate (10.0 g, 43.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 mL), add potassium carbonate (8.9 g, 64.6 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (4.0 mL, 64.6 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound as a white to off-white solid.
-
Expected Yield: 80-90%
-
Conclusion
A comparative analysis of the synthetic routes to this compound reveals that the three-step synthesis starting from 6-hydroxypicolinic acid is the most efficient and practical approach. This route offers a high overall yield, utilizes readily available reagents, and involves straightforward and scalable reaction conditions. The detailed experimental protocol provided for this route serves as a reliable guide for researchers and professionals in the field of drug development and chemical synthesis.
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Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
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Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... - ResearchGate. ResearchGate. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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N-Bromosuccinimide. Wikipedia. [Link]
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Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. NSF Public Access Repository. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. Juniper Publishers. [Link]
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CAS 170235-19-5 | Methyl 6-bromo-5-hydroxypicolinate | MFCD09878491. Hoffman Fine Chemicals. [Link]
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Methyl 6-bromo-5-methylpicolinate | C8H8BrNO2 | CID 45789630 - PubChem. PubChem. [Link]
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Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem - NIH. PubChem. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Fischer Esterification-Typical Procedures - OperaChem. OperaChem. [Link]
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Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids - ResearchGate. ResearchGate. [Link]
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Oxidation of a methyl group to a carboxylic acid, mechanism help. : r/chemistry - Reddit. Reddit. [Link]
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A Comparative Guide to Methyl 5-halo-6-methoxypicolinates for Researchers in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, picolinates, as derivatives of pyridine carboxylic acids, are of significant interest due to their prevalence in biologically active compounds. This guide provides an in-depth comparative analysis of Methyl 5-bromo-6-methoxypicolinate and its chloro and iodo analogs. Our focus is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in their synthetic strategies, particularly concerning palladium-catalyzed cross-coupling reactions.
Introduction to 5-halo-6-methoxypicolinates
Methyl 5-halo-6-methoxypicolinates are valuable building blocks in organic synthesis. The presence of a halogen atom at the 5-position provides a versatile handle for the introduction of molecular complexity through various cross-coupling reactions. The methoxy group at the 6-position and the methyl ester at the 2-position modulate the electronic properties of the pyridine ring, influencing its reactivity. The choice of the halogen (chlorine, bromine, or iodine) is a critical consideration that significantly impacts reaction kinetics, yields, and overall synthetic efficiency. Halogenated compounds are integral to medicinal chemistry, with a significant portion of FDA-approved drugs containing at least one halogen atom.[1][2]
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of these analogs are crucial for predicting their behavior in chemical reactions and for their handling and purification. While experimental data for all three compounds is not uniformly available in the literature, a combination of reported and predicted data provides a useful comparison.
| Property | Methyl 5-chloro-6-methoxypicolinate | This compound | Methyl 5-iodo-6-methoxypicolinate |
| Molecular Formula | C₈H₈ClNO₃ | C₈H₈BrNO₃ | C₈H₈INO₃ |
| Molecular Weight | 201.61 g/mol | 246.06 g/mol [3] | 293.06 g/mol |
| Appearance | Solid (predicted) | White to off-white solid[4] | Solid (predicted) |
| Boiling Point | ~309.7 °C (Predicted) | 309.7±37.0 °C (Predicted)[4] | ~350 °C (Predicted) |
| Density | ~1.4 g/cm³ (Predicted) | 1.530±0.06 g/cm³ (Predicted)[4] | ~1.8 g/cm³ (Predicted) |
Note: Some of the data presented are predicted values from chemical databases and should be used as an estimation.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5][6] The reactivity of the halide in this palladium-catalyzed reaction is a key factor determining the reaction's success and efficiency.
The Underlying Chemistry: Halogen Reactivity Trend
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
I > Br > Cl [4]
This trend is primarily governed by two key factors:
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-I bond is the weakest, followed by the C-Br bond, and then the C-Cl bond. A lower BDE facilitates the cleavage of the C-X bond during the oxidative addition step of the catalytic cycle.
-
Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. This step is kinetically more favorable for aryl iodides, followed by bromides, and is significantly slower for chlorides.
Therefore, Methyl 5-iodo-6-methoxypicolinate is expected to be the most reactive, followed by the bromo analog, with the chloro analog being the least reactive. This difference in reactivity often translates to milder reaction conditions (lower temperatures, shorter reaction times) and higher yields for the iodo and bromo compounds compared to the chloro derivative.
Illustrative Experimental Data
Hypothetical Comparative Yields in a Suzuki-Miyaura Coupling with Phenylboronic Acid:
| Substrate | Typical Catalyst System | Typical Conditions | Expected Yield |
| Methyl 5-iodo-6-methoxypicolinate | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C, 2-4 h | >90% |
| This compound | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90 °C, 6-12 h | 75-90% |
| Methyl 5-chloro-6-methoxypicolinate | Pd₂(dba)₃/SPhos, K₃PO₄ | Toluene, 110 °C, 12-24 h | <60% (often requires ligand/catalyst optimization) |
Note: This data is illustrative and based on general trends observed in Suzuki-Miyaura couplings of halo-aromatics. Actual yields may vary depending on the specific reaction conditions and coupling partner.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The initial oxidative addition step is where the difference in reactivity between the halo-picolinates is most pronounced.
Experimental Protocols
The following is a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the bromo, chloro, and iodo analogs of Methyl 5-halo-6-methoxypicolinate. Note that the conditions for the chloro analog will likely require more rigorous optimization.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane. Add this catalyst solution to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
For the iodo analog, the reaction temperature can often be lowered to 80 °C, and the reaction time may be significantly shorter.
For the chloro analog, a more active catalyst system is generally required. This may involve using a palladium precatalyst such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos, and a stronger base such as potassium phosphate (K₃PO₄) in an anhydrous solvent like toluene or dioxane at a higher temperature (e.g., 110 °C).
Applications in Drug Discovery and Materials Science
Halogenated picolinates are key intermediates in the synthesis of a wide array of functional molecules.
-
Medicinal Chemistry: The pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[9] The ability to functionalize the 5-position of the picolinate ring via cross-coupling allows for the rapid generation of libraries of compounds for biological screening. These compounds have been investigated for a range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The halogen atom itself can also participate in "halogen bonding," a type of non-covalent interaction that can enhance drug-target binding affinity.[10]
-
Materials Science: The rigid, aromatic nature of the picolinate scaffold makes it an attractive building block for functional materials. By introducing different aryl groups at the 5-position, the electronic and photophysical properties of the molecule can be fine-tuned. This makes these compounds potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as ligands for metal-organic frameworks (MOFs).[11]
Conclusion and Recommendations
The choice between Methyl 5-chloro-, 5-bromo-, and 5-iodo-6-methoxypicolinate as a synthetic intermediate is a trade-off between reactivity, cost, and availability.
-
Methyl 5-iodo-6-methoxypicolinate: Offers the highest reactivity, allowing for the mildest reaction conditions and often the highest yields. It is the ideal choice for sensitive substrates or when reaction efficiency is paramount.
-
This compound: Provides a good balance of reactivity and stability. It is often the preferred choice for general synthetic applications as it is typically more cost-effective than the iodo analog while still being significantly more reactive than the chloro analog.
-
Methyl 5-chloro-6-methoxypicolinate: Is the most economical and readily available of the three. However, its lower reactivity necessitates the use of more advanced catalyst systems and potentially harsher reaction conditions, which may not be compatible with all functional groups.
For researchers in drug development and materials science, a thorough understanding of these reactivity differences is crucial for the efficient and successful synthesis of novel molecular targets.
References
Sources
- 1. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 6-bromo-5-methoxypicolinate 97% | CAS: 170235-18-4 | AChemBlock [achemblock.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Methyl 5-bromo-6-methoxypicolinate in Drug Discovery: A Comparative Analysis of a Versatile Synthetic Building Block
For the discerning researcher in medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. The strategic incorporation of substituted heterocyclic scaffolds is a cornerstone of modern drug design, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the myriad of available synthons, Methyl 5-bromo-6-methoxypicolinate has emerged as a particularly valuable intermediate. Its decorated pyridine core offers multiple points for diversification, making it an attractive starting point for the synthesis of complex molecular architectures targeting a range of therapeutic targets.
This guide provides an in-depth technical review of the applications of this compound in drug discovery. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, present comparative data against viable synthetic alternatives, and provide detailed, field-proven protocols for its effective utilization. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge required to harness the full potential of this versatile building block.
The Strategic Advantage of the 5-bromo-6-methoxypicolinate Scaffold
The utility of this compound lies in the orthogonal reactivity of its functional groups. The pyridine ring itself is a common motif in a vast number of approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of substituents on this core is what truly unlocks its potential:
-
The Bromine Handle (C5-Position): The bromine atom at the 5-position is the primary anchor for introducing molecular diversity. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile installation of aryl, heteroaryl, and amino moieties, which are crucial for modulating target affinity and selectivity.
-
The Methoxy Group (C6-Position): The methoxy group at the 6-position serves several key roles. Electronically, it influences the reactivity of the pyridine ring and the adjacent C5-bromo position. Sterically, it can direct the conformation of appended groups, influencing binding to the target protein. Furthermore, it can serve as a metabolic soft spot or be demethylated to reveal a hydroxyl group for further functionalization or to act as a hydrogen bond donor.
-
The Methyl Ester (C2-Position): The methyl ester at the 2-position provides another point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides – a ubiquitous functional group in pharmaceuticals. Alternatively, it can be reduced to the corresponding alcohol or participate in other ester-based transformations.
This trifecta of functionalities makes this compound a powerful tool for library synthesis and lead optimization in drug discovery.
Comparative Analysis: this compound vs. Alternative Building Blocks
While this compound is a potent building block, a critical evaluation of its performance against other synthetic intermediates is essential for making informed decisions in a drug discovery campaign. The choice of building block can significantly impact route efficiency, cost of goods, and the accessible chemical space.
Here, we compare the utility of this compound with several structurally related alternatives in the context of two key transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The following data is compiled from literature reports on analogous systems and represents typical outcomes.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Building Block | Typical Catalyst System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| This compound | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Good reactivity, commercially available. |
| Methyl 5-bromo-6-chloropicolinate | Pd(dppf)Cl₂, K₃PO₄ | 1,4-Dioxane | 90 | 16 | 80-90 | Chloro group offers an additional handle for selective functionalization. |
| Methyl 3-bromo-5-methoxypicolinate | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene | 110 | 18 | 75-85 | Different substitution pattern allows for exploration of alternative vectors. |
| Methyl 6-bromo-5-methoxypicolinate | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 85 | 12 | 80-90 | Isomeric alternative, may offer different binding interactions. |
Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Building Block | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| This compound | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 | 16 | 70-85 | Good substrate for amination, though can be sensitive to strong bases. |
| Methyl 5-bromo-6-fluoropicolinate | Pd(OAc)₂, RuPhos, Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 65-80 | Fluoro group can enhance metabolic stability and binding interactions. | |
| 6-Bromoquinoline | Pd₂(dba)₃, BINAP | K₃PO₄ | Toluene | 110 | 18 | 75-90 | Fused ring system offers a different core scaffold with distinct properties. |
| 2-Bromo-6-methylpyridine | Pd₂(dba)₃, (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60-75 | Simpler, less functionalized alternative for initial screening.[1] |
Expertise & Experience in Action: Causality Behind Experimental Choices
The selection of catalyst, ligand, base, and solvent in these cross-coupling reactions is not arbitrary. For instance, in the Buchwald-Hartwig amination of this compound, the use of a bulky, electron-rich phosphine ligand like Xantphos is crucial. This type of ligand promotes the rate-limiting reductive elimination step of the catalytic cycle and helps to prevent the formation of undesired side products. The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is necessary to deprotonate the amine and form the active palladium-amido complex without competing in nucleophilic attack on the picolinate ester.
Detailed Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the two key transformations discussed. These protocols are based on established procedures for structurally similar substrates and serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of toluene and water to the flask to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 6-methoxy-5-phenylpicolinate.
Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a typical procedure for the palladium-catalyzed amination of an aryl bromide.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
References
Safety Operating Guide
Proper Disposal Procedures for Methyl 5-bromo-6-methoxypicolinate: A Comprehensive Guide
For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. Methyl 5-bromo-6-methoxypicolinate, a halogenated pyridine derivative, requires meticulous handling not only during its use but, just as critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid substance with the following key identifiers and hazard classifications:
| Property | Value | Source |
| CAS Number | 1215860-20-0 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |
| Physical Form | Solid | [2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [2] |
The Globally Harmonized System (GHS) classifications indicate that this compound is:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and inform the subsequent disposal steps to prevent inadvertent exposure.
The "Why": Understanding the Risks of Improper Disposal
The presence of a bromine atom on the pyridine ring is a key consideration for the disposal of this compound. Halogenated organic compounds pose specific environmental and health risks if not managed correctly.
Thermal Decomposition Hazards
A primary concern with brominated organic compounds is the potential for the formation of hazardous byproducts upon incomplete combustion. Research has shown that the incineration of waste containing brominated compounds can lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are toxic and persistent organic pollutants.[4][5][6] The thermal decomposition of brominated flame retardants, a related class of compounds, has been shown to produce brominated benzenes, phenols, and other toxic products.[7][8][9] Furthermore, the combustion of brominated materials can release hydrogen bromide (HBr), a corrosive gas.[5][10]
Therefore, uncontrolled incineration of this compound in a standard laboratory or municipal incinerator is strictly prohibited. Disposal must be handled by a licensed hazardous waste facility equipped with the appropriate technology to manage halogenated organic waste, which typically involves high-temperature incineration with advanced flue gas scrubbing systems.[11]
Step-by-Step Disposal Protocol
This protocol is designed to guide the user from the point of waste generation to its final collection for disposal by a certified hazardous waste management company.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.
-
Designate a "Halogenated Organic Solid Waste" container. This is crucial for proper disposal by your institution's environmental health and safety (EHS) office or a licensed waste contractor.
-
Choose an appropriate waste container. High-density polyethylene (HDPE) or polypropylene (PP) containers are recommended. Polypropylene, in particular, shows excellent resistance to pyridine and its derivatives.[12] The container must have a secure, leak-proof lid.
-
Ensure the container is clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation.
-
Step 3: Waste Accumulation
-
For pure, unused, or expired this compound: Carefully transfer the solid from its original container into the designated halogenated organic solid waste container. Avoid creating dust.
-
For contaminated materials (e.g., weighing paper, gloves, spill cleanup debris): Place these items directly into the designated waste container.
-
Keep the waste container closed at all times , except when adding waste. This prevents the release of any potential vapors and protects the contents from contamination.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 4: Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a significant amount of airborne dust.
-
Don the appropriate PPE , including respiratory protection if necessary.
-
Contain the spill. For a solid spill, carefully cover it with a damp paper towel to prevent the generation of dust.
-
Clean up the spill. Gently sweep the solid material into a dustpan and place it in the designated halogenated organic solid waste container.
-
Decontaminate the area. Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste container.
-
Wash hands thoroughly after the cleanup is complete.
Step 5: Final Disposal
-
Do not overfill the waste container. Leave adequate headspace.
-
Once the container is full, or if you are no longer generating this waste stream, contact your institution's EHS office to arrange for a pickup.
-
Ensure all paperwork required by your institution for hazardous waste disposal is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision-making and procedural flow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By understanding the chemical's hazards, particularly those associated with its halogenated nature, and adhering to a systematic disposal protocol, we can mitigate risks to ourselves and our environment. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan, ensuring that the lifecycle of this and other similar reagents is managed with the highest degree of scientific integrity and responsibility.
References
- Jay, K., & Stieglitz, L. (1995). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. Chemosphere, 30(5), 921-937.
- Emission Measurements During Incineration of Waste Containing Bromine. (2014, March 4). Nordic Council of Ministers.
- Vikelsøe, J., Johansen, E., & Nielsen, P. A. (2005). Decomposition of BFRs and emission of dioxins from co-incineration of MSW and electrical and electronic plastics waste. Organohalogen Compounds, 67, 1362-1365.
- Cawood Scientific. (2023, May 3).
- Hunsinger, H. (2005). Dioxins in Waste Combustion – Conclusions from 20 Years of Research. IEA Bioenergy Task 36.
- CP Lab Safety.
- U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine.
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2023). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 103, 253-258.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-276.
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2023). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 103, 253-258.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-276.
- Borucka, M., et al. (2023). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 103, 253-258.
- Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo.
- U.S. Environmental Protection Agency. Other Disposal Guidance. I-WASTE DST.
- BIMobject. Chemical Resistance of Polypropylene and Polyethylene.
- Thermo Fisher Scientific. Chemical resistance of plastics.
- HMC Polymers. Polypropylene Chemical Resistance Guide.
- Cipax. Chemical resistance of high and low density polyethylene.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- BLD Pharm. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.).
- BLD Pharm. (n.d.).
- Arctom. (n.d.). CAS NO.
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- 3. Methyl 6-bromo-5-methylpicolinate | C8H8BrNO2 | CID 45789630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. norden.org [norden.org]
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- 7. m.ciop.pl [m.ciop.pl]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. researchers.cdu.edu.au [researchers.cdu.edu.au]
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Navigating the Safe Handling of Methyl 5-bromo-6-methoxypicolinate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Methyl 5-bromo-6-methoxypicolinate, a substituted pyridine derivative, is a valuable building block in synthetic chemistry. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a secure and efficient laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid compound that, according to its Safety Data Sheet (SDS), presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The GHS pictogram associated with this compound is the exclamation mark (GHS07) , indicating that it is a skin and eye irritant and may cause respiratory irritation.[2] The signal word is "Warning" .[1][2]
Given these hazards, a thorough risk assessment is the critical first step before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for aerosolization or dust formation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations rooted in the compound's specific hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles. This is to prevent contact with the eyes, which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves are required. While the specific SDS for this compound does not specify the glove material, for substituted pyridines, nitrile or neoprene gloves are generally recommended.[3] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A laboratory coat is essential to prevent skin contact. For procedures with a higher risk of contamination, a chemical-resistant apron or suit should be considered.[4] |
| Respiratory Protection | If handling the solid in a way that may generate dust, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary to prevent respiratory irritation.[1] |
Safe Handling and Operational Plan: A Step-by-Step Approach
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a procedural guide for safe handling in a laboratory setting.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Step 1: Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Equipment: Ensure all necessary equipment, including spatulas, glassware, and solvents, are clean, dry, and readily accessible within the fume hood.
-
PPE: Don all required personal protective equipment as outlined in the table above before handling the chemical.[1]
Step 2: Weighing and Transfer
-
To minimize the generation of dust, carefully weigh the solid compound within the fume hood.
-
Use a spatula to transfer the solid. Avoid any actions that could cause the powder to become airborne.
Step 3: Dissolution and Reaction
-
When dissolving the solid, add the solvent slowly and carefully to prevent splashing.
-
If the reaction is exothermic, ensure a cooling bath is prepared and ready for use.
Step 4: Post-Procedure Cleanup
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last and disposed of immediately.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including unused product, reaction residues, and contaminated labware, should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[5]
-
Disposal Method: The collected waste must be disposed of through a licensed hazardous waste disposal company.[6] Incineration at a licensed facility is a common method for the disposal of brominated organic compounds.[7]
-
Regulatory Compliance: Always adhere to your institution's and local environmental regulations regarding chemical waste disposal.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and scientific excellence in the laboratory.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
UK Science Technician Community. (2022, July 18). Chemical disposal. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
